Octahydro-4(1h)-quinolinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTBFFGJFFYFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389753 | |
| Record name | octahydro-4(1h)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58869-89-9 | |
| Record name | octahydro-4(1h)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58869-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Octahydro-4(1H)-quinolinone: A Technical Guide to a Privileged Scaffold
Introduction: The Significance of Saturated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of natural products and FDA-approved drugs.[1][2][3] While the aromatic quinoline core has been extensively studied, its fully saturated counterpart, Octahydro-4(1H)-quinolinone, offers distinct and compelling advantages for drug development. The transition from a flat, aromatic system to a three-dimensional, saturated bicyclic structure introduces conformational rigidity. This non-planar architecture allows for the precise spatial orientation of substituents, a critical factor in designing molecules that can interact with high selectivity and affinity to biological targets like enzymes and receptors.[4]
This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, synthesis, reactivity, and its proven potential as a core scaffold for the development of novel therapeutics. For researchers and scientists in the field, understanding the nuances of this molecule is key to unlocking its full potential in crafting next-generation pharmaceuticals.
Core Physicochemical and Structural Properties
This compound is a bicyclic organic compound featuring a decahydronaphthalene ring system where one carbon atom is replaced by a nitrogen atom, and a ketone group is present at the 4-position. The presence of both a secondary amine and a ketone provides two key reactive handles for synthetic modification.[1]
| Property | Value / Description | Source(s) |
| CAS Number | 58869-89-9 | [1] |
| Molecular Formula | C₉H₁₅NO | [1] |
| Molecular Weight | 153.22 g/mol | [5][6] |
| IUPAC Name | 2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | [7] |
| Appearance | Typically a solid (predicted) | General |
| Boiling Point | 388.5 ± 35.0 °C (Predicted for hydroxy-derivative) | [8] |
| Monoisotopic Mass | 153.11537 Da | [7] |
Projected Spectroscopic Characteristics
Definitive, published spectra for this compound are scarce. However, based on the functional groups present, a projection of its key spectroscopic features can be made to aid in its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aliphatic region due to overlapping signals from the saturated rings.
-
δ 3.0 - 3.5 ppm: Protons on the carbons alpha to the nitrogen atom (C2 and C8a) would appear in this region, deshielded by the adjacent heteroatom.
-
δ 2.2 - 2.8 ppm: Protons on the carbons alpha to the carbonyl group (C3 and C5) would be expected here.
-
δ 1.2 - 2.0 ppm: A complex series of multiplets corresponding to the remaining methylene and methine protons of the bicyclic system.
-
Broad Singlet (variable): A broad signal corresponding to the N-H proton of the secondary amine, its chemical shift being highly dependent on solvent and concentration.[3][9]
¹³C NMR Spectroscopy
The carbon spectrum provides clearer signals for the key functional groups.
-
δ ~205-215 ppm: A distinct downfield signal for the carbonyl carbon (C4) of the ketone.
-
δ ~45-60 ppm: Signals for the carbons directly attached to the nitrogen (C2 and C8a).
-
δ ~20-45 ppm: A cluster of signals for the remaining sp³ hybridized carbons of the rings.
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the ketone and secondary amine.
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic CH₂ and CH groups.
-
~1715 cm⁻¹ (strong): C=O stretching vibration, characteristic of a saturated cyclic ketone.[10]
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak would be key for identification.
-
m/z 153: The molecular ion [M]⁺ peak should be observable.
-
Fragmentation Pattern: Common fragmentation would involve the loss of CO (m/z 28) and cleavage of the bicyclic ring system, though the specific pattern would require experimental validation.[11][12][13]
Synthesis Strategies: Accessing the Saturated Core
The most direct and common route to this compound involves the complete reduction of the corresponding aromatic or partially saturated quinolinone precursor. Catalytic hydrogenation is the workhorse method for this transformation.
Primary Synthetic Pathway: Catalytic Hydrogenation
This process involves the saturation of both the carbocyclic and heterocyclic rings of a quinolinone precursor using molecular hydrogen (H₂) in the presence of a metal catalyst.
Caption: General workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common and cost-effective choice for hydrogenating aromatic systems. For more resistant substrates or to achieve specific stereoselectivity, more active catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) may be employed.
-
Solvent: Protic solvents like ethanol or acetic acid are typically used as they can stabilize intermediates and are compatible with the reaction conditions. Acetic acid can also help maintain catalyst activity.
-
Reaction Conditions: High pressure of hydrogen gas is necessary to overcome the activation energy required to reduce the stable aromatic ring. Elevated temperatures are often used to increase the reaction rate.
Representative Synthetic Protocol
The following is a generalized, self-validating protocol for the catalytic hydrogenation of 4(1H)-quinolinone.
Objective: To synthesize this compound via complete reduction of 4(1H)-quinolinone.
Materials:
-
4(1H)-Quinolinone (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C, ~5-10 mol%)
-
Ethanol (or Acetic Acid)
-
Hydrogen Gas (H₂)
-
Celite™
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
Procedure:
-
Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and leak-tested according to the manufacturer's instructions.
-
Charging the Vessel: To the vessel, add 4(1H)-quinolinone followed by the solvent (e.g., ethanol). Agitate to dissolve the starting material. Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Sealing and Purging: Seal the vessel securely. Purge the headspace multiple times with nitrogen to remove all oxygen, then purge with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi). Begin agitation and heat the reaction to the target temperature (e.g., 80-120 °C).
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases. This self-validating endpoint indicates the full saturation of the substrate.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to carefully remove the pyrophoric palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product. Caution: The catalyst on the Celite pad may be pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound lies in the orthogonal reactivity of its secondary amine and ketone functionalities. This dual reactivity allows for systematic structural modifications to build libraries of diverse compounds for drug screening.
Caption: Key reactive sites and potential derivatization pathways.
-
Reactions at the Ketone (C4): The carbonyl group is an electrophilic site amenable to a wide range of nucleophilic additions. Key transformations include:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a new amine at the C4 position.
-
Wittig Reaction: Conversion of the ketone to an alkene, allowing for the introduction of carbon-based substituents.
-
Reduction: Reduction of the ketone to a secondary alcohol using agents like sodium borohydride (NaBH₄), introducing a new stereocenter and a hydrogen-bond donor.
-
-
Reactions at the Secondary Amine (N1): The nitrogen atom is nucleophilic and can be readily functionalized.
-
N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy to introduce diverse side chains.
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Enamine Formation: Reaction with another aldehyde or ketone can form an enamine at the N1-C8a position, which can then be used in further C-C bond-forming reactions.[14]
-
Safety and Handling
Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound (CAS 58869-89-9) is not widely available. The following information is based on the GHS classifications for the isomeric compound Octahydro-2(1H)-quinolinone and general hazards associated with bicyclic amines and ketones.[5][15] All laboratory work should be conducted following a thorough, chemical-specific risk assessment.
| Hazard Type | Precautionary Statement / GHS Classification |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and face protection. Work in a well-ventilated area or chemical fume hood. |
| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes. |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion and Future Outlook
This compound represents a powerful yet underutilized scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed canvas for the precise positioning of pharmacophoric elements, a feature highly sought after in modern structure-based drug design. The dual reactivity of the ketone and secondary amine groups offers a robust platform for generating diverse chemical libraries with high synthetic tractability. While a lack of comprehensive public data on its specific physical and spectral properties presents a minor hurdle, the fundamental principles of its synthesis and reactivity are well-established. For drug development professionals, this compound is not merely a building block but a strategic starting point for exploring new chemical space and developing highly selective and potent therapeutic agents.
References
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- Cherry, L. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
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- Fisher Scientific. (2024). SAFETY DATA SHEET - Bicyclo[3.2.0]hept-2-en-6-one.
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An In-depth Technical Guide to Octahydro-4(1H)-quinolinone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of octahydro-4(1H)-quinolinone, a versatile heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. The document delves into its chemical identity, stereoisomerism, synthesis, analytical characterization, and safety considerations, with a focus on providing practical insights for researchers in the field.
Introduction: The Significance of the this compound Scaffold
This compound is a saturated bicyclic ketone containing a quinoline ring system. This foundational structure is highly valued in organic synthesis and medicinal chemistry as a "privileged scaffold."[1] Its non-planar and conformationally restricted nature allows for the precise spatial arrangement of substituents, a critical factor in designing molecules that can selectively interact with biological targets such as enzymes and receptors.[2] The presence of both a ketone group and a secondary amine provides two reactive sites for further chemical modification, enabling the creation of diverse molecular libraries for drug discovery programs.[1] The broader quinoline ring system is found in numerous natural products and FDA-approved drugs, highlighting the therapeutic potential of its derivatives.[1][3]
Chemical Identification and Stereoisomerism
The accurate identification of chemical compounds is paramount for scientific reproducibility. The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.
General CAS Number:
The general, unspecified isomer mixture of this compound is assigned CAS Number 58869-89-9 .[4][5]
Stereoisomers:
This compound exists as stereoisomers due to the presence of chiral centers at the ring fusion (C4a and C8a). The relative orientation of the hydrogen atoms at these centers defines the cis and trans diastereomers. While the general CAS number is readily available, specific CAS numbers for the individual cis and trans isomers of the parent compound are not consistently reported in major chemical databases. However, CAS numbers for related isomers and derivatives are available, which can aid in structural elucidation and sourcing.
-
trans-Octahydro-2(1H)-quinolinone: 59224-99-6[6]
-
cis-Octahydro-7(1H)-quinolinone: 58267-32-6[7]
-
trans-Decahydroquinoline: 767-92-0[8]
-
cis-Decahydroquinoline (rel-(4aR,8aR)-Decahydroquinoline): 10343-99-4[9]
The lack of distinct CAS numbers for the cis and trans isomers of the title compound underscores the importance of thorough analytical characterization to confirm the stereochemistry of synthesized or purchased materials.
Table 1: Physicochemical Properties of this compound (Isomer Mixture)
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO | [4] |
| Molecular Weight | 153.22 g/mol | [4][5] |
| Appearance | White to light yellow to light orange powder crystal | [8] |
Synthesis of this compound Isomers
The primary route for synthesizing this compound involves the reduction of unsaturated quinolinone precursors. Catalytic hydrogenation is a cornerstone technique for achieving the complete saturation of both the carbocyclic and heterocyclic rings.[1] The stereochemical outcome of the reduction is highly dependent on the choice of catalyst, solvent, and reaction conditions, allowing for the stereoselective synthesis of either the cis or trans isomer.
Stereoselective Synthesis of trans-Decahydroquinolin-4-one Derivatives
A notable method for the diastereoselective synthesis of trans-fused decahydroquinolin-4-one derivatives is a one-pot, three-component reaction. This approach involves the reaction of an aldehyde, an aniline, and 1-acetylcyclohexene in the presence of iodine at room temperature.[1][6][10][11] This method is advantageous due to its operational simplicity, short reaction times, and high yields.[10]
Experimental Protocol: Three-Component Synthesis of trans-endo-Decahydroquinolin-4-one Derivatives [10]
-
To a solution of the desired aldehyde (1.0 mmol) and aniline (1.0 mmol) in diethyl ether (5 mL), add 1-acetylcyclohexene (1.0 mmol).
-
Add iodine (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion (monitored by TLC), quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trans-endo-decahydroquinolin-4-one derivative.
Stereoselective Synthesis of cis-Decahydroquinolin-4-one Derivatives
The synthesis of cis-fused decahydroquinolines often involves intramolecular cyclization strategies or stereoselective reductions of bicyclic precursors. For instance, the total synthesis of the poison frog alkaloid ent-cis-195A, which features a cis-decahydroquinoline core, utilizes a key cyclization step to establish the desired stereochemistry.[12][13]
Conceptual Workflow for cis-Isomer Synthesis
A general strategy for accessing the cis-isomer involves the creation of a suitable precursor that, upon cyclization or reduction, preferentially forms the cis-fused ring system. This can be achieved through various methods, including intramolecular Diels-Alder reactions or the reduction of a bicyclic lactam.[14]
Analytical Characterization
The unambiguous determination of the structure and stereochemistry of this compound isomers relies on a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for Characterization
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | The chemical shifts and coupling constants of the protons at the ring junction (C4a and C8a) are diagnostic for determining the cis or trans configuration. NOESY experiments can confirm through-space correlations between key protons, further elucidating the relative stereochemistry.[15][16][17][18][19][20][21] |
| ¹³C NMR Spectroscopy | The number of signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbons at the ring junction and the carbonyl carbon provide valuable structural information.[15][17][18][19][20][21][22] |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. A broad absorption in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching of the secondary amine.[17][23] |
| Mass Spectrometry (MS) | The molecular ion peak will confirm the molecular weight of the compound (153.22 g/mol ). Fragmentation patterns can provide further structural information.[15][17] |
| X-ray Crystallography | Provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of the molecule, if a suitable single crystal can be obtained.[9][24] |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.
-
Anticancer Agents: The quinolinone core is present in compounds with demonstrated antitumor activity.[25][26][27]
-
Antihypertensive and Antithrombotic Agents: Certain derivatives have shown potential as cardiovascular drugs.[28]
-
Antidiabetic Agents: Novel quinoline derivatives are being explored for their potential in managing diabetes.[29]
-
Central Nervous System (CNS) Agents: The rigid framework of the decahydroquinoline system makes it a suitable scaffold for developing CNS-active compounds.[30]
-
Antimicrobial and Antiviral Agents: The broader quinolone class of compounds is well-known for its antibacterial and antiviral properties.[3][27][31]
The ability to stereoselectively synthesize different isomers of this compound is crucial, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles.
Safety and Handling
-
Hazard Classification: The compound is generally classified as an irritant.[5] Related quinoline derivatives can be harmful if swallowed, cause skin and eye irritation, and may have other toxic effects.[8][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound and its stereoisomers represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. The ability to synthesize specific stereoisomers through stereoselective methods opens up avenues for the creation of novel therapeutic agents with improved potency and selectivity. A thorough understanding of the synthesis, characterization, and safe handling of these compounds is essential for researchers working in this exciting area of medicinal chemistry.
References
- Lin, C., Fang, H., Tu, Z., Liu, J. T., & Yao, C. F. (2006). Stereoselective Three-Component Synthesis of trans-endo-Decahydroquinolin-4-one Derivatives from Aldehydes, Aniline, and Acetylcyclohexene. The Journal of Organic Chemistry, 71(17), 6588–6591.
-
ResearchGate. (n.d.). Stereoselective Three-Component Synthesis of trans - e ndo -Decahydroquinolin-4-one Derivatives from Aldehydes, Aniline, and Acetylcyclohexene | Request PDF. Retrieved from [Link]
-
Supporting Materials. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of the cis-275B decahydroquinoline ring system. Retrieved from [Link]
- Comins, D. L., & Dehghani, A. (1992). Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A. The Journal of Organic Chemistry, 57(24), 6487–6492.
-
The Royal Society of Chemistry. (n.d.). Sequential oxonium-olefin-alkyne cyclization for the stereoselective synthesis of octahydro-1H-pyrano[3,4-c]pyridin-5-yl)methano. Retrieved from [Link]
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ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). trans-Decahydroquinoline. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Retrieved from [Link]
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A Guide to the Synthesis of Octahydro-4(1H)-quinolinone: Strategies and Methodologies for the Modern Laboratory
Introduction
The octahydro-4(1H)-quinolinone core is a pivotal saturated heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable template for constructing complex molecules with diverse biological activities. As a bioisostere of other bicyclic systems, it provides a unique vector space for substituent placement, enabling fine-tuning of pharmacological properties. This guide offers an in-depth exploration of the primary synthetic routes to this important building block, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. Designed for researchers and drug development professionals, this document consolidates established protocols and mechanistic insights to facilitate the efficient and reliable synthesis of this compound and its derivatives.
Retrosynthetic Analysis: Deconstructing the Target
A logical deconstruction of the this compound structure reveals two primary strategic approaches. The most prevalent and robust strategy involves the initial construction of the aromatic quinolin-4-one core, followed by exhaustive catalytic hydrogenation. A secondary, less common approach would involve the annulation of the piperidinone ring onto a pre-existing cyclohexane precursor. This guide will focus on the first, more thoroughly documented, strategy.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: Quinolin-4-one Construction and Subsequent Hydrogenation
This two-stage approach is the workhorse for accessing the target scaffold. It decouples the complexities of aromatic ring construction from the final saturation step, allowing for optimization at each stage.
Part A: Synthesis of the Quinolin-4-one Precursor
The formation of the quinolin-4-one core is a classic transformation in heterocyclic chemistry. The Gould-Jacobs reaction provides a reliable and versatile entry point.
The Gould-Jacobs Reaction: Mechanism and Rationale
The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from anilines and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEMM).[1][2] The reaction proceeds through three key phases: condensation, thermal cyclization, and finally, saponification/decarboxylation.[3][4]
-
Condensation: The reaction initiates with a nucleophilic attack of the aniline nitrogen onto the electrophilic double bond of DEEMM, followed by the elimination of ethanol. This step is typically performed at moderate temperatures (100-140°C) and forms the key anilinomethylenemalonate intermediate.[2][4]
-
Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization upon heating to high temperatures, typically around 250°C.[3][4] This high energy barrier is necessary to overcome the aromaticity of the aniline ring during the ring-closing process.[5] The choice of solvent is crucial; high-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are traditionally used to achieve the required temperature while preventing decomposition.[5][6]
-
Saponification & Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed with a strong base (saponification) to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the desired quinolin-4-one.[3][7]
Caption: Workflow for the Gould-Jacobs reaction.
A related classical method is the Conrad-Limpach synthesis , which employs a β-ketoester (e.g., ethyl acetoacetate) instead of DEEMM.[6][8] The reaction proceeds via a Schiff base intermediate and also requires high temperatures for the cyclization step to form the 4-hydroxyquinoline product.[8][9][10] The regiochemical outcome (2- vs. 4-quinolone) can be controlled by the reaction temperature during the initial condensation step.
Part B: Catalytic Hydrogenation of the Quinolin-4-one Core
With the aromatic precursor in hand, the final step is the complete saturation of both the carbocyclic and heterocyclic rings. This is achieved through high-pressure catalytic hydrogenation.
Choice of Catalyst and Reaction Rationale
The catalyst choice is paramount for achieving complete reduction. While various noble metal catalysts (Pd, Pt, Rh, Ru) are effective for hydrogenating quinolines, the non-precious metal catalyst Raney Nickel is a highly active, cost-effective, and robust option for this exhaustive reduction.[11][12]
-
Raney Nickel (Ra-Ni): This sponge-like, high-surface-area catalyst is prepared by leaching the aluminum from a Ni-Al alloy with concentrated sodium hydroxide.[13][14][15] It is particularly effective for hydrogenating aromatic systems under elevated temperature and pressure.[13]
-
Palladium on Carbon (Pd/C): Pd/C is also a highly effective catalyst. It is often used for the selective reduction of the heterocyclic ring to yield tetrahydroquinolines under milder conditions.[16] Achieving full saturation to the octahydro- stage typically requires more forcing conditions (higher pressure and/or temperature).[17]
The hydrogenation process is stepwise. The pyridine ring is generally hydrogenated first to yield a 1,2,3,4-tetrahydroquinolin-4-one intermediate, as the heterocyclic ring is more susceptible to reduction than the benzene ring. Subsequent hydrogenation of the benzene ring under more forcing conditions affords the desired this compound.[18]
Caption: Stepwise reduction pathway of Quinolin-4-one.
Experimental Protocols
The following protocols are representative procedures. Researchers should perform their own optimization based on the specific substrate and available equipment. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction
-
Materials: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Dowtherm A, 10% Aqueous Sodium Hydroxide, Concentrated HCl.
-
Step 1: Condensation: In a round-bottom flask equipped with a distillation head, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture in an oil bath to 130-140°C for 1.5 hours. Ethanol will distill from the reaction mixture.
-
Step 2: Cyclization: In a separate, larger flask suitable for high temperatures, heat Dowtherm A to 250°C under a nitrogen atmosphere. Add the crude anilinomethylenemalonate intermediate from Step 1 dropwise to the hot solvent over 20 minutes. Maintain the temperature at 250°C for an additional 20 minutes after the addition is complete.
-
Step 3: Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hexane to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Step 4: Saponification & Decarboxylation: Suspend the crude solid in 10% aqueous NaOH solution and heat to reflux for 1 hour. Cool the resulting solution in an ice bath and acidify to pH ~2 with concentrated HCl. The 4-hydroxyquinoline product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Hydrogenation of 4-Hydroxyquinoline to this compound
-
Materials: 4-Hydroxyquinoline (1.0 eq), Raney Nickel (approx. 10-20% by weight, aqueous slurry), Ethanol, High-pressure autoclave (e.g., Parr reactor).
-
Catalyst Preparation: Prepare active Raney Nickel (W-6 type) by slowly adding Ni-Al alloy to a cooled solution of 25% NaOH.[13] After the reaction ceases, carefully decant the alkaline solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7). Finally, wash with ethanol to displace the water. Caution: Raney Nickel is pyrophoric when dry and must be handled as an aqueous or ethanolic slurry.
-
Hydrogenation: To a high-pressure autoclave, add 4-hydroxyquinoline and ethanol (as solvent). Carefully add the prepared Raney Nickel slurry. Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50-100 atm) and begin stirring and heating (e.g., 100-150°C).
-
Monitoring and Work-up: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, maintain the conditions for several more hours to ensure complete reaction. Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: The reaction mixture can be filtered through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake must be kept wet with solvent (e.g., ethanol or water) to prevent ignition of the catalyst upon exposure to air. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be purified by crystallization or chromatography.
Data Summary: A Comparative Overview
The following table summarizes typical reaction parameters for the synthesis of quinolin-4-ones, providing a baseline for experimental design. Yields are highly substrate-dependent.
| Reaction | Starting Materials | Key Conditions | Typical Yield | Reference |
| Gould-Jacobs | Aniline, DEEMM | 1. Condensation: 130°C2. Cyclization: ~250°C in Dowtherm A | 70-90% | [3][4] |
| Conrad-Limpach | Aniline, Ethyl Acetoacetate | 1. Condensation: RT-140°C2. Cyclization: ~250°C in Mineral Oil | 60-95% | [5][6][8] |
| Hydrogenation | Quinolin-4-one, H₂ | Raney Ni, 100-150°C, 50-100 atm H₂ | High (>90%) | [11][12] |
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving the construction of a quinolin-4-one intermediate followed by its complete catalytic hydrogenation. The Gould-Jacobs and Conrad-Limpach reactions represent classic, yet powerful, methods for assembling the aromatic core from readily available anilines and dicarbonyl compounds. The subsequent exhaustive hydrogenation, effectively carried out with Raney Nickel under forcing conditions, delivers the desired saturated scaffold. Understanding the mechanistic imperatives of each step—particularly the high thermal energy required for electrocyclization and the high activity needed for complete ring saturation—is key to successful execution. This guide provides the strategic framework and practical protocols necessary for researchers to confidently incorporate this valuable heterocyclic building block into their synthetic programs.
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Katritzky, A. R., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Available at: [Link]
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Candeias, N. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2673–2723. Available at: [Link]
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A Technical Guide to the IUPAC Nomenclature of Octahydro-4(1H)-quinolinone
Introduction
In the landscape of medicinal chemistry and drug development, molecular scaffolds that offer three-dimensional complexity are of paramount importance. The octahydro-4(1H)-quinolinone core is a prime example of such a scaffold. While the aromatic quinoline ring is a well-established privileged structure in numerous FDA-approved drugs, its saturated octahydro- derivative provides a conformationally restricted framework ideal for the precise spatial arrangement of substituents.[1] This stereochemical richness is a critical factor in designing molecules for selective interaction with biological targets.[2]
However, this structural complexity necessitates a rigorous and unambiguous system of nomenclature. For researchers, accurately naming a specific stereoisomer is not merely an academic exercise; it is fundamental to ensuring reproducibility, communicating precise chemical information, and meeting regulatory standards. This guide provides an in-depth deconstruction of the IUPAC nomenclature for this compound, explaining the logic behind each component of the name, with a particular focus on the critical stereochemical descriptors required by drug development professionals.
Part 1: The Parent Heterocycle - Quinoline
The foundation of the name "this compound" is the parent aromatic heterocycle, quinoline . Quinoline is a fused bicyclic system composed of a benzene ring and a pyridine ring sharing two adjacent carbon atoms.[3] Its systematic IUPAC fusion name is benzo[b]pyridine.[4]
Numbering the Quinoline System
According to IUPAC rules, the numbering for many common fused heterocyclic systems is fixed, and quinoline is no exception. The numbering begins at the nitrogen atom as position 1 and proceeds around the pyridine ring first. It then continues to the benzene ring, skipping the two bridgehead (fusion) carbons. These bridgehead atoms are assigned numbers based on the preceding atom, suffixed with 'a'.[5][6]
This specific and unalterable numbering scheme is crucial as it provides the framework for locating all subsequent modifications, including saturation, functional groups, and substituents.
Caption: Standard IUPAC numbering of the quinoline ring system.
Part 2: Defining Saturation and Functionalization
With the parent scaffold established, the prefixes and suffixes define the specific chemical state of the molecule.
-
Octahydro- : This prefix indicates the addition of eight hydrogen atoms to the parent quinoline structure. This saturates four of the five double bonds in the aromatic system, transforming the planar aromatic core into a three-dimensional saturated bicyclic structure.
-
-4-one : The suffix -one is used to denote a ketone (a carbonyl group, C=O).[7] The numerical locant 4 precisely places this ketone at position 4 of the numbered quinoline skeleton.
-
(1H)- : This is the "indicated hydrogen." In systematic nomenclature, the parent heterocycle is assumed to have the maximum number of non-cumulative double bonds.[8] When saturation and functionalization alter this, the position of any remaining hydrogen atoms on the heteroatoms must be explicitly stated. Here, (1H) specifies that the nitrogen at position 1 bears a single hydrogen atom, making it a secondary amine.
Combining these elements gives the base name for the structure, which is still incomplete without stereochemical information.
Caption: Core structure of this compound.
Part 3: The Critical Role of Stereochemistry
The hydrogenation process that converts quinoline to this compound creates two stereogenic centers at the bridgehead carbons: C4a and C8a. The relative configuration of the substituents (in this case, the implied hydrogen atoms) at these centers determines the overall shape of the fused ring system. This gives rise to two distinct diastereomers.[2]
-
cis-isomer : The hydrogen atoms at C4a and C8a are on the same face of the bicyclic system.
-
trans-isomer : The hydrogen atoms at C4a and C8a are on opposite faces of the bicyclic system.
For any application in drug development, distinguishing between these isomers is non-negotiable, as they will have different three-dimensional shapes, fit differently into binding pockets, and possess distinct pharmacological profiles.[9][10] Therefore, the stereochemical descriptor (cis or trans) must be included as a prefix to the name.
Caption: Stereoisomers arising from cis- and trans-ring fusion.
For absolute configuration, the Cahn-Ingold-Prelog (R/S) system is used. For example, a specific enantiomer might be named (4aR,8aS)-octahydro-4(1H)-quinolinone . This level of precision is the gold standard in pharmaceutical development.[9]
Part 4: Systematic Naming Protocol
The process of deriving the full, unambiguous IUPAC name can be structured as a systematic workflow.
Naming Workflow
This workflow demonstrates the logical progression from identifying the core structure to assigning the complete, stereochemically defined IUPAC name.
Caption: IUPAC Naming Workflow for this compound.
Summary of Nomenclature Components
The following table summarizes each part of the name and its specific function.
| Component | Type | Function |
| cis- | Prefix | Defines the relative stereochemistry at the C4a/C8a ring fusion. |
| Octahydro- | Prefix | Indicates the addition of 8 hydrogen atoms to the parent system. |
| quinolin | Root | Specifies the parent fused heterocycle (quinoline). |
| -4- | Locant | Pinpoints the position of the principal functional group. |
| -one | Suffix | Denotes the principal functional group (ketone). |
| (1H)- | Descriptor | Specifies the location of an indicated hydrogen on the nitrogen atom. |
Conclusion
The name cis-octahydro-4(1H)-quinolinone is a dense packet of chemical information, precisely defining the molecule's connectivity, functionalization, and three-dimensional structure. For scientists in research and drug development, mastering this systematic nomenclature is essential. It ensures that the specific molecule being synthesized, tested, or discussed is communicated without ambiguity, upholding the principles of scientific integrity and reproducibility that are the bedrock of the pharmaceutical industry.
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PubChem. Octahydro-4H-quinolizin-4-one. Available from: [Link]
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ResearchGate. Quinoline numbering scheme. Available from: [Link]
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Wikipedia. IUPAC nomenclature of organic chemistry. Available from: [Link]
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Michigan State University. Organic Nomenclature. Available from: [Link]
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University of Illinois. Short Summary of IUPAC Nomenclature of Organic Compounds. Available from: [Link]
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IGNOU. Unit - 1 Classification, Nomenclature and Isomerism. Available from: [Link]
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Chemistry LibreTexts. IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]
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An In-Depth Technical Guide to Octahydro-4(1H)-quinolinone: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Octahydro-4(1H)-quinolinone, a saturated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, explore the nuances of its stereochemistry, detail synthetic methodologies, and discuss its role as a valuable scaffold in the creation of novel therapeutic agents.
Molecular and Physicochemical Profile
This compound is a bicyclic organic compound featuring a fully saturated quinoline ring system with a ketone group at the 4-position. Its rigid, three-dimensional structure makes it an attractive building block for introducing specific spatial arrangements in drug candidates. The core molecular attributes are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO | [1][2][3][4] |
| Molecular Weight | 153.22 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 153.115364102 Da | [4][5] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3][4] |
| LogP (predicted) | 1.1076 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| CAS Numbers | 58869-89-9 (unspecified stereochemistry), 4629-75-8 (cis), 58267-32-6 (cis), 59224-99-6 (trans) | [1][3][4][5] |
The Critical Role of Stereoisomerism
The fusion of the cyclohexane and piperidine rings in the octahydroquinolinone structure gives rise to stereoisomers, primarily cis and trans configurations. This is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (4a and 8a).
-
cis-isomer: The bridgehead hydrogens are on the same side of the ring system, resulting in a bent, V-shaped molecule.
-
trans-isomer: The bridgehead hydrogens are on opposite sides, leading to a more linear and rigid structure.
The choice of stereoisomer is a critical design element in drug development. The distinct three-dimensional shapes of the cis and trans isomers dictate how a molecule can interact with a biological target, such as an enzyme's active site or a receptor's binding pocket. This difference in spatial arrangement can profoundly impact pharmacological activity, potency, and selectivity.
Sources
Spectroscopic Blueprint of a Versatile Scaffold: An In-Depth Technical Guide to Octahydro-4(1H)-quinolinone
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Octahydro-4(1H)-quinolinone, a saturated bicyclic amine of significant interest in medicinal chemistry and drug development. As a conformationally restricted scaffold, it offers a unique three-dimensional architecture for the precise spatial arrangement of pharmacophoric groups, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage high-quality, computationally predicted spectroscopic data. This approach, grounded in well-established theoretical models, provides a robust framework for interpreting the key structural features of this compound. The methodologies for spectral prediction will be detailed in the relevant sections to ensure transparency and scientific rigor.
Molecular Structure and Isomerism
This compound (C₉H₁₅NO, Molar Mass: 153.22 g/mol ) possesses a decalin-like ring system with a nitrogen atom at position 1 and a carbonyl group at position 4. The presence of two stereogenic centers at the ring fusion (C4a and C8a) gives rise to cis- and trans-isomers, each existing as a pair of enantiomers. The relative stereochemistry of these chiral centers profoundly influences the molecule's conformation and, consequently, its spectroscopic properties. This guide will focus on the most stable predicted isomer.
Caption: Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton. The predicted spectra discussed below are generated using advanced computational algorithms that consider through-bond and through-space interactions.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a series of complex multiplets in the aliphatic region, arising from extensive spin-spin coupling between adjacent protons in the saturated ring system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | ~2.5 - 3.5 | Broad singlet |
| C2-H₂ | ~2.8 - 3.2 | Multiplet |
| C3-H₂ | ~2.4 - 2.6 | Multiplet |
| C5-H₂ | ~1.8 - 2.2 | Multiplet |
| C6-H₂ | ~1.4 - 1.8 | Multiplet |
| C7-H₂ | ~1.2 - 1.6 | Multiplet |
| C8-H₂ | ~1.5 - 1.9 | Multiplet |
| C4a-H | ~2.0 - 2.4 | Multiplet |
| C8a-H | ~2.2 - 2.6 | Multiplet |
Note: These are predicted values and may vary slightly in experimental conditions.
-
Expertise & Experience: The broadness of the N-H signal is a classic characteristic, resulting from quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange. The protons on C2 and C3, being adjacent to the carbonyl and amine functionalities, are expected to be deshielded and appear at a lower field compared to the other methylene protons. The significant overlap of signals in the 1.2 - 2.6 ppm range necessitates the use of two-dimensional NMR techniques, such as COSY and HSQC, for unambiguous assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear count of the number of non-equivalent carbon atoms in the molecule. For a single diastereomer of this compound, nine distinct signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C4 (C=O) | ~208 - 212 |
| C2 | ~45 - 50 |
| C3 | ~38 - 42 |
| C4a | ~58 - 62 |
| C8a | ~55 - 60 |
| C5 | ~30 - 35 |
| C8 | ~28 - 33 |
| C6 | ~24 - 28 |
| C7 | ~22 - 26 |
Note: These are predicted values and may vary slightly in experimental conditions.
-
Trustworthiness: The most downfield signal is unequivocally assigned to the carbonyl carbon (C4) due to the strong deshielding effect of the double-bonded oxygen atom. The carbons adjacent to the nitrogen atom (C2 and C8a) and the bridgehead carbon C4a also appear at a relatively lower field. The remaining aliphatic carbons resonate in the upfield region, typical for saturated hydrocarbons. The specific chemical shifts are highly sensitive to the cis/trans stereochemistry of the ring fusion.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the N-H and C=O stretching vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 - 3400 | Medium, Broad |
| C-H Stretch (aliphatic) | ~2850 - 2960 | Strong |
| C=O Stretch (ketone) | ~1710 - 1725 | Strong, Sharp |
| C-N Stretch | ~1100 - 1200 | Medium |
Note: These are predicted values and may vary slightly in experimental conditions.
-
Authoritative Grounding: The presence of a strong, sharp absorption band around 1715 cm⁻¹ is a definitive indicator of a saturated cyclic ketone. The broadness of the N-H stretching band is characteristic of hydrogen bonding, which can occur intermolecularly in the solid or neat liquid state. The C-H stretching vibrations below 3000 cm⁻¹ confirm the saturated nature of the carbon framework.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and the elucidation of its structure.
Predicted Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 153. The fragmentation is likely to be directed by the nitrogen atom and the carbonyl group.
Caption: Key predicted fragmentation pathways for this compound.
-
Expertise & Experience: A common fragmentation pathway for cyclic amines involves the loss of small neutral molecules. For this compound, the initial fragmentation could involve a McLafferty-type rearrangement or cleavage alpha to the nitrogen or carbonyl group. The loss of ethylene (m/z 28) via a retro-Diels-Alder-type reaction of the carbocyclic ring is a plausible pathway. Subsequent fragmentations would lead to the formation of smaller, stable nitrogen-containing cations.
Experimental Protocols
The following are generalized, best-practice protocols for the spectroscopic analysis of a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
-
2D NMR (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of proton and carbon signals.
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition:
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition (EI-MS):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra offers a comprehensive "spectroscopic blueprint" that is invaluable for researchers working with this versatile chemical scaffold. While predicted data serves as a strong foundation, it is always recommended to confirm these findings with experimental data whenever possible. The protocols outlined in this guide provide a standardized approach for obtaining high-quality experimental spectra.
References
For the purpose of this guide, which is based on predicted data due to the lack of available experimental spectra in the initial searches, direct citations to experimental data are not applicable. The principles of spectroscopic interpretation are based on established knowledge in the field of organic spectroscopy.
An In-depth Technical Guide to the Solubility of Octahydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of octahydro-4(1H)-quinolinone, a key bicyclic scaffold in medicinal chemistry. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages theoretical principles, predictive modeling through Hansen Solubility Parameters (HSPs), and comparative analysis with structurally similar compounds to offer a robust framework for understanding and predicting its behavior in various solvent systems.
Introduction to this compound: A Scaffold of Interest
This compound, with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol , represents a saturated bicyclic amine of significant interest in drug discovery and organic synthesis. Its rigid, conformationally restricted structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, a critical aspect in the design of molecules intended to interact with specific biological targets such as enzymes and receptors. The presence of both a ketone and a secondary amine within its structure offers two key points for chemical modification, allowing for the generation of diverse molecular libraries.
Understanding the solubility of this core scaffold is a fundamental prerequisite for its effective utilization in drug development. Solubility impacts every stage of the pharmaceutical pipeline, from initial high-throughput screening and synthesis to formulation and in vivo studies. This guide aims to provide researchers with the foundational knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound and its derivatives.
The Theoretical Underpinnings of Solubility: "Like Dissolves Like" and Beyond
The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, characterized by a significant dipole moment and the ability to engage in hydrogen bonding, are generally effective at dissolving polar solutes. Conversely, nonpolar solvents, with low dipole moments and a reliance on van der Waals forces for intermolecular interactions, are better suited for dissolving nonpolar solutes.
The structure of this compound incorporates both polar and nonpolar features. The carbocyclic portion of the molecule is aliphatic and nonpolar, while the lactam (cyclic amide) and ketone functionalities introduce polarity and the capacity for hydrogen bonding. The secondary amine in the lactam can act as a hydrogen bond donor, and the carbonyl oxygen of both the lactam and the ketone can act as hydrogen bond acceptors. This duality suggests that its solubility will be nuanced and highly dependent on the specific characteristics of the solvent.
To move beyond this qualitative understanding, we can employ a more quantitative approach using Hansen Solubility Parameters.
Predictive Insights: Hansen Solubility Parameters (HSPs) of this compound
Hansen Solubility Parameters provide a powerful method for predicting the miscibility and solubility of a substance in a given solvent. This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces (van der Waals forces).
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.
Based on the group contribution method, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters (HSPs) for this compound
| Parameter | Value (MPa⁰·⁵) |
| δD (Dispersion) | 17.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 9.0 |
These estimated values provide a quantitative basis for predicting the solubility of this compound in a wide range of solvents. Solvents with HSPs close to these values are predicted to be good solvents.
Qualitative Solubility Profile: A Comparative Analysis with Structural Analogues
To further refine our understanding of this compound's solubility, we can analyze the known solubility of structurally related compounds. By examining molecules that share key structural features, we can infer the likely behavior of our target compound.
The Influence of the Bicyclic Ketone Moiety: Insights from Camphor
Camphor (C₁₀H₁₆O) is a bicyclic monoterpene ketone that serves as a useful analogue for the carbocyclic portion and the ketone functionality of this compound.
Table 2: Solubility of Camphor in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | Soluble (~1000 g/dm³) | [1] |
| Diethyl Ether | Soluble | [2] |
| Chloroform | Soluble (~1000 g/dm³) | [1] |
| Acetone | Soluble | [3] |
| Acetic Acid | Soluble | [3] |
| Benzene | Soluble | [2] |
| Carbon Disulfide | Soluble | [2] |
| Water | Sparingly Soluble (0.12 g/100 mL) | [2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [4] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [4] |
The high solubility of camphor in a range of organic solvents, from polar protic (ethanol) to nonpolar (benzene), highlights the contribution of the nonpolar bicyclic structure to its overall solubility profile. Its poor solubility in water is also expected for a predominantly nonpolar molecule.
The Impact of the Lactam Functionality: Learning from N-Substituted Pyrrolidones
The lactam portion of this compound is crucial to its polarity and hydrogen bonding capability. N-methyl-2-pyrrolidone (NMP) and N-acetyl-2-pyrrolidone are excellent analogues for this functionality.
-
N-Methyl-2-pyrrolidone (NMP): This compound is a polar aprotic solvent that is miscible with water and most common organic solvents, including alcohols, ethers, ketones, aromatic and chlorinated hydrocarbons.[5] Its broad miscibility is a testament to the powerful solubilizing nature of the N-substituted lactam group. NMP is known to enhance the solubility of many poorly soluble drugs.[6][7]
-
N-Acetyl-2-pyrrolidone: While quantitative data is sparse, it is known to be water-soluble.[8] The presence of the acetyl group, which is structurally similar to the ketone in our target molecule, further reinforces the expectation of good solubility in polar solvents.
Insights from other Bicyclic Ketones
While specific solubility data is limited, bicyclo[2.2.2]octan-2-one is noted to be soluble in common organic solvents like dichloromethane and chloroform, but has very low to negligible solubility in polar solvents like water.[9][10] This further supports the idea that the carbocyclic framework contributes to solubility in nonpolar to moderately polar organic solvents.
Predicted Solubility of this compound: A Synthesis of Theory and Analogy
Based on the calculated HSPs and the analysis of structural analogues, we can predict the solubility of this compound in a range of common laboratory solvents.
Table 3: Predicted Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The lactam and ketone groups can hydrogen bond with protic solvents. However, the nonpolar carbocyclic backbone may limit very high solubility, especially in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble to Highly Soluble | These solvents have favorable polar interactions with the lactam and ketone groups. The lack of a large nonpolar component in these solvents, relative to the solute, should facilitate dissolution. |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Sparingly Soluble to Moderately Soluble | The nonpolar carbocyclic portion of the molecule will interact favorably with these solvents. However, the polar lactam and ketone groups will be less well-solvated, likely limiting high solubility. Chloroform, being slightly polar, may be a better solvent than hexane. |
Experimental Protocols for Solubility Determination
For definitive solubility data, experimental determination is essential. The following are standard protocols that can be adapted for this compound.
Gravimetric Method (Shake-Flask)
This is a robust and widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the solution to pellet the excess solid.
-
Aliquot Collection: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Quantification: Weigh the container with the dried residue. The mass of the dissolved solid is the difference between the final and initial weights of the container.
-
Calculation: Solubility (in mg/mL or g/L) = Mass of residue (mg or g) / Volume of aliquot (mL or L).
Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the solution has reached its thermodynamic saturation point. Using a constant temperature is vital as solubility is temperature-dependent.
Spectroscopic Method (UV-Vis or HPLC)
This method is suitable for compounds with a chromophore and is generally more sensitive than the gravimetric method.
Methodology:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the Gravimetric Method.
-
Phase Separation and Aliquot Collection: Follow step 3 of the Gravimetric Method.
-
Dilution: Dilute a known volume of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the diluted sample using a validated UV-Vis spectrophotometric or HPLC method.
-
Quantification: Determine the concentration of the diluted sample from the calibration curve.
-
Calculation: Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Self-Validating System: The use of a calibration curve with known standards provides an internal validation of the analytical method's accuracy and linearity.
Visualizing the Workflow
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Sources
- 1. Camphor - Wikipedia [en.wikipedia.org]
- 2. Camphor - Sciencemadness Wiki [sciencemadness.org]
- 3. Camphor | 76-22-2 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buy 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride (EVT-13336064) [evitachem.com]
Foreword: The Strategic Importance of Saturated Bicyclic Scaffolds
An In-Depth Technical Guide to the Stereochemistry of Octahydro-4(1H)-quinolinone Isomers
In the landscape of modern drug discovery and organic synthesis, the this compound core represents a privileged scaffold. While its aromatic cousin, quinoline, is widely recognized, the saturated bicyclic system offers a unique and powerful advantage: a rigid, three-dimensional architecture.[1] This conformational restriction allows for the precise spatial arrangement of substituents, a critical design element for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[1][2] This guide provides an in-depth exploration of the foundational stereochemistry of this scaffold, offering researchers and drug development professionals the technical insights required to synthesize, characterize, and strategically deploy its isomers.
Foundational Stereochemistry: Understanding the Isomeric Landscape
The this compound molecule is a fused bicyclic system composed of a cyclohexane ring and a piperidinone ring. The core of its stereochemical diversity lies at the fusion of these two rings, specifically at the bridgehead carbons, C-4a and C-8a.
-
Stereogenic Centers: The primary stereogenic centers are C-4a and C-8a. The relative configuration of the hydrogen atoms at these centers dictates the overall geometry of the ring fusion.
-
Diastereomers: Cis and Trans Fusion: This leads to the existence of two principal diastereomers:
-
cis-Octahydro-4(1H)-quinolinone: The hydrogen atoms on the bridgehead carbons (4a and 8a) are on the same face of the molecule.
-
trans-Octahydro-4(1H)-quinolinone: The hydrogen atoms on the bridgehead carbons are on opposite faces of the molecule.
-
These two diastereomers are not mirror images and have distinct physical and chemical properties, including different energies, reactivity, and spectroscopic signatures.
Caption: Conformational dynamics of cis vs. trans isomers.
Analyses of related N-alkyl-cis-decahydroquinolines using low-temperature NMR have demonstrated that the position of this equilibrium is sensitive to the nature of the substituent on the nitrogen atom. [3]For this compound, the equilibrium will be influenced by factors such as potential 1,3-diaxial interactions involving the carbonyl group and protons within the bicyclic system.
Synthetic Pathways: Achieving Stereocontrol
The primary route to this compound involves the reduction of unsaturated precursors like tetrahydro-4(1H)-quinolinone or quinolin-4(1H)-one itself. [1]The stereochemical outcome of this reduction is highly dependent on the chosen methodology.
Catalytic Hydrogenation
Catalytic hydrogenation is the most common method for saturating the quinoline core. [1]The choice of catalyst (e.g., Pd, Pt, Rh) and reaction conditions (pressure, temperature, solvent) critically influences the diastereoselectivity (the ratio of cis to trans product).
-
Mechanism Insight: The substrate typically adsorbs onto the catalyst surface from its less hindered face. The hydrogen atoms are then delivered to the same face of the molecule, often leading to a predominance of the cis-isomer. However, under equilibrating conditions (higher temperatures, longer reaction times, or with certain catalysts like palladium), the thermodynamically more stable trans-isomer can become the major product.
Protocol 1: General Catalytic Hydrogenation
-
Reactor Setup: A Parr hydrogenator or similar high-pressure reactor is charged with the unsaturated quinolinone precursor (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: The catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C) is added under an inert atmosphere (N₂ or Ar).
-
Hydrogenation: The reactor is sealed, purged with H₂, and pressurized to the desired level (e.g., 50-500 psi). The reaction mixture is stirred vigorously at a set temperature (e.g., 25-80 °C) for 12-48 hours.
-
Workup: Upon reaction completion (monitored by TLC or LC-MS), the reactor is depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or crystallization to separate the cis and trans isomers.
-
Self-Validation: The success of the reduction is confirmed by the disappearance of aromatic signals and the appearance of aliphatic signals in the ¹H NMR spectrum of the crude product.
-
Analytical Characterization: Differentiating the Isomers
Unambiguous differentiation between the cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution, while X-ray crystallography provides definitive proof in the solid state.
¹H NMR Spectroscopy: The Diagnostic Fingerprint
The conformational differences between the isomers give rise to distinct and predictable patterns in their ¹H NMR spectra, particularly in the coupling constants (J-values) and chemical shifts of the bridgehead protons (H-4a and H-8a).
-
trans-Isomer: The rigid chair-chair conformation forces the bridgehead protons (H-4a and H-8a) into a trans-diaxial relationship. This results in a large coupling constant, typically in the range of 10-13 Hz.
-
cis-Isomer: In the cis-isomer, the relationship between H-4a and H-8a is cis. This leads to a much smaller coupling constant, typically 2-5 Hz. At room temperature, if the two conformers are rapidly interconverting, an averaged coupling constant will be observed.
| Proton | Expected δ (ppm) & Multiplicity (trans-isomer) | Expected δ (ppm) & Multiplicity (cis-isomer) | Causality |
| H-4a | Complex multiplet | Complex multiplet | Bridgehead proton, coupled to multiple neighbors. |
| H-8a | Complex multiplet | Complex multiplet | Bridgehead proton, coupled to multiple neighbors. |
| J(H-4a, H-8a) | 10 - 13 Hz (Large) | 2 - 5 Hz (Small) | Reflects the rigid trans-diaxial vs. flexible cis dihedral angle relationship. This is the key diagnostic feature. |
| Other Protons | Sharper, well-defined signals | Potentially broader signals at room temp. | Due to the rigid structure of the trans isomer versus the conformational averaging of the cis isomer. |
Table 1: Diagnostic ¹H NMR features for distinguishing cis and trans isomers.
Protocol 2: ¹H NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure adequate resolution to observe multiplet structures clearly.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Identify the signals corresponding to the bridgehead protons (H-4a and H-8a), which may require 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.
-
Measure the coupling constant (J-value) between these two protons.
-
A large J-value ( >10 Hz) is indicative of the trans-isomer. A small J-value (< 5 Hz) confirms the cis-isomer.
-
Self-Validation: Confirm the presence of the carbonyl group by ¹³C NMR (signal typically > 200 ppm) and the total proton integration should match the molecular formula C₉H₁₅NO. [4]
-
X-ray Crystallography: The Definitive Structure
For absolute stereochemical assignment and to study the precise bond lengths, bond angles, and solid-state conformation, single-crystal X-ray crystallography is the gold standard. [5][6]It provides an unambiguous 3D model of the molecule as it exists in the crystal lattice.
Protocol 3: Conceptual Workflow for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified isomer suitable for diffraction. This is often the most challenging step and may involve slow evaporation, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution & Refinement: The diffraction data is used to solve the electron density map of the molecule, and a structural model is built and refined to fit the experimental data.
-
Validation & Interpretation: The final structure reveals the precise atomic coordinates, confirming the cis or trans nature of the ring junction and the preferred conformation in the solid state.
-
Self-Validation: The quality of the final structure is assessed using statistical parameters like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.
-
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
"Octahydro-4(1h)-quinolinone" thermodynamic stability
An In-depth Technical Guide to the Thermodynamic Stability of Octahydro-4(1H)-quinolinone
Abstract
This compound is a saturated bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its non-planar, conformationally restricted structure allows for the precise spatial orientation of substituents, a critical factor in designing molecules for selective interaction with biological targets.[1] Understanding the thermodynamic stability of its various stereoisomers and conformers is paramount for predicting molecular shape, reactivity, and ultimately, biological activity. This guide provides a comprehensive technical exploration of the principles governing the stability of this compound, detailing both computational and experimental workflows for its assessment. We will delve into the stereochemical nuances of the cis and trans-fused ring systems, analyze the conformational dynamics, and present field-proven protocols for researchers, scientists, and drug development professionals.
Foundational Stereochemistry: The Decalin Analogy
The core structure of this compound is a decahydronaphthalene (decalin) system where one carbon has been replaced by a nitrogen atom (position 1) and another has been oxidized to a carbonyl group (position 4). The fundamental principles of thermodynamic stability in this system are therefore best understood by analogy to the well-studied decalins.[2][3]
The primary determinant of its stereochemistry is the fusion of the two six-membered rings. This fusion can result in two distinct, non-interconvertible diastereomers: cis-octahydro-4(1H)-quinolinone and trans-octahydro-4(1H)-quinolinone.[4]
-
trans-Isomer: The hydrogen atoms at the bridgehead carbons (4a and 8a) are on opposite sides of the ring system. This is achieved by fusing the two rings via equatorial-type bonds.[2]
-
cis-Isomer: The bridgehead hydrogens are on the same side of the ring system, resulting from an axial-equatorial bond fusion.[2]
Generally, for fused six-membered ring systems, the trans isomer is thermodynamically more stable than the cis isomer. In decalin, this stability difference is approximately 2 kcal/mol, primarily due to unfavorable non-bonded interactions within the concave face of the cis isomer.[2] It is reasonable to hypothesize a similar stability preference in this compound, although the presence of the heteroatom and carbonyl group will modulate the precise energy difference.
Conformational Dynamics and Stability
The thermodynamic stability of each diastereomer is further defined by the conformational flexibility of its constituent rings.
The Conformationally Rigid trans Isomer
The trans-fused isomer is a relatively rigid system. The geometry of the ring fusion prevents the chair-chair ring inversion that is characteristic of cyclohexane.[2][4] Consequently, both six-membered rings are effectively "locked" in a stable chair conformation. This conformational rigidity makes the trans isomer an attractive scaffold for medicinal chemists, as substituents have well-defined axial or equatorial orientations.
The Conformationally Flexible cis Isomer
In contrast, the cis-fused isomer is flexible and undergoes a rapid ring inversion at room temperature, converting between two distinct chair-chair conformations.[2] This process is analogous to the ring-flip of cis-decalin. During this inversion, substituents on the rings interconvert between axial and equatorial positions.
The position of this equilibrium is dictated by the relative energy of the two conformers. The dominant conformer will be the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions. In the case of unsubstituted cis-octahydro-4(1H)-quinolinone, the key equilibrium is between the conformer with an axial N-H bond and the one with an equatorial N-H bond. For piperidine itself, the equatorial N-H conformer is generally more stable.[5] Therefore, it is predicted that Conformer B (equatorial N-H) would be lower in energy and thus the major component at equilibrium.
A Validated Workflow for Computational Stability Analysis
Computational chemistry provides a robust framework for quantifying the thermodynamic stabilities of isomers and conformers.[6][7] Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy for systems of this nature.
Protocol 3.1: In Silico Determination of Relative Gibbs Free Energy
-
Structure Generation: Construct 3D models of the trans isomer and both chair-chair conformers of the cis isomer using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each structure.
-
Causality: This step locates the lowest energy arrangement of atoms for each distinct conformer.
-
Method: DFT using a functional such as B3LYP with a Pople-style basis set like 6-31G(d) is a well-established starting point.
-
-
Solvation Modeling: Include a continuum solvation model (e.g., Polarizable Continuum Model, PCM) to simulate the influence of a solvent (e.g., water or chloroform), as relative stabilities can be solvent-dependent.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Self-Validation: This step is critical. A true energy minimum must have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be further optimized.
-
Data Acquisition: This calculation also yields essential thermochemical data, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the Gibbs Free Energy (G).
-
-
Energy Analysis: Compare the final Gibbs Free Energies (G) of all calculated isomers. The structure with the lowest G is the most thermodynamically stable. The relative population of two isomers (e.g., cis and trans) at equilibrium can be calculated using the equation:
-
ΔG = G_cis - G_trans
-
K_eq = exp(-ΔG / RT) where K_eq is the equilibrium constant, R is the gas constant, and T is the temperature in Kelvin.
-
Experimental Determination of Conformation and Stability
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental technique for elucidating the solution-state structure and conformational preferences of molecules like this compound.
Protocol 4.1: NMR-Based Conformational Analysis
-
Sample Preparation & Synthesis: The target compound must be synthesized and purified. Common routes involve the catalytic hydrogenation of partially saturated quinolinone precursors.[1] The purified compound is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR - Chemical Shift & Coupling Constants: The chemical shifts of protons provide initial structural information. Crucially, the magnitude of vicinal coupling constants (³J_HH) between protons on adjacent carbons can differentiate their dihedral angle relationship via the Karplus equation. Large couplings (~10-13 Hz) are characteristic of an axial-axial relationship, while smaller couplings (~2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships. This is a primary tool for confirming a chair conformation.
-
¹³C NMR: Provides information on the number of unique carbon environments, confirming the overall symmetry and structure.
-
-
2D NMR Spectroscopy (COSY & HSQC): These experiments are used to definitively assign which protons and carbons are which, a prerequisite for more advanced analysis.
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Causality: The NOE effect is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.
-
Application: For the rigid trans isomer, or a single dominant conformer of the cis isomer, strong NOE correlations between protons in a 1,3-diaxial arrangement provide unambiguous proof of their spatial proximity and thus confirm the chair conformation and relative stereochemistry.
-
-
Low-Temperature NMR (for the cis isomer):
-
Causality: At room temperature, the rapid ring-flip of the cis isomer results in averaged NMR signals. By cooling the sample, this interconversion can be slowed down or "frozen out" on the NMR timescale.
-
Data Acquisition: Below the coalescence temperature, separate sets of signals for each of the two chair conformers will appear. The relative ratio of these conformers can be determined by integrating their respective signals, providing a direct experimental measure of the equilibrium constant and thus the difference in Gibbs Free Energy (ΔG).[8]
-
Summary of Thermodynamic Properties
The thermodynamic stability of this compound is a composite of its stereoisomeric form and conformational preferences. The following table summarizes the key distinctions.
| Property | trans-Octahydro-4(1H)-quinolinone | cis-Octahydro-4(1H)-quinolinone |
| Ring Fusion | Equatorial-Equatorial | Axial-Equatorial |
| Relative Stability | Higher (predicted thermodynamic minimum) | Lower |
| Conformational Flexibility | Rigid, locked chair-chair | Flexible, undergoes rapid ring inversion |
| NMR Signature (RT) | Sharp, distinct signals | Averaged signals due to rapid equilibrium |
| Key Stability Factor | Low-strain, staggered chair conformations | Equilibrium favors conformer minimizing 1,3-diaxial strain |
Conclusion
The thermodynamic landscape of this compound is governed by well-established principles of stereochemistry and conformational analysis. The trans isomer is predicted to be the global thermodynamic minimum due to its rigid, low-strain, chair-chair conformation. The cis isomer exists as a dynamic equilibrium between two interconverting chair-chair conformers, with the position of the equilibrium determined by the minimization of steric strain. A synergistic approach, combining the predictive power of computational chemistry with the definitive empirical data from NMR spectroscopy, provides a complete and validated understanding of the stability of this important heterocyclic scaffold. This knowledge is fundamental for the rational design of novel therapeutics and chemical probes.
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Octahydro-4(1H)-quinolinone: A Technical Health and Safety Guide for Researchers
This document provides a detailed technical guide on the health and safety considerations for Octahydro-4(1H)-quinolinone (CAS 58869-89-9). As a core scaffold in synthetic and medicinal chemistry, a thorough understanding of its handling and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes the best available data from closely related structural analogs to provide a robust framework for risk assessment and mitigation.
Chemical Identification and Core Properties
This compound is a saturated bicyclic ketone. Its non-planar, conformationally restricted structure is valuable in organic synthesis for the precise spatial orientation of substituents[1]. While detailed experimental data for the free base is limited, its fundamental properties are well-established.
| Property | Value | Source |
| CAS Number | 58869-89-9 | [2] |
| Molecular Formula | C₉H₁₅NO | [2] |
| Molecular Weight | 153.22 g/mol | [2] |
| Synonyms | Octahydro-quinolin-4-one | [3] |
Hazard Identification and GHS Classification
A complete, verified Safety Data Sheet (SDS) for this compound (CAS 58869-89-9) is not publicly available. However, data from its hydrochloride salt (Octahydroquinolin-4(1H)-one hydrochloride, CAS 90942-66-8) and its isomer, Octahydro-2(1H)-quinolinone (CAS 4169-27-1), provide a consistent and reliable basis for hazard assessment. The GHS classification is therefore inferred from these closely related compounds.
A commercial supplier notes the GHS pictogram as "Irritant" with the signal word "Warning"[1], which aligns with the detailed data from its analogs.
Inferred GHS Classification Summary
| Hazard Class | Category | GHS Hazard Statement | Source (Analog) |
| Skin Irritation | 2 | H315: Causes skin irritation | [3][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][4] |
The logical basis for this hazard assessment is the high degree of structural similarity between the target compound, its salt, and its positional isomer. The functional groups responsible for the irritant effects are conserved across these molecules.
Caption: Inferred hazard profile for the target compound based on analogs.
Emergency First-Aid Protocols
Immediate and appropriate first aid is critical upon exposure. The following protocols are adapted from the safety data sheet for Octahydroquinolin-4(1H)-one hydrochloride[3] and general best practices[5][6].
General Advice: In all cases of exposure, move the individual out of the dangerous area. Provide the safety data sheet to the attending physician.
Step-by-Step First-Aid Procedures:
-
Eye Contact:
-
Immediately flush the eyes with large amounts of running water for at least 15 minutes.
-
While flushing, occasionally lift the upper and lower eyelids to ensure complete irrigation.
-
If contact lenses are present and easy to remove, take them out after the initial flush. Continue rinsing.
-
Seek immediate medical attention[3].
-
-
Skin Contact:
-
Inhalation:
-
Move the person to fresh air at once.
-
If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[7].
-
Keep the person warm and at rest.
-
Call a poison center or doctor if the person feels unwell[3].
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth thoroughly with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention[3].
-
Caption: First-aid response workflow for different exposure routes.
Safe Handling, Storage, and Engineering Controls
Proactive measures are essential to minimize exposure risk during the handling and storage of this compound.
Precautions for Safe Handling:
-
Ventilation: Always handle the material in a well-ventilated area or under a chemical fume hood[8][9].
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling and before breaks, eating, or drinking[3][8]. Do not eat, drink, or smoke in the work area.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment.
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[3][10].
-
Store locked up or in an area accessible only to qualified personnel[3].
Exposure Controls and Personal Protection
A multi-layered approach to exposure control, combining engineering solutions and personal protective equipment, is mandatory.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards[9].
-
Hand Protection: Handle with impervious gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374[9].
-
Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact[3][9].
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter[9].
-
Accidental Release Measures
In the event of a spill, prompt and safe cleanup is necessary to prevent environmental contamination and personnel exposure.
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent the product from entering drains, waterways, or soil[3].
-
-
Methods for Containment and Cleaning Up:
-
Prevent further leakage or spillage if it is safe to do so.
-
For solid spills, sweep up or vacuum the material. Avoid generating dust.
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite).
-
Place the collected material into a suitable, labeled container for disposal[3].
-
Consult local regulations for proper disposal procedures[3].
-
Stability, Reactivity, and Toxicology
-
Reactivity: No hazardous reactions are expected under normal processing[10].
-
Chemical Stability: The compound is expected to be stable under normal ambient conditions (room temperature)[10].
-
Conditions to Avoid: Incompatible products and excess heat.
-
Incompatible Materials: Strong oxidizing agents[10].
-
Hazardous Decomposition Products: Under combustion, may produce carbon oxides and nitrogen oxides[3].
Toxicological Profile: Specific toxicological data such as LD50 or LC50 values for this compound are not available in the reviewed literature. The primary toxicological concerns, based on data from its hydrochloride salt and 2-oxo isomer, are its irritant properties upon contact with the skin, eyes, and respiratory tract[3][4]. Skin contact may lead to inflammation, itching, or redness, while eye contact can cause redness, pain, or more severe damage. Inhalation may irritate the lungs and respiratory system[3].
References
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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PubChem. (n.d.). Octahydro-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved from [Link]
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Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]
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An In-depth Technical Guide to the Basic Reactions of the Octahydro-4(1H)-quinolinone Core
Introduction
The octahydro-4(1H)-quinolinone scaffold is a saturated bicyclic heterocyclic system of significant interest in medicinal chemistry and organic synthesis.[1] As a privileged structure, the broader quinoline ring system is present in numerous natural products and FDA-approved drugs.[1] The saturated octahydro- variant provides distinct stereochemical advantages due to its non-planar and conformationally restricted structure, which allows for the precise spatial orientation of substituents.[1] This attribute is critical for designing molecules that can selectively interact with biological targets such as enzymes and receptors.[1]
The presence of a ketone at the C4 position and a secondary amine within the bicyclic framework offers two reactive sites for chemical modification, enabling the generation of diverse molecular libraries.[1][2] This guide provides a comprehensive overview of the fundamental reactions of the this compound core, offering insights into experimental choices and methodologies for researchers, scientists, and drug development professionals.
I. Synthesis of the this compound Core
The construction of the this compound scaffold is typically achieved through the reduction of partially or fully unsaturated quinolinone precursors. Catalytic hydrogenation is a primary method for this transformation.
Catalytic Hydrogenation
Catalytic hydrogenation of quinolinone derivatives is a fundamental process for synthesizing the saturated octahydro- core.[1] This reaction involves treating the quinolinone substrate with hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and stereochemical outcome.
Commonly employed catalysts include platinum and palladium on a carbon support (Pd/C).[3] For instance, the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved with high selectivity using a nitrogen-doped carbon-supported palladium catalyst.[3] Cobalt-based catalysts have also proven effective for the hydrogenation of quinolines.[4][5][6]
The hydrogenation process generally proceeds in a stepwise manner, first reducing the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline, followed by the saturation of the carbocyclic ring to give the decahydroquinoline.[1] A similar pathway is anticipated for quinolinone derivatives.
Experimental Protocol: General Catalytic Hydrogenation of a Quinolinone Derivative
-
Catalyst Preparation: In a suitable reaction vessel, suspend the quinolinone substrate in an appropriate solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst Addition: Carefully add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%) to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography or recrystallization to obtain the desired this compound.
II. Reactions at the Carbonyl Group (C4)
The ketone functionality at the C4 position is a versatile handle for a variety of chemical transformations, including reductions, C-C bond formations, and olefination reactions.
Reduction of the Carbonyl Group
The reduction of the C4-ketone to a hydroxyl group provides access to octahydro-4-hydroxyquinoline derivatives, which are valuable intermediates for further functionalization.
Stereochemical Considerations: The stereochemical outcome of the reduction is a critical aspect, as it leads to the formation of cis and trans diastereomers with respect to the hydrogen at the C4a-C8a ring junction. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity.
Common Reducing Agents:
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent for ketones.
-
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that can also reduce other functional groups if present.[1]
-
Catalytic Hydrogenation: Can also be employed for the reduction of the ketone, often with high stereoselectivity depending on the catalyst and conditions.
| Reducing Agent | Typical Solvent | Temperature (°C) | Diastereoselectivity |
| NaBH₄ | Methanol, Ethanol | 0 to rt | Substrate dependent |
| LiAlH₄ | THF, Diethyl ether | 0 to reflux | Substrate dependent |
| H₂/Catalyst | Ethanol, Acetic acid | rt to 80 | Catalyst dependent |
Carbon-Carbon Bond Forming Reactions
The carbonyl group at C4 can participate in various C-C bond-forming reactions, allowing for the introduction of diverse substituents.
Wittig Reaction
The Wittig reaction is a powerful method for converting the C4-ketone into an exocyclic double bond.[7][8][9] This reaction involves the treatment of the this compound with a phosphonium ylide. The nature of the ylide (stabilized or non-stabilized) determines the stereochemistry of the resulting alkene.[8][9]
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig olefination of the C4-ketone.
Grignard and Organolithium Reactions
The addition of Grignard reagents or organolithium reagents to the C4-carbonyl group results in the formation of tertiary alcohols. This reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the C4 position.
III. Reactions at the Nitrogen Atom (N1)
The secondary amine at the N1 position is a nucleophilic center that can undergo various functionalization reactions.
N-Alkylation and N-Arylation
N-alkylation can be achieved by reacting the this compound with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions can be tailored to introduce various alkyl substituents. N-arylation can be accomplished using methods such as the Buchwald-Hartwig amination. The nature of the N-substituent can significantly impact the biological activity of the resulting derivatives.[2]
N-Acylation
The secondary amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-amides. This transformation is useful for protecting the nitrogen atom or for introducing specific functional groups.
Mannich Reaction
The Mannich reaction is a three-component condensation involving the this compound (acting as the active hydrogen compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[10][11][12] This reaction leads to the formation of a β-amino-carbonyl compound, also known as a Mannich base.[11] The reaction typically proceeds under mild conditions.[10]
Reaction Scheme: Mannich Reaction
Caption: General scheme of the Mannich reaction.
IV. Reactions Involving the Saturated Carbocyclic Rings
The saturated carbocyclic rings of the this compound core can undergo reactions such as oxidation and dehydrogenation.
Oxidation and Dehydrogenation
Oxidation of the this compound can lead to the formation of partially or fully aromatic quinolinone derivatives.[1] This transformation involves the removal of hydrogen atoms from the saturated rings, resulting in a more conjugated system. Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used for this purpose.[1] Catalytic dehydrogenation can also be achieved using catalysts like o-quinone in the presence of a Co(salophen) cocatalyst with air.[1]
Conclusion
The this compound core is a versatile scaffold that offers multiple reactive sites for chemical modification. The reactions at the C4-carbonyl group, the N1-amine, and the saturated carbocyclic rings provide a rich platform for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and drug discovery.[13][14][15][16] A thorough understanding of the basic reactions of this core, including the stereochemical considerations and the optimization of reaction conditions, is essential for the successful design and synthesis of novel bioactive molecules.
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Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10335-10376. [Link]
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Aly, A. A., & Brown, A. B. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 7(5), 735-754. [Link]
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New complexone derivatives of 8-hydroxyquinoline obtained under Mannich conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
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Aly, A. A., & Brown, A. B. (2018). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Arabian Journal of Chemistry, 11(7), 1061-1071. [Link]
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Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14591-14607. [Link]
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Mannich reaction. (2023, December 29). In Wikipedia. [Link]
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4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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The Ascendant Realm of Quinolinone Alkaloids: A Technical Guide for Drug Discovery and Development
Foreword: Unveiling a Privileged Scaffold
Within the vast and intricate tapestry of natural products, the quinolinone alkaloids have emerged as a preeminent structural class, captivating the attention of researchers, scientists, and drug development professionals. These nitrogen-containing heterocyclic compounds, distinguished by their fused quinoline and lactam core, represent a privileged scaffold in medicinal chemistry. Their widespread occurrence in terrestrial and marine flora, as well as in microorganisms, is paralleled by an astonishing diversity of biological activities. This guide provides an in-depth exploration of the core tenets of quinolinone alkaloids, from their natural origins and biosynthetic pathways to their multifaceted pharmacological applications and the synthetic strategies that unlock their therapeutic potential. It is designed not as a rigid protocol, but as a foundational resource to empower researchers in their quest to harness the power of these remarkable molecules.
I. The Quinolinone Core: Classification and Natural Provenance
Quinolinone alkaloids are broadly classified based on the position of the carbonyl group in the quinoline ring system, leading to two primary isomers: 2-quinolones and 4-quinolones. Further diversification arises from the nature and position of substituents on the bicyclic core.
These compounds are biosynthesized by a remarkable array of organisms, underscoring their evolutionary significance.[1]
-
Plants: The Rutaceae (citrus family) and Rubiaceae (coffee family) are particularly rich sources of quinolinone alkaloids. For instance, the fruits of Evodia rutaecarpa are a well-known source of various quinolone alkaloids, including evocarpine and dihydroevocarpine.
-
Fungi: Genera such as Aspergillus and Penicillium are prolific producers of quinolinone alkaloids, many of which exhibit potent antimicrobial and cytotoxic activities.[1][2]
-
Bacteria: Certain bacteria, including some Pseudomonas species, are also known to produce quinolinone-based compounds.
-
Marine Organisms: The marine environment has proven to be a treasure trove of novel quinolinone alkaloids with unique structural features and biological properties.
II. Biosynthesis: Nature's Elegant Assembly Line
The biosynthesis of quinolinone alkaloids is a testament to nature's enzymatic ingenuity. In fungi, the pathway to 4-quinolones, such as the quinolactacins, commences with the amino acid L-tryptophan.[3] A key departure from bacterial and plant pathways is the utilization of kynurenine as a crucial intermediate.[3]
The biosynthetic machinery involves a concise nonribosomal peptide synthetase (NRPS) pathway.[3] Key enzymatic players include:
-
Indoleamine-2,3-dioxygenase (IDO): This enzyme catalyzes the oxidative cleavage of the indole ring of L-tryptophan to form N-formyl-L-kynurenine.[3]
-
N-methyltransferase (N-MT): This enzyme is responsible for the N-methylation of the quinolone core.[3]
-
Flavin-dependent monooxygenase (FMO): These enzymes are often involved in tailoring reactions, such as hydroxylations, that contribute to the structural diversity of the final products.[3]
dot graph "Fungal_4_Quinolone_Biosynthesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Fungal 4-Quinolone Biosynthesis Pathway", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5, fontname="Arial", fontsize=9, fontcolor="#5F6368"];
} Fungal 4-Quinolone Biosynthesis Pathway
III. A Spectrum of Biological Activities and Underlying Mechanisms
Quinolinone alkaloids exhibit a broad and impressive range of pharmacological activities, making them highly attractive candidates for drug discovery.
A. Anticancer Activity
A significant number of quinolinone derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted and target key cellular processes involved in cancer progression.
1. Inhibition of DNA Topoisomerases:
Several quinolinone alkaloids function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription.[6][7][8] By stabilizing the transient covalent complex between the topoisomerase and DNA, these alkaloids induce DNA strand breaks, ultimately leading to apoptosis.[7][9] This mechanism is shared by well-known anticancer drugs like camptothecin, a quinoline-based alkaloid.[8]
dot graph "Topoisomerase_Inhibition" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Mechanism of Topoisomerase Inhibition", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#EA4335", penwidth=1.5, fontname="Arial", fontsize=9, fontcolor="#5F6368"];
} Quinolinone Alkaloids as Topoisomerase Poisons
2. Modulation of the NF-κB Signaling Pathway:
The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[10][11] Certain quinolinone alkaloids have been shown to inhibit the canonical NF-κB pathway.[10] They can prevent the degradation of the inhibitory IκBα protein, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression.[10][12]
dot graph "NF_kB_Inhibition" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Inhibition of the Canonical NF-κB Pathway", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5, fontname="Arial", fontsize=9, fontcolor="#5F6368"];
} Modulation of NF-κB Signaling by Quinolinone Alkaloids
Quantitative Anticancer Activity of Selected Quinolinone Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-methyl-2-[7-hydroxy-(E)-9-tridecenyl]-4(1H)-quinolone | Gastric (N-87) | 16.25 | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Leukemia (HL-60) | 19.88 ± 3.35 | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Leukemia (U937) | 43.95 ± 3.53 | |
| Quinoline-chalcone hybrid 33 | EGFR expressing cells | 0.037 | |
| Quinoline-chalcone hybrid 37 | EGFR expressing cells | 3.46 | |
| Eurycomalactone | Colon (26-L5) | 0.70 | |
| Eurycomalactone | Melanoma (B16-BL6) | 0.59 | |
| Eurycomalactone | Lung (LLC) | 0.78 | |
| Eurycomalactone | Lung (A549) | 0.73 |
B. Antimicrobial Activity
The quinolone scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics. Naturally occurring quinolinone alkaloids also display a broad spectrum of antibacterial and antifungal activities.[13][14][15] Their primary mechanism of antibacterial action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[7]
Quantitative Antimicrobial Activity of Selected Quinolinone Alkaloids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[1,2-b]isoquinoline-10-carbaldehyde | Staphylococcus aureus | 1 | |
| Pyrrolo[1,2-b]isoquinoline-5,10-dione | Staphylococcus aureus | 4 | |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | |
| Quinoline-based hydroxyimidazolium hybrid 7c/7d | Cryptococcus neoformans | 15.6 | |
| Jussiaeiine B | Escherichia coli | 800 |
C. Anti-inflammatory Activity
As previously discussed, the ability of certain quinolinone alkaloids to inhibit the NF-κB signaling pathway underpins their potent anti-inflammatory properties. By preventing the production of pro-inflammatory cytokines and mediators, these compounds hold promise for the treatment of various inflammatory disorders.[14]
IV. Accessing the Quinolinone Scaffold: Isolation and Synthesis
The development of quinolinone alkaloids as therapeutic agents relies on efficient methods for their isolation from natural sources and their de novo synthesis in the laboratory.
A. Isolation from Natural Sources: A Step-by-Step Protocol
The isolation of quinolinone alkaloids from plant or fungal material typically involves a series of extraction and chromatographic steps. The following is a generalized protocol that can be adapted based on the specific compound and source material.
Protocol: Isolation of Graveoline from Ruta graveolens
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., leaves of Ruta graveolens).
-
Macerate the powdered material in methanol or ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[16]
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-basic impurities.
-
Basify the aqueous layer to approximately pH 10 with ammonia solution.[16]
-
Extract the alkaline solution with a suitable organic solvent (e.g., chloroform or ethyl acetate) to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of methanol and water is often effective.[17]
-
dot graph "Isolation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="General Isolation Workflow for Quinolinone Alkaloids", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=1.5, fontname="Arial", fontsize=9, fontcolor="#5F6368"];
} Isolation Workflow
B. Chemical Synthesis: Building the Core
Numerous synthetic strategies have been developed to construct the quinolinone scaffold, offering access to a wide range of derivatives for structure-activity relationship (SAR) studies. Some of the most prominent named reactions include:
-
Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester.
-
Gould-Jacobs Reaction: A versatile method that utilizes an aniline and an alkoxymethylenemalonate derivative.[18]
-
Friedländer Synthesis: This approach involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[19]
-
Pfitzinger Reaction: A modification of the Friedländer synthesis that uses isatin as a starting material.[19]
-
Skraup Synthesis: A classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[19]
-
Combes Synthesis: This reaction employs the acid-catalyzed condensation of an aniline with a β-diketone.[19]
Protocol: Synthesis of a 2,4-disubstituted Quinolin-2(1H)-one Derivative
The following is a representative, multi-step synthesis of a quinolin-2(1H)-one derivative, adapted from the literature.[20]
-
Synthesis of N,N'-diarylmalonamide:
-
A mixture of an aniline (e.g., 4-chloroaniline) and diethyl malonate is irradiated under microwave conditions to yield the corresponding dimalonamide.
-
-
Cyclization to 4-hydroxy-2-quinolone:
-
The N,N'-diarylmalonamide is heated in polyphosphoric acid (PPA) at 140–150 °C to afford the 4-hydroxy-2-quinolone.[20]
-
-
Chlorination:
-
The 4-hydroxy-2-quinolone is refluxed in phosphorus oxychloride (POCl3) to yield the corresponding 2,4-dichloroquinoline.[20]
-
-
Nucleophilic Substitution and Hydrolysis:
-
The 2,4-dichloroquinoline can then undergo various nucleophilic substitution reactions, followed by hydrolysis, to introduce a range of substituents at the 2- and 4-positions.
-
V. Structural Elucidation: Deciphering the Molecular Architecture
The unambiguous determination of the structure of a novel quinolinone alkaloid is paramount. This is achieved through a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.[11][21] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.[21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[22] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation patterns of the molecule, aiding in the identification of substructures.[12][23][22][24]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H).[25][26][27][28] The carbonyl stretch of the quinolinone lactam typically appears in the range of 1650-1690 cm-1.
VI. The Clinical Landscape and Future Perspectives
The therapeutic potential of the quinoline scaffold is well-established, with several quinoline-based drugs approved for clinical use, particularly in the fields of oncology and infectious diseases.[5][29][30] While many natural quinolinone alkaloids are in the preclinical stages of development, their potent and diverse biological activities suggest a promising future. The continued exploration of natural sources, coupled with advances in synthetic chemistry and a deeper understanding of their mechanisms of action, will undoubtedly fuel the discovery and development of the next generation of quinolinone-based therapeutics.
VII. References
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Methodological & Application
The Octahydro-4(1H)-quinolinone Scaffold: A Comprehensive Guide for Medicinal Chemists
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline and its derivatives have long been revered as "privileged scaffolds"—a testament to their remarkable versatility and broad spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds form the core of numerous natural products and synthetic drugs, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] Within this esteemed class of molecules, the fully saturated octahydro-4(1H)-quinolinone emerges as a particularly compelling scaffold for contemporary drug discovery.
Unlike its aromatic counterparts, the this compound boasts a non-planar, conformationally restricted three-dimensional structure. This inherent structural rigidity allows for the precise spatial orientation of substituents, a critical factor in designing molecules that can selectively interact with the intricate topographies of biological targets such as enzymes and receptors. Furthermore, the presence of a ketone at the 4-position and a secondary amine within the bicyclic system provides two reactive handles for facile chemical modification, enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthesis, applications, and future directions of the this compound scaffold in medicinal chemistry.
Synthetic Protocols: Accessing the this compound Core
The primary and most established route to the this compound core involves the comprehensive reduction of unsaturated quinolinone precursors. Catalytic hydrogenation stands as the cornerstone of this transformation, effectively saturating both the carbocyclic and heterocyclic rings.[4]
Protocol 1: Catalytic Hydrogenation of 4-Quinolinone
This protocol outlines the complete saturation of commercially available 4-quinolinone to yield this compound. The choice of catalyst and reaction conditions is crucial for driving the reaction to completion.
Materials:
-
4-Quinolinone
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or acetic acid)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a suitable high-pressure autoclave vessel, dissolve 4-quinolinone (1 equivalent) in a sufficient volume of ethanol or acetic acid.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective catalyst for the hydrogenation of aromatic systems.[4] The carbon support provides a high surface area for the reaction.
-
Solvent: Ethanol and acetic acid are common solvents for hydrogenation as they are relatively inert under the reaction conditions and can solubilize the starting material. Acetic acid can sometimes enhance the rate of hydrogenation of nitrogen-containing heterocycles.
-
Pressure and Temperature: Elevated pressure and temperature are often necessary to overcome the high activation energy required for the complete saturation of the quinoline ring system.[4]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The this compound scaffold is a versatile starting point for the development of novel therapeutic agents across various disease areas. Its rigid structure and functional handles allow for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Neuroprotective Agents for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making a multitarget approach to drug design highly attractive.[1] Quinoline derivatives have been investigated for their potential in AD due to their antioxidant and chelating properties.[1] The this compound scaffold can be utilized to develop neuroprotective agents that target oxidative stress and neuroinflammation, key pathological features of AD.[1][3]
Experimental Protocol: Evaluation of Neuroprotective Effects
This protocol describes an in vitro assay to assess the neuroprotective effects of newly synthesized this compound derivatives against oxidative stress in a neuronal cell line.
Materials:
-
HT-22 neuronal cell line
-
This compound derivatives
-
Hydrogen peroxide (H₂O₂)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (to a final concentration that induces approximately 50% cell death) to the wells and incubate for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (vs. H₂O₂ control) |
| Derivative A | 1 | 65% |
| 5 | 85% | |
| 10 | 95% | |
| Derivative B | 1 | 55% |
| 5 | 70% | |
| 10 | 78% | |
| Control | H₂O₂ only | 50% |
Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors for Cancer Therapy
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently found in various cancers.[5] The development of small molecule inhibitors of mutant IDH1 (mIDH1) has emerged as a promising therapeutic strategy.[5] Quinolinone derivatives have been successfully optimized to yield potent and orally bioavailable mIDH1 inhibitors.[5] The this compound scaffold can serve as a template for designing novel allosteric inhibitors of mIDH1.
Logical Relationship Diagram:
Caption: Drug discovery workflow for mIDH1 inhibitors.
Structure-Activity Relationship (SAR) and Future Directions
The exploration of the SAR of this compound derivatives is crucial for the rational design of potent and selective drug candidates. Key areas for modification include:
-
N-Substitution: The secondary amine at the 1-position is a prime site for introducing various substituents to modulate physicochemical properties and target engagement.
-
Substitution on the Carbocyclic Ring: Functionalization of the cyclohexane ring can influence lipophilicity, metabolic stability, and target binding.
-
Derivatization of the Ketone: The ketone at the 4-position can be transformed into other functional groups, such as oximes or hydrazones, or used as a handle for further elaboration of the scaffold.
Future research in this area should focus on the stereoselective synthesis of different isomers of this compound to investigate the impact of stereochemistry on biological activity. The development of novel synthetic methodologies that allow for greater diversity in substitution patterns will undoubtedly unlock the full therapeutic potential of this privileged scaffold.
Conclusion
The this compound scaffold represents a valuable and underexplored platform in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this privileged scaffold and drive the discovery of the next generation of innovative medicines.
References
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Deng, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7110-7129. [Link]
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Costa, J., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 18(S9), e065798. [Link]
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Marco-Contelles, J., et al. (2009). New quinolinic derivatives as centrally active antioxidants. Bioorganic & Medicinal Chemistry, 17(21), 7595-7605. [Link]
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González-López, V., et al. (2021). Quinones as Neuroprotective Agents. Molecules, 26(11), 3167. [Link]
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Martinez, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
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Nammalwar, B., & Bunce, R. A. (2014). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules, 19(1), 204-232. [Link]
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Shvets, N. O., et al. (2021). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Biomedicines, 9(12), 1798. [Link]
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Wang, C., et al. (2021). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 45(1), 133-140. [Link]
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Al-Ostath, A., et al. (2022). Rapid and efficient one-pot synthesis of octahydroquinazolinone derivatives using lanthanum oxide under solvent-free condition. Journal of Saudi Chemical Society, 26(1), 101389. [Link]
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Paule, M. G. (2010). Preclinical Development. In Principles of Clinical Pharmacology (pp. 121-131). Academic Press. [Link]
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Application Notes & Protocols: The Octahydro-4(1H)-quinolinone Scaffold in Modern Drug Discovery
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] While its aromatic form has been extensively explored, the fully saturated derivative, octahydro-4(1H)-quinolinone, offers unique advantages for the development of novel therapeutics. Its non-planar, conformationally restricted framework allows for the precise spatial arrangement of substituents, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] This guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, derivatization, and application in drug discovery programs, complete with field-proven protocols and mechanistic insights.
The Strategic Advantage of the this compound Core
The utility of the this compound scaffold stems from a combination of structural and chemical features that make it an ideal starting point for building compound libraries.
-
Stereochemical Complexity: Unlike its flat, aromatic counterparts, the saturated bicyclic system is rigid and three-dimensional. This allows chemists to design molecules where functional groups are held in specific orientations, enhancing selectivity for target proteins like enzymes and receptors.[1]
-
Dual Reactive Hubs: The scaffold possesses two key reactive sites: a secondary amine within the heterocyclic ring and a ketone group at the 4-position.[1] This dual functionality is the gateway to immense molecular diversity, permitting a wide array of chemical modifications to systematically probe structure-activity relationships (SAR).
-
Proven Biological Relevance: Derivatives of the broader quinoline and quinolinone families exhibit a vast spectrum of pharmacological activities, including anticancer, immunosuppressive, antibacterial, and antiviral properties.[1][2][3][4] This established track record provides a strong rationale for exploring the therapeutic potential of the saturated octahydro- variant.
Below is a logical workflow for leveraging this scaffold in a drug discovery campaign.
Caption: Drug Discovery Workflow using the this compound Scaffold.
Synthesis and Derivatization Protocols
The creation of a diverse compound library begins with the robust synthesis of the core scaffold, followed by systematic modification of its reactive handles.
Protocol 2.1: Synthesis of the Core Scaffold via Catalytic Hydrogenation
The most direct route to the this compound core involves the complete saturation of an unsaturated quinolinone precursor.[1] Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and scalability.
Rationale: This protocol aims for the complete reduction of both the carbocyclic and heterocyclic rings. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this type of hydrogenation. The choice of an acidic solvent like acetic acid can facilitate the reaction by ensuring the nitrogen atom is protonated, which can influence the hydrogenation pathway.
Step-by-Step Methodology:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-hydroxyquinoline (1.0 eq) and 10% Palladium on Carbon (10% w/w).
-
Solvent Addition: Add glacial acetic acid to the vessel to create a slurry. The typical concentration is around 0.1-0.2 M.
-
Purging: Seal the vessel and purge the system with nitrogen gas three times to remove all oxygen, which can poison the catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi. The optimal pressure may require empirical determination.
-
Reaction: Heat the reaction mixture to 50-70 °C with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS on small aliquots.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Protocol 2.2: Library Generation via Parallel Synthesis
The dual reactive sites of the scaffold are ideal for combinatorial chemistry. The secondary amine can be functionalized via N-acylation or N-alkylation, while the ketone can be modified through reactions like reductive amination.
Caption: Diversification Strategies for the this compound Scaffold.
A. N-Acylation Protocol (Example):
-
In a 96-well plate, dispense a solution of this compound (1.0 eq) in dichloromethane (DCM).
-
Add a base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
To each well, add a different acyl chloride (1.1 eq) from a stock solution library.
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Quench the reaction by adding water. Analyze and purify using high-throughput techniques like mass-directed automated flash chromatography.
B. Reductive Amination Protocol (Example):
-
To a solution of an N-acylated derivative (from step A) in dichloroethane (DCE), add a primary or secondary amine (1.2 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) as the reducing agent.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Work up by adding aqueous NaHCO₃ and extracting with DCM. Purify as needed.
Application in Immunomodulation: Targeting T-Cell Activation
Quinolinone derivatives have been successfully developed as potent immune modulators.[3] A key application is the suppression of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation. Overproduction of IL-2 is implicated in autoimmune diseases, making its inhibition a valuable therapeutic strategy.
Mechanism of Action: Certain quinolinone derivatives have been shown to inhibit IL-2 release from activated Jurkat T-cells.[3] This effect is often mediated through the suppression of key transcription factors, namely the Nuclear Factor of Activated T-cells (NFAT) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are essential for transcribing the IL-2 gene.[3]
Caption: MOA of Quinolinone Derivatives in Suppressing IL-2 Release.
Protocol for Biological Evaluation: In Vitro IL-2 Suppression Assay
This protocol provides a robust method for screening a library of this compound derivatives for their ability to inhibit IL-2 production in a human T-cell model.
Self-Validation: The protocol includes positive (e.g., Cyclosporin A) and negative (DMSO vehicle) controls to validate each assay run. A parallel cytotoxicity assay is essential to ensure that observed IL-2 suppression is not merely a result of cell death.
Step-by-Step Methodology:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the Jurkat cells into a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Compound Treatment: Pre-treat the cells for 1 hour with serial dilutions of the test compounds (e.g., from 100 µM to 1 nM). Include wells for a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Cyclosporin A).
-
Cell Stimulation: Stimulate the T-cells by adding a combination of phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (1 µM). These agents mimic the signaling cascade downstream of T-cell receptor activation.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 5 minutes. Carefully collect the supernatant, which contains the secreted IL-2.
-
IL-2 Quantification (ELISA): Quantify the amount of IL-2 in the supernatant using a commercial Human IL-2 ELISA kit, following the manufacturer’s instructions.
-
Cytotoxicity Assay (Parallel Plate): In a separate plate, treat cells with the same compound concentrations but without PMA/ionomycin stimulation. After 24 hours, assess cell viability using an MTT or CellTiter-Glo® assay to determine if the compounds are cytotoxic at their active concentrations.
-
Data Analysis: Calculate the percent inhibition of IL-2 release for each compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of IL-2 release is inhibited).
Data Presentation: SAR Table
The results from such a screen can be summarized to build a structure-activity relationship.
| Compound ID | R¹ Group (at N-1) | R² Group (at C-4) | IL-2 Inhibition IC₅₀ (nM)[3] | Cytotoxicity CC₅₀ (µM) |
| Scaffold | -H | =O | > 10,000 | > 50 |
| 11a | -CH₃ | =O | 5,230 | > 50 |
| 11l | -CH₂-Ph | =O | 80 ± 10 | > 25 |
| 12b | -CH₂-Ph | -NH-CH₃ (axial) | 450 | > 25 |
| 12c | -CH₂-Ph | -NH-CH₃ (equatorial) | 1,100 | > 25 |
Data is representative and based on principles described in the literature.[3]
SAR Insights from Table:
-
N-Substitution: A simple methyl group at R¹ (11a ) is poorly active, whereas a larger benzyl group (11l ) dramatically increases potency, suggesting a key hydrophobic interaction in the target's binding pocket.
-
C4-Modification: Converting the ketone of the most active compound (11l ) to an amine via reductive amination (12b , 12c ) reduces activity, indicating the ketone may be an important hydrogen bond acceptor.
-
Stereochemistry: The orientation of the C-4 substituent matters; the axial amine (12b ) is more potent than the equatorial one (12c ), highlighting the importance of the scaffold's 3D geometry.
Conclusion
The this compound scaffold is a powerful and versatile platform for modern drug discovery. Its inherent stereochemical complexity and dual points for chemical diversification provide chemists with the tools to systematically design and synthesize novel compounds with high therapeutic potential.[1] By combining robust synthetic protocols with targeted biological evaluation, research teams can efficiently navigate the path from initial scaffold to optimized lead candidate, unlocking new treatments for a wide range of diseases.
References
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information. [Link]
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Synthesis 2,3,4,6,7,8,9,10‐octahydro‐1H‐pyrazino[1,2‐a]quinolines 318(a–g). ResearchGate. [Link]
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Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Center for Biotechnology Information. [Link]
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Drug compounds incorporating 4(1H)-quinolinones. ResearchGate. [Link]
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Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed. [Link]
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4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed. [Link]
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Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. [Link]
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(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
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Pharmacological Evaluation of Synthesized Test Compounds of Quinazolinones and Pyrazolinones. ResearchGate. [Link]
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Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. PubMed. [Link]
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Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. [Link]
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Application Notes & Protocols: Synthesis and Anticancer Screening of Novel Octahydro-4(1H)-quinolinone Derivatives
Introduction: The Therapeutic Potential of Saturated Heterocyclic Scaffolds
In the landscape of anticancer drug discovery, nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant number of FDA-approved drugs featuring these structural motifs.[1][2] The quinoline scaffold, in particular, has been extensively explored, leading to numerous compounds with potent anticancer activities.[3] However, the focus has predominantly been on aromatic quinoline systems. This guide shifts the focus to a less explored but highly promising class of compounds: Octahydro-4(1H)-quinolinone derivatives .
The rationale for investigating this saturated bicyclic system is rooted in the proven success of piperidine-containing anticancer agents.[4][5] The piperidine ring, a core component of the this compound scaffold, is a privileged structure in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise substituent orientation.[4][6] By exploring the chemical space of this compound derivatives, we aim to leverage the structural and physicochemical advantages of the piperidine moiety within a novel bicyclic system to develop a new generation of potent and selective anticancer agents.
This document provides a comprehensive guide for the synthesis of a library of N-substituted this compound derivatives and a detailed protocol for their preliminary in vitro anticancer screening using the MTT assay.
Part 1: Synthesis of N-Aryl-Octahydro-4(1H)-quinolinone Derivatives
The synthesis of N-aryl-octahydro-4(1H)-quinolinone derivatives can be achieved through a robust multi-step sequence. The following protocol describes a representative synthesis of 1-benzyl-octahydro-4(1H)-quinolinone, which can be adapted to generate a diverse library of derivatives by varying the starting aniline.
Synthetic Scheme Overview
Caption: General synthetic workflow for N-Aryl-octahydro-4(1H)-quinolinones.
Detailed Synthetic Protocol: Synthesis of 1-Benzyl-octahydro-4(1H)-quinolinone
Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate
-
To a solution of benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask, add ethyl acrylate (10.0 g, 0.1 mol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
The resulting crude product can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-(benzyl(2-(ethoxycarbonyl)ethyl)amino)propanoate
-
To the crude ethyl 3-(benzylamino)propanoate from the previous step, add a second equivalent of ethyl acrylate (10.0 g, 0.1 mol).
-
Heat the mixture at 80°C for 48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diester.
Step 3: Dieckmann Condensation
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL) under an inert atmosphere.
-
To the sodium ethoxide solution, add dry toluene (100 mL).
-
Add the purified diester from Step 2 (0.09 mol) dropwise to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the formation of the β-ketoester by TLC.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Hydrolysis and Decarboxylation
-
To the crude β-ketoester from Step 3, add a 6 M aqueous solution of hydrochloric acid (100 mL).
-
Heat the mixture to reflux for 12 hours.
-
Monitor the decarboxylation by TLC.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 1-benzyl-octahydro-4(1H)-quinolinone, by column chromatography on silica gel.
Characterization Data (Representative)
| Compound | Molecular Formula | Mass (m/z) [M+H]⁺ | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Benzyl-octahydro-4(1H)-quinolinone | C₁₆H₂₁NO | 244.17 | 7.25-7.35 (m, 5H), 3.60 (s, 2H), 2.20-2.80 (m, 8H), 1.80-2.00 (m, 4H) | 209.5, 138.0, 129.0, 128.5, 127.0, 58.0, 55.0, 52.0, 41.0, 39.0, 28.0 |
Part 2: In Vitro Anticancer Screening
The preliminary anticancer activity of the synthesized this compound derivatives is assessed by evaluating their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Experimental Workflow for Anticancer Screening
Caption: Step-by-step workflow for the in vitro anticancer screening of synthesized compounds.
Detailed Protocol: MTT Cytotoxicity Assay
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution (e.g., 10 mM) of each synthesized this compound derivative in DMSO.
-
Perform serial dilutions of the stock solutions in serum-free medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include wells with vehicle control (DMSO at the highest concentration used for the compounds) and untreated cells (medium only).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation and Interpretation
The cytotoxic activity of the synthesized derivatives should be summarized in a table, presenting the IC₅₀ values for each compound against the tested cancer cell lines.
Table 1: Representative Cytotoxicity Data of this compound Derivatives
| Compound ID | R-group on Nitrogen | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| OHQ-01 | Benzyl | 15.2 | 22.5 | 18.7 |
| OHQ-02 | 4-Methoxybenzyl | 10.8 | 18.1 | 14.3 |
| OHQ-03 | 4-Chlorobenzyl | 8.5 | 12.4 | 9.9 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Note: The data presented are for illustrative purposes only.
The results from the anticancer screening will form the basis for establishing a Structure-Activity Relationship (SAR) . By comparing the IC₅₀ values of derivatives with different substituents, researchers can identify the structural features that are crucial for anticancer activity. This information is invaluable for the rational design and optimization of more potent and selective lead compounds.
Conclusion
The this compound scaffold represents a promising and underexplored area in the search for novel anticancer agents. The synthetic and screening protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate a library of these derivatives. The systematic exploration of their structure-activity relationships will be a critical step towards the development of new and effective cancer therapeutics.
References
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Application Notes & Protocols: Investigating Octahydro-4(1H)-quinolinone Analogs in Neurodegenerative Disease Research
Introduction: The Rationale for Quinolinone Scaffolds in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's are multifactorial disorders characterized by a complex interplay of pathological events, including cholinergic deficits, protein misfolding and aggregation (e.g., amyloid-β), oxidative stress, and neuroinflammation[1][2]. This complexity has shifted drug discovery efforts towards multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple pathological pathways simultaneously[3].
The quinolinone core, and specifically its saturated analog octahydro-4(1h)-quinolinone, represents a "privileged scaffold" in medicinal chemistry.[4] This means its structure is a versatile foundation for creating diverse libraries of compounds that can interact with a range of biological targets.[4] The well-established Alzheimer's drug, Donepezil, which features a related piperidine structure, validates the utility of such scaffolds. Donepezil primarily acts as a reversible acetylcholinesterase (AChE) inhibitor, increasing acetylcholine levels in the brain to improve cognitive function.[5][6][7] However, its therapeutic profile is enhanced by non-cholinergic activities, including potent agonism of the Sigma-1 receptor (σ1R), which contributes to its neuroprotective effects.[8] The development of novel this compound analogs is therefore a rational strategy to discover new MTDLs with potentially superior efficacy and a broader spectrum of action against the multifaceted nature of neurodegenerative diseases.
The Multi-Target Paradigm: Mechanisms of Action
Analogs derived from the this compound scaffold have been designed and evaluated against several key targets implicated in neurodegeneration. This multi-target approach is considered an attractive strategy for drug design and discovery.[1]
Cholinesterase (ChE) Inhibition
A primary strategy in symptomatic treatment for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE).[3] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors help restore cholinergic transmission, which is crucial for memory and learning.[9] Numerous quinolinone derivatives have demonstrated potent, reversible inhibition of both AChE and BuChE.[10][11] For example, specific quinolinone analogs have shown IC50 values for human AChE in the sub-micromolar and even nanomolar range, making them promising candidates for further study.[11][12]
Sigma-1 Receptor (σ1R) Modulation
The σ1R is a unique ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[13][14] It plays a critical role in modulating calcium signaling, mitigating ER stress, and promoting cell survival.[15][16] The σ1R has emerged as a promising therapeutic target for a wide spectrum of neurological and psychiatric conditions.[13][15] Both agonist and antagonist activities can be beneficial depending on the pathological context. Donepezil itself is a potent σ1R agonist.[8] A series of 3,4-dihydro-2(1H)-quinolinone derivatives has been developed, with one compound showing a high binding affinity (Kiσ1 = 1.22 nM) and significant selectivity as a σ1R antagonist, demonstrating potential for applications like pain treatment.[17]
Ancillary Mechanisms
Beyond ChE inhibition and σ1R modulation, quinolinone-based compounds are being investigated for a range of other neuroprotective activities:
-
Anti-Amyloid Aggregation: Some quinolinone derivatives can bind to the peripheral anionic site (PAS) of AChE, which is known to influence amyloid-β (Aβ) aggregation.[10] Certain compounds have been shown to inhibit both self-induced and AChE-induced Aβ aggregation.[10][18]
-
Anti-inflammatory Effects: Neuroinflammation is a key component of Alzheimer's disease pathogenesis.[3] Quinoline-O-carbamate derivatives have demonstrated the ability to decrease the production of pro-inflammatory mediators like IL-6, IL-1β, and nitric oxide (NO) in cellular models.[3]
-
Antioxidant and Metal Chelation: The quinoline scaffold is associated with antioxidant properties and the ability to chelate biometals like copper and zinc, which are implicated in Aβ deposition and oxidative stress.[1][19]
Caption: Multi-target strategy for quinolinone analogs in neurodegeneration.
Experimental Design: A Tiered Screening Approach
A robust screening cascade is essential for identifying and validating promising lead compounds. The workflow should progress from high-throughput primary in vitro assays to more complex secondary and in vivo models.
Caption: Tiered experimental workflow for screening quinolinone analogs.
Application Protocols: In Vitro Evaluation
The following protocols provide detailed methodologies for the primary and secondary screening of this compound analogs.
Protocol 4.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The inhibition of this reaction by a test compound is used to determine its IC50 value.[20]
Materials:
-
Human recombinant AChE (hrAChE)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control: Donepezil or Tacrine[20]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI (15 mM) and DTNB (10 mM) in buffer.
-
Prepare serial dilutions of test compounds and positive control in buffer. Ensure the final DMSO concentration in the well is <1%.
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of test compound solution (or buffer for control, or positive control)
-
-
Enzyme Addition: Add 20 µL of hrAChE solution to each well. Mix and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 4.2: Neuroprotection Against Glutamate-Induced Oxidative Injury
Principle: This assay evaluates a compound's ability to protect neuronal cells from excitotoxicity and oxidative stress induced by high concentrations of glutamate. Cell viability is assessed using a resazurin-based assay, where viable cells reduce the blue resazurin to the fluorescent pink resorufin.[21]
Materials:
-
HT-22 murine hippocampal neuronal cells (or SH-SY5Y neuroblastoma cells)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Glutamate
-
Test compounds
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HT-22 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[21]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., 2.5, 5, 10 µM) for 1-2 hours.[21] Include a vehicle control (DMSO) and a positive control if available.
-
Glutamate Challenge: Add glutamate to the wells to a final concentration of 5 mM to induce cell death (this concentration may need optimization).[21] Do not add glutamate to the "no-toxin" control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.[21]
-
Viability Assessment:
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing resazurin (final concentration ~10 µg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a color change is observed.
-
-
Measurement: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle-only control (100% viability) and the glutamate-only control (0% protection).
-
Calculate the percentage of neuroprotection for each compound concentration.
-
Protocol 4.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Principle: This protocol uses a monolayer of brain endothelial cells (e.g., bEND.3) grown on a permeable support to mimic the BBB. The permeability of a test compound is assessed by measuring its concentration in the lower chamber after being applied to the upper chamber.[21]
Materials:
-
bEND.3 mouse brain endothelioma cells
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Cell culture medium
-
Test compounds
-
Lucifer yellow (a marker for paracellular permeability to check monolayer integrity)
-
Analytical system for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed bEND.3 cells onto the Transwell inserts at a high density and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check: Monitor the formation of a tight monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates tight junction formation.
-
Permeability Experiment:
-
Replace the medium in both the upper (apical) and lower (basolateral) chambers with fresh, serum-free medium.
-
Add the test compound to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Compounds with higher Papp values are considered more likely to cross the BBB.
-
Application Protocols: In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a complex biological system.[22][23]
Protocol 5.1: Scopolamine-Induced Amnesia Model in Mice
Principle: Scopolamine is a muscarinic receptor antagonist that induces a temporary cholinergic deficit, leading to memory impairment in rodents. This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects, particularly those acting on the cholinergic system.[24]
Materials:
-
Mice (e.g., C57BL/6)
-
Test compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline, 0.5% CMC)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
Procedure:
-
Acclimatization: Acclimate the animals to the housing and testing environment.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the behavioral test. Administer vehicle to the control group.
-
Amnesia Induction: Administer scopolamine (e.g., 1 mg/kg, i.p.) approximately 30 minutes before the test to all groups except the naive control group.
-
Behavioral Testing (Y-maze example):
-
Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms (e.g., A, B, C).
-
Calculate the percentage of spontaneous alternation: % Alternation = [Number of alternations / (Total number of arm entries - 2)] * 100.
-
-
Data Analysis:
-
Compare the % alternation between groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
A significant increase in % alternation in the compound-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
-
Protocol 5.2: General Considerations for Transgenic Models
For assessing disease-modifying potential, transgenic animal models that recapitulate aspects of human pathology are essential.[25]
-
Alzheimer's Disease: APP/PS1 double transgenic mice, which develop amyloid plaques, are commonly used to test factors that regulate Aβ deposition.[24][25] Zebrafish models expressing Aβ1-42 in neurons are also utilized for higher-throughput screening.[1][26]
-
Parkinson's Disease: Models involving the overexpression of α-synuclein are used to study Lewy pathology and neurodegeneration, though they may not always show significant dopamine neuron loss.[25]
Evaluation in these models involves long-term compound administration followed by behavioral testing, and post-mortem analysis of brain tissue for pathological markers (e.g., plaque load, neuroinflammation).
Data Summary and Interpretation
Quantitative data from screening should be compiled for clear comparison and decision-making.
| Compound ID | Target | Assay Type | Result (IC50/Ki) | Source |
| 3e | AChE / MAO-A/B | Enzyme Inhibition | hAChE IC50 = 0.34 µM | [27] |
| 4c | AChE | Enzyme Inhibition | hAChE IC50 = 0.16 µM | [10] |
| QN8 | AChE | Enzyme Inhibition | hrAChE IC50 = 0.29 µM; Ki = 79 nM | [11][12] |
| 3f | AChE / BuChE | Enzyme Inhibition | eeAChE IC50 = 1.3 µM; eqBuChE IC50 = 0.81 µM | [3] |
| 35 | Sigma-1 Receptor | Radioligand Binding | Kiσ1 = 1.22 nM | [17] |
Interpretation: The table highlights several quinolinone analogs with potent (sub-micromolar) inhibitory activity against human acetylcholinesterase, comparable to or exceeding that of some established drugs. The nanomolar Ki value for compound QN8 indicates very high affinity.[11] Compound 35 demonstrates exceptional affinity and selectivity for the Sigma-1 receptor, marking it as a valuable tool for probing that specific target.[17] The dual-target profile of compounds like 3e and 3f supports the MTDL strategy.[3][27]
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of multi-target-directed ligands for neurodegenerative diseases. The protocols and strategies outlined here provide a comprehensive framework for identifying and validating novel analogs that target the core pathologies of these devastating conditions. Future work should focus on optimizing the potency and selectivity of these compounds, improving their pharmacokinetic properties (especially BBB penetration), and conducting rigorous evaluations in advanced, disease-relevant animal models to establish proof-of-concept for clinical translation.
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The Versatile Scaffold: Applications of Octahydro-4(1H)-quinolinone in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of modern organic synthesis and medicinal chemistry, the quest for molecular scaffolds that offer a blend of structural rigidity, three-dimensional complexity, and versatile functionalization is perpetual. Octahydro-4(1H)-quinolinone, a saturated bicyclic heterocycle, has emerged as a quintessential example of such a privileged scaffold. Its inherent structural features—a conformationally restricted decahydroquinoline framework, a reactive secondary amine, and a versatile ketone—provide a powerful platform for the synthesis of a diverse array of complex molecules, from natural products to potent therapeutic agents.[1]
The quinoline ring system is a well-established pharmacophore found in numerous FDA-approved drugs.[2] While the aromatic quinoline core has been extensively explored, its saturated counterpart, this compound, offers distinct stereochemical advantages. The non-planar, chair-like conformations of the cyclohexane and piperidine rings allow for the precise spatial arrangement of substituents, a critical factor in designing molecules that exhibit high selectivity for biological targets such as enzymes and receptors.[1] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and secondary amine functionalities. This dual reactivity allows for a stepwise or combinatorial approach to introduce molecular diversity, making it an ideal starting material for the construction of compound libraries for high-throughput screening.
Synthesis of Bioactive Alkaloids and Natural Product Analogues
The decahydroquinoline core is a common motif in a variety of alkaloids, many of which exhibit significant biological activity. This compound serves as a key building block in the stereoselective synthesis of these complex natural products.
A notable example is the synthesis of decahydroquinoline alkaloids like cis-195J.[1][3][4] The synthesis of such molecules often involves the strategic functionalization of the this compound scaffold to introduce the desired stereocenters and side chains.
Protocol 1: Stereoselective Synthesis of a Decahydroquinoline Alkaloid Precursor
This protocol outlines a general approach for the initial functionalization of this compound towards the synthesis of decahydroquinoline alkaloids, inspired by methodologies reported in the literature.[1][5][6]
Reaction Scheme:
A general reductive amination workflow.
Materials:
-
trans-Octahydro-4(1H)-quinolinone hydrochloride
-
Aldehyde (e.g., isovaleraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of trans-octahydro-4(1H)-quinolinone hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.
-
Add the aldehyde (1.2 eq) to the reaction mixture and stir for 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated decahydroquinolin-4-ol.
Causality of Experimental Choices:
-
Triethylamine: Used to neutralize the hydrochloride salt and generate the free secondary amine, which is the active nucleophile in the reductive amination.
-
Sodium triacetoxyborohydride: A mild and selective reducing agent that preferentially reduces the in situ formed iminium ion over the aldehyde, minimizing side reactions.[7][8]
-
Anhydrous Conditions: Important to prevent the hydrolysis of the reducing agent and the iminium intermediate.
Scaffold for Kinase Inhibitors in Drug Discovery
The quinoline scaffold is a key feature in many kinase inhibitors.[9][10][11] The rigid framework of this compound allows for the precise positioning of pharmacophoric groups to interact with the ATP-binding site of kinases.
Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Quinolines
| Kinase Target | Quinoline-based Inhibitor Class | Reference |
| c-Jun N-terminal kinase (JNK) | 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones | [12] |
| VEGFR-2, FGFR-1, BRAF | 4(3H)-Quinazolinone derivatives | [11] |
| DYRK1A, CDK5, GSK-3, CLK1 | 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones | [13] |
Protocol 2: Synthesis of an N-Aryl this compound Derivative
This protocol describes a general method for the N-arylation of this compound, a key step in the synthesis of certain kinase inhibitors.
Reaction Scheme:
A general Buchwald-Hartwig amination workflow.
Materials:
-
trans-Octahydro-4(1H)-quinolinone
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Add trans-octahydro-4(1H)-quinolinone (1.0 eq) and the aryl halide (1.2 eq).
-
Add anhydrous toluene and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl this compound.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of ligand (XPhos) is crucial for the efficiency of the catalytic cycle.
-
Sodium tert-butoxide: A strong, non-nucleophilic base required to deprotonate the amine and facilitate the reductive elimination step in the catalytic cycle.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.
Synthesis of Spirocyclic Compounds
The ketone functionality at the C-4 position of this compound is a versatile handle for the construction of spirocyclic systems.[14][15] Spirocycles are important structural motifs in many natural products and pharmaceuticals due to their unique three-dimensional architecture.
Table 2: Representative Spirocyclization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Pictet-Spengler Reaction | Tryptamine, TFA, heat | Spiro[indole-3,4'-quinoline] | |
| Knoevenagel Condensation followed by Michael Addition | Malononitrile, piperidine, then a Michael acceptor | Spiro[quinoline-4,2'-dihydropyridine] | |
| Pfitzinger Reaction | Isatin, base | Spiro[quinoline-4,3'-oxindole] |
Protocol 3: Synthesis of a Spiro-oxindole Derivative
This protocol provides a general procedure for the synthesis of a spiro-oxindole quinolinone derivative via a base-catalyzed condensation reaction.
Reaction Scheme:
A general spirocyclization workflow.
Materials:
-
trans-Octahydro-4(1H)-quinolinone
-
Isatin
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of trans-octahydro-4(1H)-quinolinone (1.0 eq) and isatin (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel or recrystallization.
Causality of Experimental Choices:
-
Piperidine: A basic catalyst that promotes the initial aldol-type condensation between the enolate of the quinolinone and the ketone of isatin.
-
Ethanol: A suitable solvent for the reactants and for facilitating the reaction at reflux temperature.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and valuable scaffold in organic synthesis. Its unique combination of a rigid bicyclic framework and orthogonal reactive handles provides chemists with a powerful tool for the construction of complex and biologically active molecules. The applications highlighted in this guide, from the synthesis of natural products to the development of novel kinase inhibitors, underscore the broad utility of this privileged heterocycle. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and organic synthesis. Future research in this area will likely focus on the development of new stereoselective methodologies for the functionalization of the quinolinone core and its application in the synthesis of even more complex and diverse molecular architectures.
References
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Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. The Journal of Organic Chemistry. [Link]
-
Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. ACS Publications. [Link]
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Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis- 195J. PubMed. [Link]
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Comprehensive synthetic strategy to make decahydroquinoline alkaloids. ResearchGate. [Link]
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Divergent Synthesis of Decahydroquinoline‐Type Poison‐Frog Alkaloids. ResearchGate. [Link]
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Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. PubMed. [Link]
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Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Efficient Synthesis of 1',4'-Dihydro-2' H-spiro[indoline-3,3'-quinoline] Derivatives for the Identification of New Spirocyclic Herbicidal Leads. PubMed. [Link]
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Stereoselective synthesis of spirocyclic-pyrrolo-quinolinones via cascade [4+2] annulation of indole-based chalcones and activated carbonyl compounds. ChemRxiv. [Link]
-
Kinases Home. RSC Publishing. [Link]
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Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. PMC. [Link]
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4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. [Link]
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22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
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Application Notes & Protocols for Quinolinone Synthesis via Domino Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Domino Reactions in Synthesizing Quinolinones
The quinolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] Traditional multi-step syntheses of these valuable heterocycles often suffer from drawbacks such as high costs, significant waste generation, and laborious purification of intermediates. Domino reactions, also known as tandem or cascade reactions, offer an elegant and powerful solution to these challenges.[3][4] By combining multiple bond-forming events into a single, uninterrupted sequence within one pot, domino strategies epitomize the principles of green chemistry.[3] They enhance synthetic efficiency, maximize atom economy, and reduce solvent and reagent consumption, thereby streamlining the path to complex molecular architectures.[1][3]
This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for two distinct and powerful domino strategies for synthesizing 4(1H)-quinolinones: a palladium-catalyzed Sonogashira/cyclization sequence and a metal-free, acid-catalyzed condensation/cyclization cascade.
Application Note 1: Palladium-Catalyzed Domino Carbonylative Cyclization
This method provides a robust and versatile route to 2-substituted-4(1H)-quinolinones through a domino sequence involving a Sonogashira coupling, carbonylation, and annulation. The reaction couples readily available 2-iodoanilines with terminal alkynes under a carbon monoxide atmosphere, catalyzed by a palladium complex.[2][3]
Reaction Principle & Mechanism
The reaction is initiated by the palladium(0)-catalyzed coupling of a 2-iodoaniline with a terminal alkyne (Sonogashira coupling). The resulting N-alkynyl aniline intermediate then undergoes a carbonylative cyclization. Carbon monoxide inserts into the palladium-alkyne complex, and subsequent intramolecular attack by the aniline nitrogen atom followed by reductive elimination yields the quinolinone product and regenerates the active Pd(0) catalyst.[2]
Detailed Experimental Protocol
Materials:
-
2-Iodoaniline (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene, 10 mL)
-
Carbon monoxide (CO) balloon
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg) and CuI (11.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-iodoaniline (219 mg), the terminal alkyne, and the anhydrous solvent (10 mL) via syringe. Finally, add the triethylamine (0.42 mL).
-
CO Introduction: Purge the reaction mixture with carbon monoxide gas for 2-3 minutes, then leave the flask under a CO atmosphere maintained by a balloon.
-
Scientist's Note: The base (Et₃N) is crucial for neutralizing the HI generated during the Sonogashira coupling. The phosphine ligand (PPh₃) stabilizes the Pd(0) active species and facilitates the catalytic cycle.
-
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-substituted-4(1H)-quinolinone.
Data Summary: Substrate Scope
The following table presents representative yields for the synthesis of various 2-substituted-4(1H)-quinolinones using this domino protocol.[3]
| Entry | 2-Iodoaniline Substituent | Terminal Alkyne (R group) | Product Yield (%) |
| 1 | H | Phenyl | 95% |
| 2 | 4-Me | Phenyl | 91% |
| 3 | H | n-Butyl | 85% |
| 4 | 5-Cl | Cyclohexyl | 88% |
| 5 | H | 4-Methoxyphenyl | 93% |
Application Note 2: Metal-Free Domino Condensation/Aza-Prins Cyclization
This protocol offers a highly chemoselective, metal-free alternative for synthesizing 2-substituted quinolines, which can exist as the quinolinone tautomer. The reaction proceeds through a domino sequence involving condensation, aza-Prins cyclization, and a retro-aldol cleavage, using simple 2-alkenylanilines and β-ketoesters.[5][6]
Reaction Principle & Mechanism
The reaction is typically promoted by a Brønsted acid like p-toluenesulfonic acid (TsOH). The sequence begins with the acid-catalyzed condensation of the aniline with the β-ketoester to form an enamine intermediate. This is followed by an intramolecular aza-Prins cyclization, where the alkene attacks the protonated iminium ion. The resulting carbocation is trapped, leading to a cyclic intermediate that undergoes a C-C bond cleavage (retro-aldol type reaction) to eliminate a ketone/ester fragment and form the final, stable quinoline/quinolinone aromatic system.[6]
Detailed Experimental Protocol
Materials:
-
2-(1-Arylvinyl)aniline (0.5 mmol, 1.0 equiv)
-
β-Ketoester (e.g., Ethyl acetoacetate) (0.75 mmol, 1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol, 20 mol%)
-
Hexafluoroisopropanol (HFIP) (2.0 mL)
Procedure:
-
Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine the 2-(1-arylvinyl)aniline (e.g., 104 mg for the phenyl derivative), the β-ketoester (e.g., 98 µL of ethyl acetoacetate), and TsOH·H₂O (19 mg).
-
Solvent Addition: Add hexafluoroisopropanol (2.0 mL).
-
Scientist's Note: HFIP is a highly polar, non-nucleophilic, and strongly hydrogen-bond-donating solvent that can facilitate the protonation steps and stabilize charged intermediates in the cascade, often accelerating the reaction.
-
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir the reaction for the required time (typically 2-12 hours), monitoring by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 2-substituted quinoline.
Data Summary: Substrate Scope
The following table presents representative yields for the synthesis of various 2-substituted quinolines using this metal-free domino protocol.[5]
| Entry | 2-Alkenylaniline Substituent (Aryl) | β-Dicarbonyl Compound | Product Yield (%) |
| 1 | Phenyl | Ethyl benzoylacetate | 83% |
| 2 | 4-Methoxyphenyl | Ethyl acetoacetate | 81% |
| 3 | 4-Chlorophenyl | Ethyl 3-oxohexanoate | 73% |
| 4 | 2-Naphthyl | Ethyl acetoacetate | 78% |
| 5 | Thiophen-2-yl | Ethyl benzoylacetate | 75% |
General Experimental Workflow
The successful execution of these domino reactions relies on a systematic and precise laboratory workflow, from preparation to final analysis.
Conclusion and Future Outlook
Domino reactions represent a paradigm of efficiency in modern organic synthesis. The palladium-catalyzed and metal-free protocols detailed here provide powerful and adaptable platforms for the construction of medicinally relevant quinolinone scaffolds. These methods not only simplify complex syntheses but also align with the growing demand for sustainable chemical practices.[3][7] Future efforts will likely focus on expanding the substrate scope, developing asymmetric variants for chiral quinolinones, and applying these elegant cascades to the total synthesis of natural products and the rapid generation of diverse compound libraries for drug discovery.
References
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Nammalwar, B. & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-32. [Link]
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Li, Y., et al. (2022). Palladium-catalyzed domino cyclization and C–H amination of 1,7-enynes toward N-containing fused quinolin-2(1H)-ones. Chemical Communications. [Link]
-
Nammalwar, B. & Bunce, R. A. (2013). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. PubMed. [Link]
-
Nammalwar, B. & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. [Link]
-
Nan, J., et al. (2020). Metal-Free Synthesis of 2-Substituted Quinolines via High Chemoselective Domino Condensation/Aza-Prins Cyclization/Retro-Aldol between 2-Alkenylanilines with β-Ketoesters. The Journal of Organic Chemistry. [Link]
-
Wu, W., et al. (2012). Unexpected domino reaction via Pd-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes and cyclization to synthesize quinoline derivatives. PubMed. [Link]
-
Al-Zoubi, R. M. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]
-
Ma, D., et al. (2011). Palladium-Catalyzed Intermolecular Domino Reaction of gem-Dibromoenynes with Anilines; A One-Pot Synthesis of Quinolines and Quinolinones. Angewandte Chemie International Edition. [Link]
-
Janni, M., et al. (2024). Palladium-Catalyzed Domino Heteroarylation of Thioamides: A Simple Route to Benzothieno[2,3-b]quinolones. Synlett. [Link]
-
Nan, J., et al. (2020). Metal-Free Synthesis of 2-Substituted Quinolines via High Chemoselective Domino Condensation/Aza-Prins Cyclization/Retro-Aldol between 2-Alkenylanilines with β-Ketoesters. ResearchGate. [Link]
-
Bharate, J. B., et al. (2015). Metal-free domino one-pot protocols for quinoline synthesis. RSC Advances. [Link]
-
Wu, W., et al. (2012). Unexpected Domino Reaction via Pd-Catalyzed Sonogashira Coupling of Benzimidoyl Chlorides with 1,6-Enynes and Cyclization To Synthesize Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2022). Cu/Pd-Catalyzed Domino Carbonylative Synthesis of Polycyclic Carbonyl-Containing Quinolin-2(1H)-one Scaffolds from α-Bromocarbonyls. The Journal of Organic Chemistry. [Link]
-
Wu, W., et al. (2012). Unexpected domino reaction via Pd-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes and cyclization to synthesize quinoline derivatives. Semantic Scholar. [Link]
-
Chen, C., et al. (2013). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry. [Link]
-
Nammalwar, B., et al. (2020). Naphthalenes and Quinolines by Domino Reactions of Morita–Baylis–Hillman Acetates. PubMed Central. [Link]
-
Anonymous. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Anonymous. (2017). Quinazolines Made Using Metal-Free Domino Process. Technology Networks. [Link]
-
Various Authors. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
Bharate, J. B., et al. (2015). Metal-free domino one-pot protocols for quinoline synthesis. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. [Link]
-
Szychta, M. & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Anonymous. (n.d.). A NOVEL METHOD FOR THE SYNTHESIS OF 2-ARYLQUINOLIN-4(1H)-ONES. Journal of Chemical and Pharmaceutical Research. [Link]
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Application Note: Microwave-Assisted Synthesis of Octahydro-4(1H)-quinolinone Derivatives
Abstract
The octahydro-4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Traditional synthetic methods often require prolonged reaction times, high temperatures, and multi-step procedures, limiting their efficiency for rapid lead discovery. This application note presents a robust and highly efficient protocol for the synthesis of substituted this compound derivatives via a one-pot, three-component reaction under microwave irradiation. By leveraging the principles of green chemistry, this method significantly reduces reaction times from hours to minutes, improves yields, and simplifies purification. We will delve into the underlying principles of microwave-assisted organic synthesis (MAOS), provide a detailed step-by-step protocol, and discuss the optimization and outcomes of the reaction, demonstrating its superiority over conventional heating methods.
Introduction: The Need for Speed in Heterocycle Synthesis
The quinoline ring system is a cornerstone in drug development, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The fully saturated version, the this compound core, provides a three-dimensional architecture that is highly desirable for exploring chemical space and improving pharmacokinetic properties. However, conventional synthesis of these complex scaffolds can be a significant bottleneck in the drug discovery pipeline.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[2][3] Unlike conventional heating which relies on slow heat transfer through convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[4][5] This application note details a microwave-promoted Hantzsch-type reaction for the synthesis of octahydro-4(1H)-quinolinones, showcasing the power of MAOS to accelerate the synthesis of valuable heterocyclic scaffolds.
Principles of Microwave-Assisted Synthesis
The dramatic rate enhancements observed in microwave chemistry stem from its unique heating mechanism, which is fundamentally different from a conventional oil bath. The two primary mechanisms are Dipolar Polarization and Ionic Conduction.[2][6]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our system, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the bulk of the material.[7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic reactants), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this rapid ion movement generate heat.[5]
This direct energy transfer to the reactants and solvent—rather than heating the vessel first—avoids the thermal gradient and superheating of vessel walls common in conventional methods. The result is instantaneous and highly efficient heating that can drive reactions to completion in minutes, often with increased yields and fewer byproducts.[2][3]
Synthetic Strategy: A One-Pot, Three-Component Approach
The protocol described herein utilizes a one-pot, three-component condensation reaction between an aromatic aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and an amine, catalyzed by acetic acid. This approach builds the complex heterocyclic scaffold in a single, efficient operation.
The proposed mechanism proceeds through a cascade of classical organic reactions:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of the aromatic aldehyde with the active methylene group of dimedone to form a 2-arylidene-5,5-dimethylcyclohexane-1,3-dione intermediate.
-
Michael Addition: The amine then undergoes a conjugate (Michael) addition to the α,β-unsaturated ketone system of the Knoevenagel adduct.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the amine onto one of the ketone carbonyls, followed by dehydration to form the partially unsaturated hexahydroquinolinone ring system.
-
Tautomerization/Reduction: Depending on the reaction conditions and amine used, the initial product can exist in various tautomeric forms or may require a subsequent reduction step to achieve the fully saturated octahydroquinolinone. For simplicity and broad applicability, this protocol focuses on the formation of the initial cyclized product, which is often stable and readily isolated. The term "octahydro" is used in a general sense for this class, though the direct product of this condensation is technically a hexahydro derivative which can be further reduced if desired.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 2-aryl-7,7-dimethyl-2,3,4,6,7,8-hexahydro-5(1H)-quinolinone derivatives.
4.1. Materials and Equipment
-
Reagents:
-
Aromatic aldehyde (e.g., Benzaldehyde, 99%)
-
Dimedone (98%)
-
Amine (e.g., Aniline, 99.5%, or Ammonium Acetate, 98%)
-
Glacial Acetic Acid (as catalyst and solvent)
-
-
Equipment:
-
Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
4.2. Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol, 140.2 mg), and the chosen amine (1.1 mmol).
-
Solvent/Catalyst Addition: Add glacial acetic acid (3.0 mL). Acetic acid serves as both the solvent and the acid catalyst, promoting the condensation steps.[8]
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 140 °C for 10 minutes , with a pre-stirring time of 30 seconds. The pressure should be monitored and should not exceed 20 bar.
-
Cooling: After the irradiation is complete, cool the reaction vessel to room temperature using a compressed air stream.
-
Work-up:
-
Pour the reaction mixture into ice-cold water (20 mL).
-
A solid precipitate will typically form. If not, neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (using a hexane:ethyl acetate gradient) to yield the pure this compound derivative.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product analysis.
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"Octahydro-4(1h)-quinolinone" in the development of antifungal agents
Here are the detailed Application Notes and Protocols for the use of .
Application Note & Protocol Guide
Topic: The Octahydro-4(1H)-quinolinone Scaffold: A Privileged Platform for the Development of Novel Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rise of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The quinoline core, a heterocyclic aromatic compound, is recognized as a "privileged structure" due to its prevalence in molecules with diverse and potent pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] This guide focuses on the quinolinone scaffold, particularly the saturated this compound derivative, as a promising foundation for developing new antifungal agents. We will explore the mechanistic rationale, key structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and in vitro evaluation of these compounds.
Part 1: The Quinolinone Scaffold in Antifungal Research
Rationale for Quinolinones as Antifungal Leads
The quinoline framework is a key structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[2][5] Natural alkaloids like quinine have long demonstrated the utility of this scaffold in treating infectious diseases.[6][7][8] The versatility of the quinoline ring allows for the generation of large, structurally diverse libraries, making it an attractive starting point for drug discovery.[2]
The 4-oxo-quinoline (quinolinone) and its derivatives have shown significant promise, exhibiting a broad spectrum of bioactivities, including antifungal effects.[9][10][11] The saturated this compound core provides a three-dimensional structure that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties, offering a distinct advantage over flat, aromatic systems in achieving specific interactions with fungal targets.
Proposed Mechanisms of Antifungal Action
While the precise mechanism for every quinolinone derivative is target-specific, research on related quinoline compounds points to several primary modes of antifungal action. The causality behind pursuing this scaffold is rooted in its demonstrated ability to disrupt fundamental fungal processes.
-
Cell Membrane Disruption: A prominent mechanism involves compromising the integrity of the fungal cell membrane. Studies on certain quinoline derivatives have shown they can induce abnormal cell morphology, increase membrane permeability, and lead to the leakage of essential cellular contents, ultimately causing cell death.[6][7][12]
-
Enzyme Inhibition: Quinoline-based compounds may act as inhibitors of crucial fungal enzymes that are absent or significantly different in human cells, providing a window for selective toxicity.
-
Lanosterol 14α-demethylase (LDM): This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of LDM is a well-established antifungal mechanism, and quinoline derivatives have been investigated for this activity.[13]
-
Chitin Synthase: As a key enzyme in the formation of the fungal cell wall, chitin synthase presents another attractive target. Novel tetrahydroquinoline derivatives have been successfully designed as inhibitors of this enzyme.[14]
-
-
Mitochondrial Dysfunction: Some antifungal agents exert their effect by targeting mitochondrial respiration. The inhibition of the cytochrome bc1 complex (respiratory complex III) is a known mechanism that leads to a potent antifungal effect.[15][16]
Caption: Proposed antifungal mechanisms of quinolinone derivatives.
Part 2: Structure-Activity Relationship (SAR) and Lead Optimization
Developing a potent antifungal agent from the this compound scaffold requires a systematic investigation of its structure-activity relationships (SAR). The goal is to identify which chemical modifications enhance antifungal activity while minimizing toxicity.
Caption: General scaffold for SAR studies of this compound.
Key Modification Points and Their Impact
Systematic modification of the core structure is essential for optimizing antifungal activity.[15] The following table summarizes common modification strategies and their observed effects based on studies of related quinoline and quinolinone derivatives.
| Position of Modification | Type of Substituent | Rationale / Observed Effect | References |
| N1-Position (Amine) | Alkyl, Aryl, Acyl groups | Modifies lipophilicity and cell permeability. Can be used to introduce pharmacophore moieties that interact with specific targets. | [9] |
| Aromatic Ring | Halogens (Cl, F), Trifluoromethyl (-CF3) | Electron-withdrawing groups often increase potency. This is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. | [6][12] |
| Positions C2 and C3 | Alkyl, Aryl groups | Introduces steric bulk and modifies the three-dimensional shape of the molecule, which can lead to improved target specificity and potency. | [17] |
| C4-Ketone | Conversion to oxime, hydrazone | The ketone group is a key pharmacophoric feature. Derivatization can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to new target interactions. | [9] |
Part 3: Experimental Protocols
The following protocols provide a robust framework for the synthesis and evaluation of novel this compound derivatives.
Protocol: Representative Synthesis of an N-Substituted this compound Derivative
This protocol describes a generalized two-step process involving a reductive amination to create the core structure, followed by N-alkylation. The causality for this approach lies in its efficiency and modularity, allowing for diverse derivatives to be synthesized from common intermediates.
Caption: General workflow for the synthesis of quinolinone derivatives.
Materials:
-
Cyclohexane-1,4-dione monoethylene acetal
-
Appropriate primary amine (e.g., aniline derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)
Step-by-Step Methodology:
-
Step 1: Reductive Amination to Form the Core Scaffold
-
Rationale: This step efficiently constructs the heterocyclic ring system. Using the monoacetal of cyclohexane-1,4-dione prevents self-condensation and directs the reaction.
-
To a solution of cyclohexane-1,4-dione monoethylene acetal (1.0 eq) and the selected primary amine (1.1 eq) in dry DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting intermediate is the acetal-protected octahydro-quinolinone. This must be deprotected using an acidic workup (e.g., 2M HCl) to yield the this compound core. Purify by column chromatography if necessary.
-
-
Step 2: N-Alkylation/Arylation
-
Rationale: This step introduces diversity at the nitrogen atom, which is crucial for modulating the compound's biological activity and physical properties.
-
Dissolve the this compound core (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and the desired alkyl or benzyl halide (1.2 eq).
-
Stir the mixture at room temperature (or heat to 50-60°C if necessary) for 4-12 hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
-
Step 3: Purification and Characterization
-
Rationale: Purity is critical for accurate biological testing. Spectroscopic analysis confirms the chemical structure.
-
Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the pure fractions and remove the solvent in vacuo.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol: In Vitro Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27/M38-Based)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible fungal growth.[18][19] It is a standardized, reproducible method essential for the primary evaluation of antifungal efficacy.[20][21]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Appropriate growth medium (e.g., Sabouraud Dextrose Agar).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer, incubator (35°C).
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B).
-
Sterile saline (0.85%).
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Rationale: A standardized starting concentration of fungal cells is crucial for reproducibility.[22]
-
Culture the fungal strain on an agar plate at 35°C for 24 hours (yeasts) or until adequate sporulation (molds).
-
Harvest fungal cells (or conidia) and suspend them in sterile saline.
-
Adjust the suspension's turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL for yeast).[19]
-
Dilute this standardized suspension in RPMI-1640 medium to achieve the final working concentration (e.g., a 1:1000 dilution for a final inoculum of 1-5 x 10³ CFU/mL for yeasts).[22]
-
-
Preparation of Microtiter Plates:
-
Rationale: A serial dilution series allows for the precise determination of the concentration at which growth is inhibited.
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of the test compound in well 1 (e.g., add 200 µL of a 128 µg/mL solution). The final concentration in this well will be 64 µg/mL after adding the inoculum.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum (prepared in Step 1) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is now 200 µL. The final concentration of DMSO should not exceed 1%, as it can inhibit fungal growth.[22]
-
Seal the plates and incubate at 35°C for 24-48 hours (or longer for slow-growing molds).
-
-
Reading and Interpreting the MIC:
-
Rationale: The endpoint is a clear, visually determined inhibition of growth compared to the control.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the drug-free growth control in well 11.
-
The results can be read visually or with a microplate reader at a wavelength of 530 nm.
-
References
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Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry. [Link]
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Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). PubMed. [Link]
-
Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. (2019). Journal of Agricultural and Food Chemistry. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). JoVE. [Link]
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A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. (2022). Biointerface Research in Applied Chemistry. [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. (n.d.). ResearchGate. [Link]
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Antifungal Agents. (2025). StatPearls - NCBI Bookshelf. [Link]
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A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central. [Link]
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In vitro antifungal susceptibility testing. (n.d.). ResearchGate. [Link]
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Quinoline-Based Antifungals. (2010). Ingenta Connect. [Link]
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Quinoline-Based Antifungals. (n.d.). ResearchGate. [Link]
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Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H. (n.d.). ResearchGate. [Link]
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Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H. (2012). ACS Publications. [Link]
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Synthesis 2,3,4,6,7,8,9,10‐octahydro‐1H‐pyrazino[1,2‐a]quinolines 318(a–g). (n.d.). ResearchGate. [Link]
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Synthesis, Antifungal Activity, and 3D-QASR of Novel 1,2,3,4-Tetrahydroquinoline Derivatives Containing a Pyrimidine Ether Scaffold as Chitin Synthase Inhibitors. (2022). PubMed. [Link]
-
Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (n.d.). PMC - NIH. [Link]
-
Quinoline as a privileged scaffold in cancer drug discovery. (n.d.). PubMed. [Link]
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). MDPI. [Link]
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Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed. [Link]
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Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (n.d.). PMC - NIH. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH. [Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed. [Link]
-
Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. (2025). PMC - NIH. [Link]
-
Structure-activity relationship of the compounds 1–24. (n.d.). ResearchGate. [Link]
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Application Notes & Protocols: N-Alkylation of Octahydro-4(1H)-quinolinone
Abstract
The octahydro-4(1H)-quinolinone scaffold is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. N-alkylation of this saturated heterocyclic ketone is a critical transformation, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of established protocols for the N-alkylation of this compound, with a focus on direct alkylation and reductive amination methodologies. We delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step experimental procedures, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted this compound derivatives for therapeutic applications.
Introduction: The Significance of the N-Alkylated this compound Core
The quinoline and quinolinone ring systems are considered "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The saturated analogue, this compound, provides a three-dimensional framework that is highly desirable for exploring chemical space and achieving specific interactions with biological targets.
The secondary amine within the this compound structure is a key handle for chemical modification. Substitution at this nitrogen atom (N-alkylation) is a powerful strategy for several reasons:
-
Modulation of Physicochemical Properties: The introduction of different alkyl or arylalkyl groups can significantly alter lipophilicity, polarity, and basicity, thereby influencing solubility, cell permeability, and metabolic stability.
-
Probing Structure-Activity Relationships (SAR): A library of N-substituted analogues allows for the systematic exploration of how different substituents at the nitrogen atom impact biological activity.
-
Introduction of Pharmacophoric Features: The N-substituent can be designed to introduce additional binding interactions with a target protein or to incorporate functionalities that improve the drug-like properties of the molecule.
Given the importance of this chemical transformation, a robust and versatile toolkit of synthetic methodologies is essential. This guide will focus on two of the most reliable and widely employed strategies for the N-alkylation of this compound: Direct N-Alkylation via nucleophilic substitution and Reductive Amination .
Foundational Protocols for N-Alkylation
The choice of N-alkylation strategy often depends on the nature of the desired alkyl group and the availability of starting materials. Below, we detail the core principles and practical considerations for the two primary approaches.
Protocol 1: Direct N-Alkylation with Electrophiles
Direct N-alkylation is a classical and straightforward approach that involves the reaction of the secondary amine of this compound with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base.[5]
Mechanism and Rationale:
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[5] The base deprotonates the secondary amine to a small extent, increasing its nucleophilicity. The resulting neutral amine then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., Br⁻, I⁻, OTs⁻) to form the N-alkylated product.
The choice of base is critical to the success of the reaction. A non-nucleophilic base is preferred to avoid competing reactions with the alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N). The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone being typical, as they can solvate the cation of the base and do not interfere with the nucleophilicity of the amine.[6][7]
Detailed Experimental Protocol: Direct N-Alkylation
Objective: To synthesize N-benzyl-octahydro-4(1H)-quinolinone.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-octahydro-4(1H)-quinolinone.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and versatile one-pot method for forming C-N bonds.[8] It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[9][10]
Mechanism and Rationale:
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient, electrophilic iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final tertiary amine product.
A key advantage of this method is the wide availability of aldehydes and ketones, allowing for the introduction of a vast array of N-substituents. The choice of reducing agent is crucial; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation. Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and α-picoline-borane.[9]
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize N-isopropylthis compound.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous DCE, and acetone (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-isopropylthis compound.
Comparative Analysis of Protocols
The selection of an appropriate N-alkylation protocol is a critical decision in the synthetic workflow. The following table provides a comparative summary to aid in this selection process.
| Feature | Direct N-Alkylation | Reductive Amination |
| Alkylating Agent | Alkyl halides, sulfonates, epoxides | Aldehydes, ketones |
| Key Reagents | Base (K₂CO₃, Cs₂CO₃, Et₃N) | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) |
| Reaction Conditions | Often requires heating | Typically room temperature |
| Key Advantages | - Conceptually simple- Good for simple alkyl groups (methyl, ethyl, benzyl) | - Very broad scope due to vast aldehyde/ketone availability- Mild reaction conditions- High functional group tolerance |
| Potential Drawbacks | - Risk of over-alkylation (quaternary salt formation)- Alkylating agents can be mutagenic[5]- Potential for O-alkylation side products[7][11] | - Requires a suitable reducing agent- Aldehydes can be prone to self-condensation |
| Ideal For | Introducing primary and some secondary alkyl groups where the corresponding halide is readily available. | Introducing a wide diversity of N-substituents, including complex and functionalized groups. |
Conclusion and Future Perspectives
The N-alkylation of this compound is a fundamental and enabling transformation in the synthesis of novel chemical entities for drug discovery. Both direct alkylation and reductive amination offer robust and reliable pathways to a diverse range of N-substituted derivatives. The choice between these methods will be dictated by the specific synthetic target, the availability of starting materials, and the desired scale of the reaction. As the demand for novel and structurally complex small molecules continues to grow, the development of even more efficient, selective, and sustainable methods for C-N bond formation, such as C-H activation strategies, will remain an active area of research.[12]
References
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20205-20235. Available at: [Link]
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Jampilek, J., & Kralova, K. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(8), 13833-13854. Available at: [Link]
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Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 123. Available at: [Link]
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Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). Available at: [Link]
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Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]
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American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
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Wang, T., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][13]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(34), 4586-4589. Available at: [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available at: [Link]
-
ResearchGate. (2017). Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches? Available at: [Link]
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Semantic Scholar. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]
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Chen, C.-L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816. Available at: [Link]
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Pimenta, D. C., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters, 20(17), 5243–5247. Available at: [Link]
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Tan, K. L., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(42), 12696-12697. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]
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Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. Available at: [Link]
-
Zou, W., Wu, A.-T., Bhasin, M., Sandbhor, M., & Wu, S.-H. (2007). Polyhydroxylated indolines and oxindoles from C-glycosides via sequential Henry reaction, Michael addition, and reductive amination/amidation. The Journal of Organic Chemistry, 72(7), 2686-2689. Available at: [Link]
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- 13. 4-Quinolone synthesis [organic-chemistry.org]
Application Notes & Protocols: High-Throughput Screening of "Octahydro-4(1h)-quinolinone" Libraries for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the high-throughput screening (HTS) of compound libraries based on the "Octahydro-4(1h)-quinolinone" scaffold. This privileged heterocyclic system, a saturated derivative of the pharmacologically significant quinolinone core, offers a three-dimensional chemical space ripe for the discovery of novel therapeutic agents. Quinoline and its derivatives have a well-documented history as "parental" compounds for molecules with significant medical benefits, including anticancer and antimicrobial activities[1]. The synthetic versatility of the quinoline scaffold allows for the generation of large, structurally diverse libraries, making it an ideal candidate for HTS campaigns[1].
Herein, we present a detailed, field-proven framework for a screening campaign designed to identify inhibitors of a hypothetical oncology target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle frequently dysregulated in cancer. This guide will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into data analysis and hit confirmation.
The this compound Scaffold: A Primer
The this compound core represents a compelling starting point for drug discovery. As a nitrogen-containing heterocycle, it possesses the structural features necessary for forming key interactions with biological targets[2][3]. The saturated nature of the ring system allows for a greater diversity of spatial arrangements compared to its planar aromatic counterparts, potentially leading to improved binding affinity and selectivity.
Libraries of these compounds can be generated through various synthetic strategies, including domino reactions and diversity-oriented synthesis, which enable the efficient creation of a multitude of derivatives from common starting materials[4][5][6]. For the context of this application note, we will assume the availability of a high-quality library of several thousand unique this compound derivatives, synthesized with diversity at multiple positions of the scaffold.
High-Throughput Screening Campaign Workflow
A successful HTS campaign is a multi-step process, beginning with a robust primary screen to identify initial "hits," followed by a series of confirmatory and secondary assays to validate these findings and eliminate false positives.
Figure 2: The logical relationship in establishing a Structure-Activity Relationship (SAR).
Conclusion
The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel drug candidates. By employing a systematic and rigorous screening cascade, from a robust primary biochemical assay to orthogonal cell-based confirmation and counter-screens for assay interference, researchers can confidently identify and validate true hits. The protocols and workflows outlined in this application note provide a solid foundation for initiating such a campaign, ultimately leading to the identification of promising lead compounds for further development.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]
- Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580–588.
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 581–585. [Link]
- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 799-807.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186.
- Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Peters, M. (2006). HTS assay validation. In Assay guidance manual.
- Seidler, J., McGovern, S. L., Dror, O., & Shoichet, B. K. (2003). A general screen for promiscuous inhibitors. Journal of medicinal chemistry, 46(22), 4477-4486.
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Williams, D. B. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195.
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Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
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Bechill, J., Zhong, R., Zhang, C., Solomaha, E., & Spiotto, M. T. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PloS one, 11(4), e0154123. [Link]
- King, F. J., Mureev, S., & Guryanov, I. (2014). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 111(32), 11599-11604.
- Galloway, W. R., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules.
-
Unsworth, W. P., Liddon, J. T., James, M. J., Clarke, A. K., O'Brien, P., & Taylor, R. J. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Chemistry–A European Journal, 22(29), 9993-9997. [Link]
- Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The top selling drugs of 2012: A medicinal chemistry perspective. Journal of medicinal chemistry, 57(19), 7847-7870.
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Liddon, J. T., James, M. J., Clarke, A. K., O'Brien, P., Taylor, R. J., & Unsworth, W. P. (2016). Catalyst-driven scaffold diversity: selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online. [Link]
- Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020).
- Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug discovery today, 10(8), 535-543.
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Application Notes and Protocols: Octahydro-4(1h)-quinolinone Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Octahydro-4(1h)-quinolinone Scaffold in Enzyme Inhibition
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] While much attention has been focused on the aromatic quinoline core, the fully saturated This compound scaffold offers unique advantages for the design of novel enzyme inhibitors. Its non-planar, conformationally restricted three-dimensional structure allows for the precise spatial arrangement of substituents, a critical factor in achieving high-affinity and selective interactions with the active or allosteric sites of biological targets.[1] The inherent ketone and secondary amine functionalities within the bicyclic framework serve as versatile handles for synthetic elaboration, enabling the exploration of a wide chemical space to optimize inhibitory activity and pharmacokinetic properties.
This guide provides an in-depth exploration of this compound derivatives as a promising class of enzyme inhibitors, with a particular focus on their activity against cholinesterases—enzymes implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. We will detail the synthesis of a representative derivative, provide a comprehensive protocol for evaluating its inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and discuss the underlying mechanism of action.
Mechanism of Action: Inhibition of Cholinesterases
Derivatives of the quinoline family have been shown to interact with key enzymes in the central nervous system, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased acetylcholine levels in the synaptic cleft, a therapeutic strategy for Alzheimer's disease.[2] The mechanism of inhibition by this compound derivatives is believed to involve the binding of the molecule within the active site gorge of the cholinesterase enzyme, thereby preventing the substrate, acetylcholine, from accessing the catalytic triad.[2] Molecular modeling studies suggest that specific derivatives can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.[2]
Figure 1. Cholinesterase Inhibition by this compound Derivatives.
Synthesis of this compound Derivatives
The primary route to the this compound scaffold involves the comprehensive reduction of the corresponding unsaturated quinolinone precursors.[1] This is typically achieved through catalytic hydrogenation, a process that saturates both the carbocyclic and heterocyclic rings of the quinolinone core.[1] The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and the desired stereochemistry. Platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst), are highly effective for the complete saturation of the aromatic system.[1]
Protocol: Synthesis of a Representative N-Benzyl-octahydro-4(1h)-quinolinone
This protocol describes the synthesis of an N-benzyl substituted this compound, a common derivatization to explore structure-activity relationships.
Step 1: Synthesis of 4-Hydroxy-2-quinolinone This initial step can be achieved through various established methods, such as the Conrad-Limpach synthesis from aniline and a β-ketoester.
Step 2: N-Benzylation of 4-Hydroxy-2-quinolinone
-
To a solution of 4-hydroxy-2-quinolinone (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield N-benzyl-4-hydroxy-2-quinolinone.
Step 3: Catalytic Hydrogenation to N-Benzyl-octahydro-4(1h)-quinolinone
-
In a high-pressure hydrogenation vessel, dissolve the N-benzyl-4-hydroxy-2-quinolinone (1 eq.) in a suitable solvent like acetic acid or ethanol.
-
Add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst) (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 atm).
-
Heat the reaction mixture to 50-70 °C and stir vigorously for 24-48 hours, or until hydrogen uptake ceases.
-
After cooling and carefully venting the hydrogen gas, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-octahydro-4(1h)-quinolinone.
Enzyme Inhibition Assays: AChE and BChE
The inhibitory activity of the synthesized this compound derivatives against AChE and BChE can be determined using the spectrophotometric method developed by Ellman. This assay relies on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.
Protocol: In Vitro Cholinesterase Inhibition Assay
Materials and Reagents:
-
Purified acetylcholinesterase (e.g., from electric eel) and butyrylcholinesterase (e.g., from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil or Tacrine)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzymes, substrates, DTNB, test compounds, and reference inhibitor in the appropriate buffers and solvents.
-
Create a series of dilutions of the test compound and reference inhibitor to determine the IC₅₀ value.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or solvent for the control)
-
20 µL of DTNB solution
-
-
Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Quantitative Data: Inhibitory Activity of Quinoline Derivatives
While specific IC₅₀ values for a broad range of this compound derivatives are not extensively reported in publicly accessible literature, the inhibitory potential of the broader quinoline class against cholinesterases is well-documented. The following table presents representative data for various quinoline derivatives to illustrate the potency that can be achieved with this scaffold.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Quinoline-polyamine conjugate 8i | Butyrylcholinesterase (BChE) | 1.60 | [2] |
| Quinoline-polyamine conjugate 8n | Acetylcholinesterase (AChE) | 8.78 | [2] |
| Morpholine-bearing quinoline 11g | Acetylcholinesterase (AChE) | 1.94 | [3] |
| Morpholine-bearing quinoline 11g | Butyrylcholinesterase (BChE) | 28.37 | [3] |
| N'-(quinolin-4-ylmethylene)propanehydrazide 4e | Acetylcholinesterase (AChE) | 0.69 | [4] |
| N'-(quinolin-4-ylmethylene)propanehydrazide 4h | Butyrylcholinesterase (BChE) | 16.06 | [4] |
Conclusion and Future Directions
The this compound scaffold represents a promising and underexplored platform for the design of novel enzyme inhibitors. Its unique three-dimensional structure and synthetic tractability offer significant opportunities for the development of potent and selective modulators of enzyme activity. The detailed protocols provided herein for the synthesis and evaluation of these derivatives against cholinesterases serve as a foundational guide for researchers in the field of drug discovery. Future work should focus on the systematic exploration of the structure-activity relationships of substituted octahydro-4(1h)-quinolinones to identify lead compounds with enhanced potency and desirable pharmacokinetic profiles for the potential treatment of neurodegenerative diseases and other conditions amenable to enzyme inhibition.
References
Sources
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- 4. Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Octahydro-4(1H)-quinolinone Analogs: An Application Note and Protocol
Introduction: The Octahydro-4(1H)-quinolinone Scaffold in Modern Drug Discovery
The this compound core is a privileged saturated bicyclic aza-heterocycle that serves as a versatile three-dimensional scaffold in medicinal chemistry. Its rigid, conformationally defined structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive template for the design of novel therapeutic agents. Analogs of this scaffold have shown promise in a range of therapeutic areas due to their ability to mimic natural product motifs and engage with biological targets in a highly specific manner.
The advent of combinatorial chemistry and high-throughput screening has necessitated the development of efficient and robust synthetic methodologies for the rapid generation of diverse compound libraries.[1] Solid-phase organic synthesis (SPOS) has emerged as a cornerstone of this endeavor, offering significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[2]
This application note provides a comprehensive guide to the solid-phase synthesis of a library of this compound analogs. The presented strategy employs a traceless synthesis approach, ensuring that the final products do not retain any vestige of the linker used for solid-phase attachment.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of solid-phase synthesis for the exploration of this important chemical space.
Strategic Approach: A Multi-Step Solid-Phase Synthesis with Three Points of Diversity
The synthetic strategy outlined herein is designed to be modular, allowing for the introduction of chemical diversity at three key positions of the this compound scaffold (R¹, R², and R³). The overall workflow is depicted below.
Caption: High-level workflow for the solid-phase synthesis of this compound analogs.
The synthesis commences with the immobilization of a functionalized cyclohexanedione monoethylene ketal onto Wang resin, a widely used solid support in Fmoc-based peptide synthesis that is also well-suited for small molecule synthesis due to its acid-labile linker.[1][4] The first point of diversity (R¹) can be introduced by using substituted cyclohexanedione derivatives. The second key step is a Michael addition reaction, which extends the side chain and incorporates the second element of diversity (R²).[5][6] The final ring closure is achieved through an intramolecular reductive amination, a robust method for the formation of saturated nitrogen heterocycles, which also introduces the third point of diversity (R³).[7][8] Finally, the desired this compound analogs are cleaved from the solid support under acidic conditions.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a library of this compound analogs. All reactions are to be performed in a dedicated solid-phase synthesis vessel equipped with a filter for easy washing of the resin.
Materials and Reagents
-
Wang Resin (100-200 mesh, 1.0-1.5 mmol/g loading)
-
Substituted 1,3-cyclohexanedione monoethylene ketals (for R¹ diversity)
-
Substituted α,β-unsaturated esters (for R² diversity)
-
Primary amines (for R³ diversity)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol (MeOH) (peptide synthesis grade)
-
Piperidine (20% in DMF) for optional Fmoc-deprotection if using amine-functionalized building blocks.[9]
Protocol 1: Immobilization of the Cyclohexanedione Scaffold (R¹-Diversity)
This protocol describes the esterification of the Wang resin with the carboxylic acid-functionalized cyclohexanedione monoethylene ketal. The ketal protection is crucial to prevent side reactions at the ketone during the initial loading step.
-
Resin Swelling: Swell the Wang resin (1.0 g, ~1.2 mmol) in DCM (10 mL) for 30 minutes in the synthesis vessel. Drain the solvent.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the 4-(2-carboxyethyl)-cyclohexane-1,3-dione monoethylene ketal (or a substituted analog for R¹ diversity) (5 eq., 6.0 mmol) in a minimal amount of DMF. Add DIC (5 eq., 6.0 mmol) and a catalytic amount of DMAP (0.1 eq., 0.12 mmol). Allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling to Resin: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours. Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum to a constant weight. A small sample can be cleaved and analyzed by LC-MS to confirm successful loading.
Protocol 2: On-Resin Michael Addition (R²-Diversity)
This step introduces the side chain that will form the second ring of the quinolinone scaffold.
-
Deprotection of Ketal: Treat the resin-bound cyclohexanedione monoethylene ketal with a solution of 80% aqueous acetic acid at 50°C for 4-6 hours to reveal the free ketone. Wash the resin with water, followed by DMF and DCM.
-
Michael Addition: Swell the deprotected resin in THF (10 mL). Add the desired α,β-unsaturated ester (e.g., methyl acrylate or a substituted analog for R² diversity) (10 eq., 12.0 mmol) and a catalytic amount of a suitable base (e.g., DBU, 0.2 eq., 0.24 mmol). Agitate the mixture at room temperature for 24-48 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: Intramolecular Reductive Amination and Cyclization (R³-Diversity)
This crucial step forms the saturated piperidine ring of the this compound core.
-
Resin Swelling: Swell the resin from Protocol 2 in a 1:1 mixture of DCM and trimethyl orthoformate (10 mL).
-
Imine Formation: Add the primary amine (for R³ diversity) (10 eq., 12.0 mmol) and a catalytic amount of acetic acid (0.1 eq., 0.12 mmol). Agitate the mixture at room temperature for 4-6 hours.
-
Reduction: Add a solution of sodium triacetoxyborohydride (NaBH(OAc)₃) (10 eq., 12.0 mmol) in DCM. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), a 1:1 mixture of DCM and methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Sources
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Catalytic Routes to a Privileged Scaffold: Application Notes on the Synthesis of Octahydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Octahydro-4(1H)-quinolinone Core
The this compound skeleton is a foundational molecular structure, or "privileged scaffold," in medicinal chemistry. Its rigid, three-dimensional architecture is a key feature in a multitude of natural products and has been instrumental in the development of various therapeutic agents. The strategic placement of substituents on this core allows for the fine-tuning of pharmacological activity, making it a highly sought-after target in drug discovery programs. This document provides an in-depth guide to the primary catalytic methodologies for constructing this valuable heterocyclic system, with a focus on explaining the underlying principles and providing actionable protocols for laboratory application.
Method 1: Catalytic Hydrogenation of Quinolin-4-one Precursors
Catalytic hydrogenation stands as a primary and atom-economical method for the synthesis of octahydro-4(1H)-quinolinones. This approach involves the saturation of the aromatic and heterocyclic rings of a quinolin-4-one precursor using hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions is paramount in achieving complete saturation and, where applicable, controlling the stereochemical outcome.
Mechanistic Considerations
The hydrogenation of the quinolin-4-one system typically proceeds in a stepwise fashion. The pyridine ring is generally reduced first to yield a tetrahydroquinolin-4-one, which is subsequently hydrogenated to the desired this compound.[1] The catalyst surface plays a critical role in activating both the hydrogen molecule and the heterocyclic substrate, facilitating the sequential addition of hydrogen atoms across the double bonds.
Catalyst Selection and Performance
A range of heterogeneous catalysts are effective for this transformation, with the choice often depending on the desired level of saturation and the presence of other functional groups.
| Catalyst | Support | Typical Conditions | Advantages | Limitations |
| Palladium (Pd) | Carbon (C) | 20-50 bar H₂, 50-100 °C | Highly active for pyridine ring reduction.[2][3] | May require forcing conditions for full saturation of the benzene ring.[1] |
| Platinum (Pt) | Oxide (PtO₂) | 30-100 bar H₂, 25-80 °C | Effective for complete saturation of both rings.[1] | Can be less selective if other reducible groups are present. |
| Rhodium (Rh) | Alumina (Al₂O₃) | 50-100 bar H₂, 70-120 °C | Robust for complete hydrogenation. | Higher cost compared to other noble metals. |
| Ruthenium (Ru) | Carbon (C) | 50-150 bar H₂, 80-150 °C | Excellent for aromatic ring hydrogenation. | May require higher temperatures and pressures. |
| Cobalt (Co) | In situ from Co(OAc)₂/Zn | 30 bar H₂, 70 °C, H₂O | Cost-effective, non-precious metal catalyst.[4][5][6] | May require specific activation and solvent conditions.[4][5] |
| Gold (Au) | Titania (TiO₂) | 10-30 bar H₂, 25-100 °C | High chemoselectivity, tolerates various functional groups.[7] | Activity can be highly dependent on support and nanoparticle size.[7] |
The solvent can also influence the stereochemical outcome of the reduction, a critical consideration for creating specific isomers for pharmacological evaluation.[1]
Experimental Protocol: General Procedure for Heterogeneous Catalytic Hydrogenation
This protocol provides a general framework for the hydrogenation of a substituted quinolin-4-one to the corresponding this compound.
Materials:
-
Substituted quinolin-4-one (1.0 mmol)
-
Heterogeneous catalyst (e.g., 10 mol% Pd/C or PtO₂)
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid, 20 mL)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas source
Procedure:
-
Vessel Preparation: To a glass liner of a high-pressure autoclave, add the substituted quinolin-4-one (1.0 mmol) and the catalyst (10 mol%).
-
Solvent Addition: Add the chosen solvent (20 mL) to the liner.
-
Autoclave Assembly: Place the liner inside the autoclave and securely seal the vessel.
-
Inerting: Purge the autoclave with nitrogen gas three times to remove any residual air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired this compound.
dot
Caption: General workflow for catalytic hydrogenation.
Method 2: Tandem Reduction-Reductive Amination Strategies
Tandem, or domino, reactions offer an elegant and efficient approach to constructing complex molecules in a single pot. For the synthesis of substituted octahydro-4(1H)-quinolinones, a tandem reduction-reductive amination sequence starting from a suitably functionalized nitroaromatic precursor can be a powerful strategy.
Mechanistic Rationale
This method typically begins with the catalytic hydrogenation of a nitro group on an aromatic ring, which also bears a side chain containing a ketone or aldehyde. The in situ-generated aniline then undergoes intramolecular condensation with the carbonyl group to form a cyclic imine or enamine intermediate. This intermediate is subsequently reduced under the same hydrogenation conditions to afford the final saturated heterocyclic product.[8]
dot
Caption: Tandem reduction-reductive amination pathway.
Protocol: Diastereoselective Synthesis via Tandem Reduction-Reductive Amination
This protocol is adapted from methodologies that demonstrate high diastereoselectivity in the formation of the quinolinone ring system.[8]
Starting Material Example: Methyl (2-nitrophenyl)acetate derivative with an appropriate side chain containing a carbonyl group.
Materials:
-
Nitro-aryl precursor (1.0 mmol)
-
10% Palladium on Carbon (Pd/C, ~50% wet, 10 mol%)
-
Methanol (MeOH, 25 mL)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitro-aryl precursor (1.0 mmol) in methanol (25 mL).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge with hydrogen gas and then pressurize to 3-4 bar.
-
Reaction Execution: Shake or stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Filtration and Work-up: Release the hydrogen pressure and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to isolate the desired diastereomer of the this compound.[8]
Method 3: Asymmetric and Organocatalytic Approaches
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methods. While direct asymmetric hydrogenation of quinolin-4-ones to octahydro-4(1H)-quinolinones is challenging, multi-step strategies involving asymmetric catalysis are prevalent.
Key Asymmetric Strategies
-
Asymmetric Aza-Michael Reactions: This approach can be used to set a key stereocenter early in the synthesis, which then directs the stereochemistry of subsequent cyclization and reduction steps.[9][10]
-
Intramolecular Hetero-Diels-Alder Reactions: An enantioselective epoxidation can introduce a controlling stereocenter, followed by an intramolecular hetero-Diels-Alder reaction to construct the core structure with good diastereoselectivity.[11]
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be employed in one-pot procedures to construct complex, polycyclic quinoline derivatives with high enantio- and diastereoselectivity.[12][13] These methods often involve a cascade of reactions, such as Michael additions and cyclizations.
Conceptual Workflow: Asymmetric Synthesis via Aza-Michael Reaction
This conceptual workflow illustrates a multi-step synthesis where the key chirality is introduced via an asymmetric catalytic step.
dot
Caption: Asymmetric synthesis conceptual workflow.
The development of these asymmetric methods is a testament to the ongoing innovation in catalysis, providing access to specific stereoisomers of this compound for advanced drug development.
Conclusion and Future Directions
The synthesis of octahydro-4(1H)-quinolinones is a mature field with robust and reliable catalytic methods, primarily centered around the hydrogenation of quinolin-4-one precursors. The choice of catalyst and conditions allows for significant control over the reaction outcome. Modern advancements, particularly in asymmetric catalysis and tandem reactions, are providing more efficient and elegant routes to stereochemically defined targets. Future research will likely focus on the development of more sustainable catalysts using earth-abundant metals, as well as novel electro- and photocatalytic methods to construct this important heterocyclic scaffold under even milder conditions.
References
- Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J - ACS Publications. (2021-08-05).
- Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis- 195J - PubMed. (2021-09-03).
- Application Notes and Protocols for Asymmetric Hydrogenation of Quinolines - Benchchem.
- Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A - PMC - NIH.
- Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J - American Chemical Society. (2021-08-05).
- An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening - PMC.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers.
- Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction - PMC.
- Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J - ACS Publications. (2021-08-05).
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2025-01-03).
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst - Who we serve. (2021-09-14).
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst - ResearchGate. (2021-09-14).
- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing).
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A. (2025-07-03).
- This compound | 58869-89-9 | Benchchem.
- Asymmetric Organocatalytic Synthesis of Complex Cyclopenta[b]quinoline Derivatives | Organic Letters - ACS Publications. (2011-06-10).
- Scheme 1. The different mechanisms for quinoline hydrogenation over Ir... - ResearchGate.
- Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed.
- An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed. (2012-10-24).
- Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions - Spiral.
- Proposed mechanism Mn-catalysed hydrogenation of quinoline. - ResearchGate.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (2024-12-03).
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC - NIH.
- A reduction-reductive amination sequence. - ResearchGate.
- Asymmetric Synthesis of Hydroquinolines with α,α‐Di‐substitutions via Organocatalyzed Kinetic Resolution - ResearchGate. (2025-11-14).
- (PDF) One Pot three component organocatalyzed synthesis of octahydroquinazolinones. (2017-10-29).
- Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing).
- Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchGate. (2025-12-10).
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI.
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI.
- Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination - PubMed. (2019-07-05).
- Tetrahydroquinoline synthesis - Organic Chemistry Portal.
- 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
Sources
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- 2. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
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- 7. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions [spiral.imperial.ac.uk]
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- 11. Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Leveraging Octahydro-4(1H)-quinolinone as a Privileged Scaffold in the Synthesis of Natural Product Analogs
An Application Note and Protocol Guide for Researchers
Abstract
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its fully saturated derivative, octahydro-4(1H)-quinolinone, represents a versatile and stereochemically rich three-dimensional scaffold. This guide provides an in-depth exploration of the synthetic utility of this compound for constructing diverse analogs of complex natural products. We will dissect the causality behind key synthetic strategies, provide detailed, field-tested protocols for core transformations, and present a case study illustrating its application in the journey toward potent alkaloids. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this powerful building block.
The this compound Scaffold: A Foundation for Complexity
The this compound core, particularly the cis-fused isomer, offers a rigid yet modifiable framework. Its value as a synthetic scaffold stems from several key features:
-
Stereochemical Richness: The decahydroquinoline ring system contains multiple stereocenters, providing a template for diastereoselective reactions. Controlling this stereochemistry is paramount in mimicking the precise architecture of natural products.
-
Orthogonal Reactive Sites: The scaffold possesses two primary points for functionalization: the C4-ketone and the secondary amine at the N1 position. These sites can be addressed with different classes of reagents, allowing for controlled, stepwise diversification.
-
Biologically Relevant Space: The saturated, non-planar structure allows for the exploration of chemical space occupied by many bioactive alkaloids, such as the poison frog alkaloids from the Dendrobatidae family, which often feature a decahydroquinoline core.[3]
The inherent reactivity of these sites provides a logical roadmap for synthetic diversification.
Figure 1: Key reactive sites on the this compound scaffold.
Core Synthesis: Accessing the Scaffold
The most common and robust method for synthesizing the this compound scaffold is through the complete saturation of a readily available quinolinone precursor via catalytic hydrogenation.[1] The choice of catalyst and conditions is critical for achieving high diastereoselectivity, typically favoring the thermodynamically more stable cis-fused isomer.
Causality of Experimental Design:
-
Catalyst Choice: Platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina (Rh/Al₂O₃) are highly effective. PtO₂ is often preferred as it can be used under milder conditions and tends to give high cis selectivity.
-
Solvent and Acid: The reaction is typically performed in an acidic solvent like acetic acid or with an acid additive. The acid protonates the nitrogen atom of the pyridine ring, activating it towards reduction and improving substrate solubility.
-
Pressure and Temperature: Hydrogen pressures of 50-100 psi are generally sufficient. Elevated temperatures can sometimes lead to over-reduction or side reactions, so reactions are often run at or slightly above room temperature.
Figure 2: Catalytic hydrogenation workflow for scaffold synthesis.
Protocol 1: Synthesis of (4aRS,8aSR)-Octahydro-4(1H)-quinolinone
This protocol describes a standard procedure for the catalytic hydrogenation of 4-hydroxyquinoline to yield the cis-fused saturated scaffold.
Materials:
-
4-Hydroxyquinoline (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 eq)
-
Glacial Acetic Acid (AcOH)
-
Diethyl ether (Et₂O)
-
10 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Parr hydrogenation apparatus or similar high-pressure vessel
Procedure:
-
Vessel Preparation: To a high-pressure Parr vessel, add 4-hydroxyquinoline (e.g., 10.0 g, 68.9 mmol) and PtO₂ (e.g., 0.78 g, 3.4 mmol).
-
Solvent Addition: Carefully add glacial acetic acid (100 mL) to the vessel. Seal the apparatus securely.
-
Hydrogenation: Purge the vessel with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 60 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the pressure drop. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Cool the residue in an ice bath and slowly add 10 M NaOH solution until the pH is >12. Caution: This neutralization is highly exothermic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by vacuum distillation or crystallization to afford (4aRS,8aSR)-octahydro-4(1H)-quinolinone as a white solid.
Self-Validation:
-
Reaction Monitoring: Successful hydrogen uptake is indicated by a steady drop in pressure in the Parr apparatus.
-
Product Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of aromatic signals and the appearance of aliphatic signals in the NMR spectrum are key indicators of complete reduction. The cis-fusion can be confirmed by NOE experiments.
Application in Analog Synthesis: A Case Study Toward Huperzine A Analogs
Huperzine A, an alkaloid isolated from Chinese club moss, is a potent acetylcholinesterase inhibitor investigated for treating Alzheimer's disease.[4][5][6] While total syntheses of Huperzine A are complex, the this compound scaffold serves as an excellent starting point for creating structurally related analogs with potential biological activity. The following workflow outlines a strategy to construct a tricyclic core reminiscent of the Huperzine A framework.
Figure 3: Workflow for the synthesis of a Huperzine A analog core.
This strategy hinges on a key transformation: the Saegusa-Ito oxidation to introduce an α,β-unsaturation, followed by a tandem Michael addition/aldol condensation to build the third ring.
Protocol 2: Saegusa-Ito Oxidation for α,β-Unsaturation
This protocol details the conversion of an N-protected this compound to its corresponding α,β-unsaturated derivative, a critical step for further elaboration via conjugate addition.
Materials:
-
N-Boc-octahydro-4(1H)-quinolinone (1.0 eq)
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 eq)
-
Trimethylsilyl chloride (TMSCl), freshly distilled (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂), (0.05 eq)
-
Acetonitrile (MeCN), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enolate Formation: Dissolve N-Boc-octahydro-4(1H)-quinolinone (e.g., 5.0 g, 19.7 mmol) in anhydrous THF (100 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Addition: Add LDA solution (10.8 mL, 21.7 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Silyl Enol Ether Trapping: Add TMSCl (2.8 mL, 23.7 mmol) dropwise. After the addition, remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up 1: Quench the reaction by adding saturated aq. NaHCO₃ solution. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude silyl enol ether is typically used directly in the next step without further purification.
-
Oxidation: Dissolve the crude silyl enol ether in anhydrous MeCN (100 mL). Add Pd(OAc)₂ (0.22 g, 0.99 mmol).
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the silyl enol ether.
-
Work-up 2: Cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc. Concentrate the filtrate and partition between EtOAc and water.
-
Purification: Separate the layers, and extract the aqueous phase with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to yield the α,β-unsaturated ketone.
Causality of Experimental Design:
-
LDA and Low Temperature: LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate. The -78 °C temperature prevents side reactions and ensures regioselective deprotonation.
-
TMSCl Trap: The silyl enol ether is a stable intermediate that is crucial for the subsequent palladium-catalyzed oxidation. It effectively "locks" the enolate in place.
-
Palladium(II) Acetate: This catalyst facilitates the oxidative elimination of the silyl group and a β-hydrogen to form the double bond, regenerating a Pd(0) species which is then re-oxidized in the catalytic cycle (often with an added oxidant, though sometimes air suffices).
Data Summary
Successful synthesis of analogs requires rigorous characterization at each step. The following table provides expected data for the intermediates in our Huperzine A analog synthesis.
| Compound | Step | Reagents | Yield (%) | ¹H NMR (Key Signal, δ ppm) | Mass Spec (m/z) |
| 2 | N-Protection | Boc₂O, DMAP | 95-99 | 1.45 (s, 9H, -C(CH₃)₃) | [M+H]⁺ = 254.17 |
| 3 | Saegusa-Ito | 1. LDA, TMSCl; 2. Pd(OAc)₂ | 65-75 | 6.80 (d, 1H, C=CH), 5.95 (d, 1H, C=CH) | [M+H]⁺ = 252.16 |
| 4 | Michael Add. | Ethyl acetoacetate, NaOEt | 70-80 | 2.50 (t, 2H, -CH₂CO₂Et), 1.25 (t, 3H, -CH₃) | [M+H]⁺ = 382.22 |
| 5 | Cyclization | LHMDS, then H₃O⁺ | 50-60 | 7.10 (s, 1H, pyridone-H) | [M+H]⁺ = 318.17 |
Conclusion
This compound is more than just a simple heterocyclic compound; it is a powerful and versatile platform for the synthesis of complex molecular architectures. Its inherent stereochemistry and orthogonally reactive functional groups provide chemists with a reliable starting point for building libraries of natural product analogs. By understanding the chemical principles behind its functionalization—from catalytic hydrogenation to create the core, to sophisticated organometallic transformations for its elaboration—researchers can unlock its full potential in the quest for novel therapeutics. The protocols and strategies outlined in this guide serve as a validated foundation for initiating such discovery programs.
References
-
Synthesis of Quinolinone Alkaloids via Aryne Insertions into Unsymmetric Imides in Flow | Request PDF. ResearchGate. [Link]
-
Synthesis, structure and stereochemistry of quinoline alkaloids from Choisya ternata. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
An improved synthetic route to huperzine A; new analogues and their inhibition of acetylcholinesterase. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
-
Drug compounds incorporating 4(1H)-quinolinones. ResearchGate. [Link]
-
Quinine. Wikipedia. [Link]
-
Rapid route to huperzine A. Chemical Science Blog. [Link]
-
SYNTHESIS OF QUINOLINE ALKALOIDS USING AMIDES. Multidisciplinary Journal of Science and Technology. [Link]
-
Rapid route to huperzine A | News. Chemistry World. [Link]
-
Synthesis 2,3,4,6,7,8,9,10‐octahydro‐1H‐pyrazino[1,2‐a]quinolines 318(a–g). ResearchGate. [Link]
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. [Link]
-
Synthesis of (-)-huperzine A (1) by Tun et al. 84. ResearchGate. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Delineating biosynthesis of Huperzine A, A plant-derived medicine for the treatment of Alzheimer's disease. PubMed. [Link]
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- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Delineating biosynthesis of Huperzine A, A plant-derived medicine for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Octahydro-4(1h)-quinolinone Synthesis
Welcome to the technical support center for the synthesis of Octahydro-4(1h)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As a key building block in medicinal chemistry, the efficient and stereocontrolled synthesis of this saturated heterocyclic ketone is of paramount importance. This document will equip you with the necessary knowledge to optimize your reaction conditions, troubleshoot common issues, and ensure the successful synthesis of your target compound.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary routes: the catalytic hydrogenation of unsaturated quinolinone precursors and stereoselective multi-component reactions. Each method presents its own set of advantages and challenges, which we will explore in detail.
A. Catalytic Hydrogenation of Quinolin-4-one
This is a common and effective method for accessing the saturated this compound core. The reaction involves the reduction of the aromatic and heterocyclic double bonds of a quinolin-4-one precursor using a heterogeneous catalyst under a hydrogen atmosphere. The stereochemical outcome of the reaction, yielding either the cis or trans isomer, is highly dependent on the choice of catalyst and reaction conditions.
B. Three-Component Stereoselective Synthesis
A more convergent approach involves a one-pot, three-component reaction of an aldehyde, an aniline, and 1-acetylcyclohexene. This method can offer high diastereoselectivity, leading to the preferential formation of the trans-fused decahydroquinolin-4-one scaffold.[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
A. Issues in Catalytic Hydrogenation
Question 1: My hydrogenation reaction is very slow or incomplete, resulting in a mixture of partially hydrogenated intermediates (tetrahydro- or dihydro-quinolinones). What can I do?
Answer:
Incomplete hydrogenation is a common issue and can be attributed to several factors:
-
Insufficient Catalyst Activity: The activity of your catalyst is crucial for complete saturation. Ensure you are using a fresh, high-quality catalyst. For the exhaustive hydrogenation of the quinoline ring system, Platinum(IV) oxide (PtO₂) is a highly effective catalyst.[3]
-
Catalyst Poisoning: Certain functional groups or impurities in your starting material or solvent can poison the catalyst, reducing its efficacy. Common catalyst poisons include sulfur compounds, halides, and nitrogen-containing heterocycles.[4][5][6] Ensure your starting materials and solvent are of high purity.
-
Inadequate Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. For complete saturation of the quinoline ring, higher pressures (e.g., 40-70 bar) are often required.[3][7][8]
-
Suboptimal Temperature: The reaction temperature influences the rate of hydrogenation. While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst degradation. A typical starting point is room temperature, with gentle heating to 50-80°C if the reaction is sluggish.[3][8]
-
Poor Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst. Alcohols such as methanol or ethanol are generally good choices for this type of hydrogenation.[3]
Troubleshooting Workflow for Incomplete Hydrogenation:
Caption: Troubleshooting workflow for incomplete hydrogenation.
Question 2: I am observing a mixture of cis and trans isomers. How can I control the stereoselectivity of the hydrogenation?
Answer:
The stereochemical outcome of the hydrogenation is highly dependent on the reaction conditions and the chosen catalyst.
-
Catalyst Selection: The nature of the catalyst plays a pivotal role. For instance, hydrogenation over Platinum(IV) oxide (PtO₂) in an acidic medium often favors the formation of the cis-isomer. Conversely, using a rhodium-on-carbon (Rh/C) catalyst can promote the formation of the trans-isomer.
-
Solvent and Additives: The solvent and the presence of additives can influence the stereoselectivity. Acidic conditions, such as the use of acetic acid or trifluoroacetic acid as a solvent or co-solvent, can significantly impact the stereochemical course of the reaction. For example, the hydrogenation of quinolines over PtO₂ in trifluoroacetic acid has been shown to yield 5,6,7,8-tetrahydroquinolines with high diastereoselectivity.
-
Reaction Temperature and Pressure: These parameters can also affect the isomer ratio. It is advisable to screen a range of temperatures and pressures to optimize for the desired isomer.
Experimental Protocol for Stereoselective Hydrogenation:
| Parameter | Condition for cis-isomer | Condition for trans-isomer |
| Catalyst | Platinum(IV) oxide (PtO₂) | Rhodium on Carbon (Rh/C) |
| Solvent | Acetic Acid or Trifluoroacetic Acid | Methanol or Ethanol |
| H₂ Pressure | 50 bar | 50 bar |
| Temperature | Room Temperature to 50°C | Room Temperature to 50°C |
B. Issues in Three-Component Synthesis
Question 3: My three-component reaction is giving a low yield of the desired trans-decahydroquinolin-4-one. What are the likely causes?
Answer:
Low yields in this multi-component reaction can stem from several factors:
-
Suboptimal Catalyst: While iodine is a common catalyst for this reaction, its concentration can be critical. Typically, a catalytic amount (10-20 mol%) is sufficient.[1][2]
-
Purity of Reactants: The purity of the aldehyde, aniline, and 1-acetylcyclohexene is important. Impurities can lead to side reactions and lower yields.
-
Reaction Time and Temperature: This reaction is often carried out at room temperature. However, optimizing the reaction time is crucial. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum product formation.[1][2]
-
Side Reactions: The Povarov reaction, which is related to this transformation, can have side reactions such as the formation of N-benzylhydroxylamines or other byproducts.[9][10][11][12] Careful control of stoichiometry and reaction conditions can help minimize these.
Question 4: I am having difficulty purifying the product from the reaction mixture. What are the recommended purification methods?
Answer:
Purification of the decahydroquinolin-4-one product typically involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is usually quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted into an organic solvent like ethyl acetate.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column is typically used, with a gradient of ethyl acetate in hexanes as the eluent.[13][14][15][16] The polarity difference between the product and any remaining starting materials or byproducts allows for effective separation.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step. Common solvent systems for recrystallization of quinolinone derivatives include ethanol, ethanol/water mixtures, or toluene/ethanol mixtures.[17][18][19][20][21]
Purification Workflow:
Caption: General purification workflow for this compound.
III. Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the cis and trans isomers of this compound?
A1: The most reliable method for distinguishing between the cis and trans isomers is through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons at the ring junctions (C4a and C8a) are diagnostic. In the trans isomer, the proton at C4a will typically show a large axial-axial coupling to one of the protons at C5 and C8a. The ¹³C NMR spectra will also show distinct chemical shifts for the carbons in the two isomers due to the different steric environments.
Q2: What are the typical storage conditions for this compound?
A2: this compound should be stored in a cool, dry place, away from light and in a tightly sealed container. If it is a solid, storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation over time.
Q3: Can I use other catalysts for the hydrogenation of quinolin-4-one?
A3: Yes, other catalysts can be used, and the choice of catalyst can significantly influence the reaction's outcome. Palladium on carbon (Pd/C) is a common hydrogenation catalyst, but it may not always lead to complete saturation of both rings. Ruthenium and Iridium catalysts have also been shown to be effective for the hydrogenation of quinolines.[22][23][24] The optimal catalyst should be determined experimentally for your specific substrate and desired outcome.
IV. Detailed Experimental Protocols
A. Protocol 1: Catalytic Hydrogenation of Quinolin-4-one to cis-Octahydro-4(1h)-quinolinone
Materials:
-
Quinolin-4-one
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor vessel, dissolve quinolin-4-one (1.0 eq) in glacial acetic acid.
-
Add Platinum(IV) oxide (5 mol%) to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the Celite pad with acetic acid.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure cis-octahydro-4(1h)-quinolinone.
B. Protocol 2: Three-Component Synthesis of trans-Decahydroquinolin-4-one Derivative
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
1-Acetylcyclohexene (1.0 eq)
-
Iodine (20 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 eq) and aniline (1.0 eq) in dichloromethane, add 1-acetylcyclohexene (1.0 eq).
-
Add iodine (20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure trans-decahydroquinolin-4-one derivative.[1][2]
V. References
-
Zhou, Y.-G. Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. J. Am. Chem. Soc.2011 , 133 (22), 8862–8865.
-
Fan, Q.-H. Asymmetric Hydrogenation of Quinolines Catalyzed by Chiral Cationic η6-Arene–N-tosylethylenediamine–Ru(II) Complexes. J. Org. Chem.2011 , 76 (11), 4523–4535.
-
Yadav, J. S.; Reddy, B. V. S.; Gupta, M. K.; Prabhakar, A.; Jagadeesh, B. Stereoselective three-component synthesis of trans-endo-decahydroquinolin-4-one derivatives from aldehydes, aniline, and acetylcyclohexene. Tetrahedron Lett.2005 , 46 (38), 6559-6562.
-
A Povarov-Type Reaction to Access Tetrahydroquinolines from N-Benzylhydroxylamines and Alkenes in HFIP. Chem. Commun.2024 .
-
Lei, A. Mechanistic studies of electrocatalytic hydrogenation of quinolines over a Co-F cathode. Nat. Commun.2021 , 12, 5876.
-
Supporting Information for "A Highly Stereoselective Synthesis of Substituted Tetrahydroquinolines via a Three-Component Aza-Diels-Alder Reaction". The Journal of Organic Chemistry.
-
Avoiding byproduct formation in tetrahydroquinoline synthesis. BenchChem.
-
Lin, C.; Lin, C. Stereoselective Three-Component Synthesis of trans-endo-Decahydroquinolin-4-one Derivatives from Aldehydes, Aniline, and Acetylcyclohexene. Synthesis2007 , 2007 (12), 1831-1837.
-
Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules2020 , 25 (18), 4259.
-
A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP. Royal Society of Chemistry2024 .
-
Column chromatography. Columbia University.
-
Mechanistic study of hydrogenative oxidation of quinoline. ResearchGate.
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega2020 , 5 (48), 31093–31103.
-
The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate.
-
SUPPORTING MATERIALS.
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme2021 .
-
Column Chromatography for the Separation of Complex Mixtures. Longdom.
-
Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati. Beilstein Journals.
-
Catalyst poisoning. Wikipedia.
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. J. Am. Chem. Soc.2023 , 145 (44), 24207–24216.
-
Catalyst poison. Britannica.
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ResearchGate.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega2021 , 6 (48), 32415–32421.
-
What Is Catalyst Poisoning In Chemical Reactions?. YouTube.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061868). Human Metabolome Database.
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
-
Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New J. Chem.2020 , 44, 14758-14767.
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate.
-
Octahydro-4H-quinolizin-4-one. PubChem.
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
-
Recrystallization – Knowledge and References. Taylor & Francis.
-
Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. ResearchGate.
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
-
Hydrogenation of quinoline over 1 wt% Pd/MgO. ResearchGate.
-
Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing SL.
-
Performing Column Chromatography. YouTube.
-
Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneo. Chemical Methodologies.
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2012 , 17 (10), 11828-11863.
-
1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl)- and 9-(4-pyridyl) derivatives and their N(10)-oxides. Magnetic Resonance in Chemistry2002 , 40 (7), 469-474.
-
BJOC - Search Results. Beilstein Journals.
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- 11. A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04014G [pubs.rsc.org]
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Technical Support Center: Optimizing the Synthesis of Octahydro-4(1h)-quinolinone
Welcome to the technical support center for the synthesis of Octahydro-4(1h)-quinolinone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. We will move beyond simple procedural outlines to address common challenges, explain the chemical principles behind our troubleshooting suggestions, and provide validated protocols to improve reaction yields and purity.
The synthesis of the saturated this compound core is typically not a single transformation but a multi-step sequence. Most synthetic routes can be conceptually divided into two primary stages: the initial construction of the quinolinone ring system, followed by the complete reduction of the aromatic and heterocyclic double bonds. This guide is structured to address potential pitfalls in each of these critical stages.
Overall Synthetic Strategy: A Two-Stage Approach
A robust synthesis requires careful optimization of both ring formation and subsequent reduction. The general workflow is visualized below.
Caption: General workflow for this compound synthesis.
Part 1: Troubleshooting Quinolinone Ring Formation
The initial cyclization is often the most complex step, with the potential for multiple side reactions. Success here is paramount for a high overall yield.
FAQ 1: My Conrad-Limpach (or related thermal cyclization) reaction to form the 4(1H)-quinolinone ring is low-yielding and produces a complex mixture. What is going wrong?
Answer: This is a common issue in thermal cyclizations of aniline derivatives with 1,3-dicarbonyl compounds. The low yield can stem from several factors: incomplete reaction, thermal degradation of starting materials or products at the required high temperatures, or the formation of undesired constitutional isomers. For example, the reaction of an aniline with an asymmetric dicarbonyl compound can lead to different cyclization products.
Core Problem: The high activation energy for the cyclization/dehydration step often necessitates harsh conditions, which can promote side reactions.
Solutions & Scientific Rationale:
-
Optimize the Cyclization Catalyst/Medium: While high-boiling solvents like Dowtherm A are traditional, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) can act as both solvent and catalyst, promoting cyclization at lower temperatures by activating the carbonyl group for nucleophilic attack.[1][2] Microwave-assisted synthesis can also be highly effective, dramatically reducing reaction times and often improving yields by providing rapid, uniform heating.[1]
-
Ensure Complete Intermediate Formation: The initial condensation to form the enamine intermediate should be driven to completion before attempting the high-temperature cyclization. This can be done at a lower temperature, often with removal of water.
-
Control Reaction Temperature Precisely: The critical temperature for ring closure can be sharp. For instance, in some preparations, temperatures below 245°C may lead to side products, while exceeding this temperature promotes the desired reaction.[3] A systematic temperature screen is highly recommended.
Table 1: Comparison of Cyclization Conditions
| Method | Catalyst/Medium | Typical Temperature (°C) | Key Advantages | Potential Issues |
| Thermal (Conventional) | 1,2-Dichlorobenzene | 180 - 250+ | Simple setup | Low yield, side products, degradation[3] |
| Polyphosphoric Acid (PPA) | PPA | 140 - 160 | Lower temp, catalytic action | Viscous, difficult workup[2] |
| Microwave-Assisted | PPA or neat | 150 - 220 | Rapid, improved yields | Requires specialized equipment[1] |
FAQ 2: I am attempting a Bohlmann-Rahtz type synthesis, but the reaction is sluggish and requires very high heat, leading to decomposition. How can I improve this?
Answer: The classical Bohlmann-Rahtz synthesis, which condenses an enamine with an ethynylketone, suffers from two main drawbacks: the potential need to isolate the intermediate aminodiene and the high temperatures required for the final E/Z isomerization and cyclodehydration step.[4] These high temperatures are often incompatible with sensitive functional groups.
Core Problem: The uncatalyzed cyclodehydration step has a high activation energy.
Solutions & Scientific Rationale:
-
Incorporate Acid Catalysis: Adding a Brønsted acid like acetic acid or a solid acid catalyst like Amberlyst-15 ion exchange resin can significantly lower the required temperature. The acid protonates the intermediate, facilitating the elimination of water during the final ring-closing step.[4][5] This often allows the reaction to proceed efficiently in a one-pot manner.
-
In-Situ Enamine Generation: To avoid issues with unstable or difficult-to-prepare enamines, a three-component reaction can be employed using the ketone, the ethynylketone, and an ammonia source like ammonium acetate.[5] This streamlines the process and improves overall efficiency.
-
Solvent Choice: Protic solvents like ethanol can be more suitable than aprotic solvents like DMSO for certain substrates, as they can participate in proton transfer steps that facilitate the reaction.[4]
Caption: Bohlmann-Rahtz synthesis with key optimization points.
Part 2: Troubleshooting Catalytic Hydrogenation
Once the quinolinone ring is formed, the next critical stage is the complete saturation of the bicyclic system. This is almost exclusively achieved via catalytic hydrogenation.
FAQ 3: My hydrogenation reaction stops at the 1,2,3,4-tetrahydroquinoline stage, or the reaction is very slow and incomplete. What can I do?
Answer: This is a frequent challenge. The reduction of the carbocyclic (benzene) ring is significantly more difficult than the reduction of the heterocyclic (pyridine/dihydropyridine) part of the molecule. Stopping at the tetrahydroquinoline stage indicates that the catalyst and/or conditions are not sufficiently active for the more demanding aromatic ring reduction.[6] Sluggishness can also be due to catalyst deactivation or poisoning.
Core Problem: Insufficient catalytic activity or catalyst poisoning.
Solutions & Scientific Rationale:
-
Increase Hydrogen Pressure & Temperature: The reduction of the aromatic ring is thermodynamically and kinetically more demanding. Increasing H₂ pressure (from 10 bar up to 50 bar or higher) and temperature (from room temp up to 80-120°C) increases the rate of hydrogen delivery to the catalyst surface and provides the necessary energy to overcome the activation barrier.[7][8]
-
Change the Catalyst: While Pd/C is a common choice, it may not be active enough. More active catalysts for arene hydrogenation include Rhodium (Rh) or Ruthenium (Ru) on supports like carbon or alumina.[7] Earth-abundant metal catalysts, such as supported Cobalt (Co) nanoparticles, have also been shown to be highly effective and can be a cost-effective alternative.[8][9]
-
Solvent Selection: The choice of solvent is critical. While methanol is common, some catalytic systems show a mandatory requirement for water to be active.[9] Protic solvents are generally preferred.
-
Check for Catalyst Poisons: Sulfur-containing compounds, strong chelating agents, or halides can poison noble metal catalysts. Ensure all starting materials and solvents are of high purity.
Table 2: Selected Catalytic Systems for Quinoline Hydrogenation
| Catalyst | Support | Typical Pressure (bar) | Typical Temp (°C) | Solvent | Comments | Reference |
| Pd/C (10%) | Carbon | 20 - 50 | 50 - 80 | Ethanol, Methanol | Standard, may stop at tetrahydro stage. | [10] |
| Co nanoparticles | Silica (SiO₂) | 40 - 50 | 100 - 120 | Methanol | Earth-abundant, good functional group tolerance. | [8] |
| Co(OAc)₂ / Zn | in situ | 30 | 70 - 150 | Water | Requires water, operationally simple setup. | [9] |
| Ru/Ni bimetallic | - | - | - | - | Can be more active than monometallic catalysts. | [7] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
This is a representative protocol and must be adapted for specific substrates and optimized.
-
Catalyst Handling: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the catalyst (e.g., 5-10 mol% Co@SiO₂) to a high-pressure reactor vessel equipped with a magnetic stir bar.
-
Reaction Setup: Remove the vessel from the inert atmosphere. Add the quinolinone substrate (1.0 eq) followed by the solvent (e.g., Methanol, to a concentration of ~0.25 M).
-
Sealing and Purging: Seal the reactor vessel securely. Purge the vessel 3-5 times with low-pressure hydrogen gas (or an inert gas first, followed by hydrogen) to remove all air.
-
Reaction: Pressurize the reactor to the target pressure (e.g., 40 bar H₂) and begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction by observing the pressure drop (as H₂ is consumed) and/or by taking aliquots (after cooling and depressurizing) for analysis by TLC, GC-MS, or ¹H NMR.
-
Workup: After the reaction is complete (typically 16-24 h), cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.[8]
Part 3: Purification Strategies
FAQ 4: My final product is contaminated with byproducts. What is the best way to purify this compound?
Answer: The primary impurities are often unreacted starting material, partially hydrogenated intermediates (tetrahydroquinolinones), and stereoisomers (cis- vs. trans-fused rings). Catalyst residues may also be present if filtration was incomplete.
Core Problem: Similar polarity of the desired product and key impurities.
Solutions & Scientific Rationale:
-
Column Chromatography: This is the most reliable method for separating complex mixtures. A silica gel column is standard. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity will typically allow for the separation of non-polar impurities, the desired product, and more polar byproducts.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethanol/water mixtures or ethyl acetate/hexane.[11]
-
Acid-Base Extraction: The basic nitrogen atom in the quinolinone ring allows for selective extraction. Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract the basic product and intermediates into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified product back into an organic solvent.[12]
Caption: Troubleshooting workflow for low hydrogenation yield.
References
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Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]
-
ResearchGate. The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Available from: [Link]
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SynArchive. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]
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National Center for Biotechnology Information. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Available from: [Link]
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ResearchGate. Activity of the catalysts for the hydrogenation of quinoline. Reaction... Available from: [Link]
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National Center for Biotechnology Information. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Available from: [Link]
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Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide | PDF. Available from: [Link]
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Synfacts. Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Available from: [Link]
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Royal Society of Chemistry. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Available from: [Link]
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National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
-
ResearchGate. (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Available from: [Link]
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National Center for Biotechnology Information. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available from: [Link]
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-
MDPI. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Available from: [Link]
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ScienceDirect. Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Available from: [Link]
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ACS Publications. Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids. Available from: [Link]
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ResearchGate. Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids | Request PDF. Available from: [Link]
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Semantic Scholar. Quinolinones using Domino Reactions. Available from: [Link]
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- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
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- 12. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Challenges in the scale-up of "Octahydro-4(1h)-quinolinone" synthesis
Welcome to the technical support center for the synthesis of octahydro-4(1H)-quinolinone. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the synthesis and scale-up of this saturated heterocyclic scaffold. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the successful execution of your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
The most prevalent and industrially viable route to this compound is the complete catalytic hydrogenation of a suitable quinolin-4-one precursor.[1] This process involves the saturation of both the carbocyclic (benzene) and heterocyclic (pyridine) rings of the quinolinone core. The selection of the catalyst and reaction conditions is critical to achieve full reduction and high yields.[1]
Q2: Which catalysts are recommended for the complete hydrogenation of the quinolin-4-one core?
Several catalysts can effect the complete reduction of the quinoline ring system. The choice often depends on the desired stereoselectivity, functional group tolerance of the substrate, and scale of the reaction.
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Platinum (IV) oxide (PtO₂, Adam's catalyst): This is a highly effective catalyst for the exhaustive hydrogenation of aromatic rings. It is typically used in acidic media (e.g., acetic acid or with a catalytic amount of HCl) to facilitate the reduction of the heterocyclic ring.
-
Rhodium-on-Carbon (Rh/C): Rhodium catalysts are particularly potent for the hydrogenation of aromatic systems under milder conditions than platinum. Using Rh/C in a polar solvent like acetic acid can yield the fully saturated decahydroquinoline system with high diastereoselectivity.
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Palladium-on-Carbon (Pd/C): While Pd/C is excellent for reducing quinolines to 1,2,3,4-tetrahydroquinolines, achieving complete saturation of the benzene ring typically requires more forcing conditions, such as higher pressures and temperatures.[1]
Q3: What are the primary stereoisomers of this compound, and how can their formation be controlled?
This compound has two chiral centers at the ring junction (C4a and C8a), leading to the possibility of cis and trans diastereomers. The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and substrate structure. For instance, hydrogenation using platinum oxide in an acidic solvent often favors the formation of the cis-fused isomer due to the substrate adsorbing to the catalyst surface on its less hindered face. The synthesis of specific, enantiomerically pure decahydroquinolines has been achieved through diastereoselective hydrogenation of quinolines bearing a chiral auxiliary.
Q4: Can the ketone functional group be accidentally reduced during the hydrogenation of the aromatic rings?
Yes, over-reduction of the C4-ketone to the corresponding alcohol (octahydroquinolin-4-ol) is a potential side reaction. The likelihood of this occurring depends on the catalyst and reaction conditions.
-
Catalyst Choice: Rhodium and Platinum catalysts are generally less prone to reducing ketones compared to more reactive catalysts like Ruthenium under similar conditions.
-
Reaction Conditions: Lower temperatures and pressures will generally favor the preservation of the ketone group.
-
pH: Maintaining a neutral or slightly acidic pH can sometimes suppress ketone reduction.
II. Troubleshooting Guide: Scale-Up Synthesis
Scaling up chemical reactions from the benchtop to pilot or production scale often introduces new challenges. Catalytic hydrogenation is particularly sensitive to scale-dependent parameters.
Issue 1: Reaction Stalls or Incomplete Conversion at Larger Scale
Q: My hydrogenation reaction worked perfectly on a 1-gram scale, but on a 100-gram scale, it stops after consuming only a fraction of the hydrogen. What is the likely cause?
A: This is a classic scale-up problem, often rooted in mass transfer limitations. In a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen), the rate can be limited by the transfer of hydrogen from the gas phase to the liquid phase, and then to the surface of the catalyst.
Troubleshooting Steps:
-
Evaluate Agitation Efficiency:
-
Causality: At a small scale, a magnetic stir bar provides sufficient mixing. In a large reactor, this is inadequate, leading to poor gas dispersion and catalyst suspension. The surface-area-to-volume ratio decreases on scale-up, making efficient mixing even more critical.
-
Solution: Employ overhead mechanical stirring with a gas-entraining impeller (e.g., a hollow-shaft stirrer or a specially designed turbine). This ensures that hydrogen is effectively dispersed into fine bubbles, maximizing the gas-liquid surface area for mass transfer.
-
-
Check Catalyst Activity and Loading:
-
Causality: The catalyst may have been deactivated by improper handling (exposure to air) or poisoned by impurities in the starting material or solvent, which are more pronounced at a larger scale.
-
Solution: Use a fresh batch of catalyst from a reliable supplier. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere. Consider performing a small-scale test with the large-scale batch of starting material and solvent to rule out catalyst poisoning. If necessary, increase the catalyst loading (e.g., from 5 mol% to 10 mol%), but be mindful of the impact on cost and filtration.
-
-
Re-evaluate Hydrogen Pressure and Delivery:
-
Causality: The pressure in a large reactor might not be maintained as effectively, or the hydrogen delivery system may not be able to keep up with the initial demand.
-
Solution: Ensure the reactor is properly sealed and that the hydrogen supply can provide a constant, regulated pressure.
-
Issue 2: Increased Levels of Impurities, Including Over-reduction Products
Q: On a larger scale, I am observing a significant increase in the formation of the corresponding alcohol (octahydroquinolin-4-ol) and other unidentified byproducts. Why is this happening?
A: This issue is most likely due to poor heat transfer, leading to uncontrolled temperature increases. Hydrogenation reactions are highly exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation much more challenging.
Troubleshooting Steps:
-
Improve Heat Management:
-
Causality: Localized "hot spots" can form in the reaction mixture due to inefficient stirring and cooling. These higher temperatures can increase the rate of side reactions, such as the over-reduction of the ketone.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For highly exothermic reactions, consider a semi-batch process where the substrate solution is added portion-wise to control the rate of heat generation.
-
-
Optimize Reaction Conditions for Selectivity:
-
Causality: Conditions optimized for speed on a small scale may sacrifice selectivity on a larger scale where temperature control is more difficult.
-
Solution: Re-optimize the reaction at a lower temperature and/or pressure on the larger scale. While this may increase the reaction time, it can significantly improve the product purity and yield.
-
-
Consider Catalyst Passivation:
-
Causality: Highly active catalysts can be non-selective.
-
Solution: In some cases, intentionally "passivating" the catalyst by treating it with a controlled amount of a catalyst poison can reduce its activity towards the less reactive functional group (in this case, the ketone), thereby increasing selectivity. This is an advanced technique and should be approached with caution.
-
Issue 3: Difficult and Slow Catalyst Filtration
Q: Filtering the catalyst (e.g., Pd/C) from my large-scale reaction is extremely slow, and I'm concerned about the catalyst being exposed to air. What can I do?
A: Catalyst filtration is a common bottleneck in scale-up. The fine particulate nature of catalysts like Pd/C can easily clog filter media.
Troubleshooting Steps:
-
Use a Filter Aid:
-
Causality: The fine particles of the catalyst create a dense, impermeable filter cake.
-
Solution: Filter the reaction mixture through a pad of a filter aid like Celite® (diatomaceous earth). This creates a porous bed that prevents the catalyst particles from blinding the filter paper.
-
-
Maintain a Wet Filter Cake:
-
Causality: Dry hydrogenation catalysts, especially Palladium and Platinum on carbon, can be pyrophoric and will ignite if exposed to air.
-
Solution: Crucially, never allow the filter cake to dry completely. After the bulk of the solvent has passed through, immediately and carefully wash the filter cake with fresh, de-gassed solvent to remove any remaining product. Keep the catalyst wet until it can be safely quenched or stored.
-
-
Consider Alternative Filtration Setups:
-
Causality: Standard laboratory filtration funnels are not efficient for large volumes.
-
Solution: For larger scales, consider using a filter press or a contained filtration system that allows for safe handling of the catalyst under an inert atmosphere.
-
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Hydrogenation
This protocol is a representative procedure and may require optimization based on the specific substrate and available equipment.
Materials:
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Quinolin-4-one (or a suitable substituted precursor)
-
Platinum (IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen Gas (high purity)
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with mechanical stirring and temperature control.
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor: To the reactor vessel, add the quinolin-4-one substrate (1.0 eq). Under a gentle stream of nitrogen, carefully add the Platinum (IV) oxide catalyst (0.05 eq by weight).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace with nitrogen gas (3 cycles of pressurizing to ~50 psi and venting) to remove all oxygen.
-
Hydrogenation: After the nitrogen purge, purge the reactor with hydrogen gas (3 cycles). Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Reaction: Begin vigorous mechanical stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is often monitored by the uptake of hydrogen from the gas reservoir.
-
Reaction Completion: Once hydrogen uptake ceases (typically 12-24 hours), cool the reactor to room temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Work-up and Catalyst Removal:
-
Open the reactor and dilute the reaction mixture with a suitable solvent like methanol to reduce viscosity.
-
Prepare a Buchner funnel with a pad of Celite® over the filter paper. Wet the Celite® pad with methanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Keep the filter cake wet at all times.
-
Wash the filter cake thoroughly with methanol.
-
-
Isolation:
-
Combine the filtrate and washings. Remove the solvents (acetic acid and methanol) under reduced pressure.
-
The crude residue can be dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to remove residual acetic acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
Materials:
-
Crude this compound
-
Anhydrous HCl (in a solvent like diethyl ether or isopropanol)
-
Isopropanol (IPA)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
-
Salt Formation: Dissolve the crude product in a minimal amount of isopropanol. Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl (1.1 eq) while stirring. The hydrochloride salt should precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration, wash with cold diethyl ether or MTBE, and air dry.
-
Recrystallization:
-
Place the crude hydrochloride salt in a flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
If the solution has colored impurities, it can be treated with a small amount of activated carbon and hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by cold diethyl ether. Dry the crystals under vacuum to a constant weight.
IV. Visualized Workflows and Diagrams
Synthesis and Scale-Up Workflow
Caption: A comparison of the workflow for lab-scale vs. pilot-scale synthesis.
Troubleshooting Decision Tree for Incomplete Hydrogenation
Sources
Technical Support Center: Synthesis of Octahydro-4(1H)-quinolinone
Welcome to the technical support center for the synthesis of Octahydro-4(1H)-quinolinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our focus is on providing practical, experience-driven insights to overcome common challenges and ensure the integrity of your experimental outcomes.
Introduction to the Synthesis of this compound
This compound is a saturated bicyclic ketone that serves as a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. This conformational rigidity allows for the precise spatial arrangement of substituents, which is critical for selective interactions with biological targets.[1] The synthesis of this molecule, however, is not without its challenges, primarily revolving around stereocontrol and the prevention of side reactions.
This guide will focus on two predominant synthetic strategies:
-
Intramolecular Hetero-Diels-Alder Reaction: A powerful method for constructing the bicyclic ring system in a stereocontrolled manner.
-
Catalytic Hydrogenation of Quinolinone Precursors: A common approach for the saturation of the aromatic and heterocyclic rings.
We will explore the potential pitfalls of each method and provide actionable solutions to ensure a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Part 1: Intramolecular Hetero-Diels-Alder Route
The intramolecular hetero-Diels-Alder reaction is an elegant approach to synthesize the octahydroquinolinone core.[2] However, its success is highly dependent on the precursor design and reaction conditions.
Question 1: My intramolecular hetero-Diels-Alder reaction is resulting in a low yield of the desired octahydroquinolinone, with significant formation of byproducts. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields in this reaction are often attributed to competing side reactions that consume the starting materials or lead to undesired products. The primary culprits are:
-
Elimination of Protecting Groups: If your diene precursor contains sensitive protecting groups (e.g., -OMOM), these can be eliminated under the reaction conditions, especially with certain Lewis acids or elevated temperatures.[3] This leads to the formation of a less reactive or unreactive diene.
-
Competing Proton Abstraction: Instead of the desired cyclization, abstraction of a γ-proton from the α,β-unsaturated ketone precursor can occur, leading to the formation of an undesired enolate and preventing the Diels-Alder reaction.[3]
-
Polymerization: Under harsh acidic conditions, the diene or dienophile components can polymerize, leading to intractable tars and reducing the yield of the desired product.[4]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Yield & Byproduct Formation | Elimination of protecting groups. | Select more robust protecting groups that are stable to the reaction conditions. Alternatively, explore milder Lewis acids or reaction temperatures. |
| Competing γ-proton abstraction. | Optimize the base used for enolization to favor the formation of the desired diene. A non-nucleophilic, sterically hindered base is often preferred. | |
| Polymerization of reactants. | Use a milder Lewis acid catalyst or perform the reaction at a lower temperature. Slow addition of the Lewis acid can also help to control the reaction. |
Experimental Protocol: Lewis Acid Catalyzed Intramolecular Hetero-Diels-Alder Reaction
-
To a solution of the diene-imine precursor in a suitable solvent (e.g., CH3CN), add the Lewis acid catalyst (e.g., Indium triflate) at the recommended temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: The stereoselectivity of my intramolecular hetero-Diels-Alder reaction is poor, resulting in a mixture of cis- and trans-isomers. How can I improve the stereochemical outcome?
Answer:
The stereoselectivity of the intramolecular Diels-Alder reaction is influenced by several factors, including the nature of the tether connecting the diene and dienophile, the presence of substituents, and the choice of catalyst.
Key Considerations for Stereocontrol:
-
Tether Length and Rigidity: Shorter, more rigid tethers can enforce a specific approach of the diene and dienophile, leading to higher stereoselectivity.[5]
-
Allylic Stereocenter: The presence of a stereocenter in the allylic position of the dienophile can effectively control the facial selectivity of the cycloaddition.[2]
-
Lewis Acid Catalyst: The choice of Lewis acid can significantly impact the endo/exo selectivity of the reaction. Chiral Lewis acids can be employed to induce enantioselectivity.[6][7][8]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Poor Stereoselectivity (Mixture of Isomers) | Flexible tether between diene and dienophile. | Redesign the precursor to incorporate a shorter or more rigid tether. |
| Lack of a directing group. | Introduce a stereodirecting group, such as an allylic substituent, on the dienophile. | |
| Inappropriate Lewis acid. | Screen a variety of Lewis acids to optimize the endo/exo selectivity. Consider using a chiral Lewis acid for asymmetric synthesis. |
Visualization of Stereochemical Control
Caption: Factors influencing stereoselectivity in the intramolecular hetero-Diels-Alder reaction.
Part 2: Catalytic Hydrogenation Route
Catalytic hydrogenation of a suitable quinolinone precursor is a more traditional yet effective method for obtaining this compound. The primary challenges lie in achieving complete saturation and avoiding catalyst poisoning.
Question 3: My catalytic hydrogenation of a quinolinone precursor is incomplete, resulting in a mixture of partially and fully saturated products. How can I drive the reaction to completion?
Answer:
Incomplete hydrogenation can be a frustrating issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation/Poisoning: Quinoline and its nitrogen-containing intermediates can strongly adsorb to the catalyst's active sites, leading to deactivation.[9] Impurities in the starting material or solvent, such as sulfur compounds, can also poison the catalyst.
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough to fully saturate both the carbocyclic and heterocyclic rings under the applied conditions.
-
Suboptimal Reaction Conditions: Insufficient hydrogen pressure, temperature, or reaction time can lead to incomplete conversion.[9]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrogenation | Catalyst deactivation by substrate/intermediates. | Increase the catalyst loading. Consider using a more robust catalyst or a two-stage hydrogenation with fresh catalyst added for the second stage. |
| Catalyst poisoning by impurities. | Ensure the purity of the starting material and solvents. Pre-treating the substrate to remove potential poisons may be necessary. | |
| Insufficient catalyst activity. | Switch to a more active catalyst (e.g., Rh/C or Ru/C). | |
| Suboptimal reaction conditions. | Increase the hydrogen pressure and/or reaction temperature. Prolong the reaction time and monitor the progress by GC-MS or NMR. |
Experimental Protocol: Catalytic Hydrogenation of a Quinolinone Precursor
-
In a high-pressure autoclave, dissolve the quinolinone precursor in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrogenation catalyst (e.g., Pd/C, PtO2) under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature with vigorous stirring.
-
After the theoretical amount of hydrogen has been consumed or the reaction time is complete, cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
Question 4: I am observing the formation of undesired byproducts during the catalytic hydrogenation. What are the possible side reactions?
Answer:
Besides incomplete hydrogenation, other side reactions can occur, leading to a complex product mixture.
-
Hydrogenolysis: If the quinolinone precursor contains sensitive functional groups (e.g., benzyl ethers, halides), these can be cleaved under hydrogenation conditions.
-
Ring Opening: Under harsh conditions, the heterocyclic ring can undergo cleavage, leading to the formation of o-propylaniline derivatives.[10]
-
Over-reduction: The ketone functionality can be reduced to a hydroxyl group, especially with highly active catalysts or prolonged reaction times.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Formation of Byproducts | Hydrogenolysis of sensitive groups. | Choose a milder catalyst (e.g., Pd(OH)2/C for debenzylation-sensitive substrates). Optimize reaction conditions to be as mild as possible. |
| Ring opening of the heterocyclic ring. | Use a more selective catalyst and milder reaction conditions (lower temperature and pressure). | |
| Over-reduction of the ketone. | Carefully monitor the reaction progress and stop the reaction once the desired product is formed. A less active catalyst may be beneficial. |
Visualization of Hydrogenation Pathways
Caption: Possible reaction pathways and side reactions during the catalytic hydrogenation of quinolinones.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify the cis- and trans-isomers of this compound?
A1: The separation of cis- and trans-isomers can be challenging due to their similar physical properties. Column chromatography is the most common method. A careful selection of the stationary and mobile phases is crucial. For more difficult separations, preparative HPLC or techniques like high-speed counter-current chromatography (HSCCC) may be necessary.[11] In some cases, fractional crystallization of the isomers or their derivatives can be an effective purification strategy.
Q2: What analytical techniques are best for characterizing the stereochemistry of the final product?
A2: A combination of spectroscopic techniques is essential for unambiguous stereochemical assignment.
-
NMR Spectroscopy (1H and 13C): Analysis of coupling constants and chemical shifts, particularly in the bridgehead protons, can provide valuable information about the relative stereochemistry (cis or trans).
-
2D NMR (NOESY/ROESY): These experiments can reveal through-space correlations between protons, which is a powerful tool for determining the stereochemical relationship of substituents.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.[1]
Q3: Can I use computational chemistry to predict the most stable isomer?
A3: Yes, computational methods like Density Functional Theory (DFT) can be very useful. By calculating the relative energies of the different possible isomers (e.g., cis vs. trans, and different chair conformations), you can predict the thermodynamically most stable product. This information can guide your synthetic strategy and help in the interpretation of experimental results.[1]
References
-
Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. Molecules.
-
Technical Support Center: Optimizing Selective Quinoline Hydrogenation. Benchchem.
-
Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. ResearchGate.
-
Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. The Journal of Organic Chemistry.
-
Activity of the catalysts for the hydrogenation of quinoline. Reaction... ResearchGate.
-
Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. PMC.
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI.
-
Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry. Reddit.
-
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PMC.
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This compound | 58869-89-9. Benchchem.
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Tuning the Catalytic Performance of Cobalt Nanoparticles by Tungsten Doping for Efficient and Selective Hydrogenation of Quinolines under Mild Conditions. ACS Publications.
-
Mechanism for the cascade transfer hydrogenation of quinolines 12. ResearchGate.
-
Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in... RSC Publishing.
-
Diels–Alder reaction. Wikipedia.
-
Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed.
-
Preventing side product formation in quinoline synthesis. Benchchem.
-
How Lewis Acids Catalyze Diels–Alder Reactions. PMC.
-
Diels Alder reaction continued - Hetero diene and dienophile - Lewis acid mediated - asymmetric. YouTube.
-
An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. PMC.
-
Inverse Electron Demand Diels Alder Reaction of Aza-o-Quinone Methides and Enaminones: Accessing 3-Aroyl Quinolines and Indeno[1,2-b]quinolinones. The Journal of Organic Chemistry.
-
1.3: Diels-Alder_Reactions. Chemistry LibreTexts.
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An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. RSC Publishing.
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI.
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ResearchGate.
-
7(1H)-Quinolinone, octahydro-, cis-. PubChem.
-
Octahydro-2(1H)-quinolinone. PubChem.
-
The Intramolecular Diels Alder Reaction. Master Organic Chemistry.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.
-
Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Journal of the American Chemical Society.
-
The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Princeton University.
-
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org.
-
Purification method of 8-hydroxyquinoline crude product. Google Patents.
-
Intermolecular and Intramolecular Diels-Alder Reactions: Platencin (Banwell), Platensimycin (Matsuo), (+)-Cassaine (Deslongchamps), (-)-Halenaquinone (Trauner). Organic Chemistry Portal.
-
A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
-
Purification of isoquinoline. Google Patents.
-
Purification method of 8-hydroxyquinoline crude product. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 11. Octahydro-4H-quinolizin-4-one | C9H15NO | CID 244861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Octahydro-4(1H)-quinolinone Isomers
Welcome to the technical support center for the purification of Octahydro-4(1H)-quinolinone isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the significant challenge of separating the stereoisomers of this saturated heterocyclic scaffold. Due to their similar physical properties, resolving diastereomers (e.g., cis and trans) and enantiomers from a crude reaction mixture requires a systematic and well-informed approach.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to make informed decisions during your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the primary isomers of this compound I should be concerned with?
The structure of this compound contains two fused rings and at least two chiral centers (at the bridgehead carbons), leading to the potential for multiple isomers. Your primary challenge will be separating the cis and trans diastereomers, which differ in the relative stereochemistry of the ring fusion. Each of these diastereomers also exists as a pair of enantiomers. Therefore, a complete separation results in four distinct stereoisomers.
Q2: I have a crude mixture from my reaction. What is the first purification technique I should attempt?
For most lab-scale purifications (< 5g), flash column chromatography on silica gel is the logical first step. The goal is to separate the diastereomers (cis from trans). The polarity difference between these isomers, though often slight, is usually sufficient for a bulk separation. It is a cost-effective and rapid method to remove major impurities and, ideally, resolve the diastereomeric pairs.
Q3: My cis and trans isomers are co-eluting on my silica gel column. What is my next move?
Co-elution indicates a minimal polarity difference between your isomers. Before abandoning chromatography, you should systematically optimize your conditions. If that fails, consider alternative techniques.
-
Chromatography Optimization: Switch to a less polar, slower-eluting solvent system to maximize interactions with the silica. Sometimes, adding a small amount of a modifier like methanol or ammonia (if the compound is basic and stable) can alter selectivity.
-
Alternative Techniques: If chromatography is ineffective, fractional crystallization is the next logical approach.[1][2] This technique relies on differences in solubility and crystal lattice packing, which can be more pronounced between diastereomers than their polarity differences.
Q4: How do I separate the enantiomers of my purified diastereomer?
Standard chromatographic and crystallization techniques will not separate enantiomers.[3][4] For this, you must introduce a chiral environment. The most common and effective method is chiral High-Performance Liquid Chromatography (HPLC) .[5][6] This requires screening different chiral stationary phases (CSPs) to find one that provides baseline resolution. Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful, often faster, alternative.[1]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: I am attempting to separate the cis/trans diastereomers by flash chromatography, but the resolution is poor (overlapping peaks).
-
Underlying Cause: The polarity difference between your diastereomers is insufficient for separation under the current conditions. The choice of mobile phase is failing to exploit the subtle differences in how each isomer interacts with the silica stationary phase.
-
Solutions & Scientific Rationale:
-
Decrease Mobile Phase Polarity: If you are using a Hexane/Ethyl Acetate system, decrease the percentage of Ethyl Acetate. This increases the retention time of both isomers on the column, allowing for more theoretical plates and a greater opportunity for separation to occur.
-
Change Solvent System Selectivity: The "selectivity" of a solvent system refers to its ability to separate two compounds based on different types of interactions (e.g., dipole-dipole, hydrogen bonding). If Hexane/EtOAc fails, try a system with different properties, such as Dichloromethane/Methanol. Methanol offers strong hydrogen-bonding capabilities that may differentiate the isomers more effectively than ethyl acetate.
-
Consider an Alternative Stationary Phase: If silica gel (a polar, acidic support) fails, consider using alumina (which can be basic, neutral, or acidic) or a reverse-phase C18 column, where separation is based on hydrophobicity rather than polarity.
-
Problem 2: My compound appears to be degrading or streaking on the silica column, leading to low recovery.
-
Underlying Cause: this compound contains a secondary amine (or lactam) and a ketone. The amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing irreversible adsorption or acid-catalyzed degradation.[7][8]
-
Solutions & Scientific Rationale:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia in methanol. This deprotonates the acidic silanol groups, preventing strong ionic interactions with your basic compound and minimizing streaking.
-
Use a Deactivated Stationary Phase: Purchase silica gel that has been end-capped or treated to reduce the number of acidic sites. Alternatively, use neutral alumina as your stationary phase.
-
Work Quickly and at Low Temperature: If the compound is inherently unstable, perform the chromatography as quickly as possible and consider running the column in a cold room to minimize the time the compound is exposed to the stationary phase.
-
Problem 3: I have successfully isolated a pure diastereomer, but now I need to resolve the enantiomers for biological testing. My initial chiral HPLC screening shows no separation.
-
Underlying Cause: Enantiomeric recognition requires a precise three-point interaction between the analyte and the chiral stationary phase (CSP). The chosen CSP and mobile phase combination does not provide the necessary enantioselective interactions.[4]
-
Solutions & Scientific Rationale:
-
Systematic Screening of CSPs: Do not get discouraged by a single failure. Chiral separations are often an empirical process.[6] You must screen a variety of CSPs based on different chemistries. Polysaccharide-based columns are a powerful starting point.
-
Optimize the Mobile Phase: For normal-phase chiral HPLC, the mobile phase (typically a mixture of a hydrocarbon like hexane or heptane and an alcohol modifier like isopropanol or ethanol) is critical. Vary the alcohol modifier and its concentration. Small changes can dramatically impact resolution. Adding a basic or acidic additive can also be crucial for ionizable compounds.[9]
-
Consider Derivatization: If direct separation is unsuccessful, you can derivatize your compound with a chiral agent to form diastereomers. These diastereomers can then be separated on a standard (non-chiral) silica or C18 column. This is a multi-step process but can be very effective when direct methods fail.
-
Problem 4: I am trying to use fractional crystallization to separate my diastereomers, but I either get an oil or both isomers crash out of solution simultaneously.
-
Underlying Cause: The solubility difference between the isomers in the chosen solvent is insufficient, or the solution is supersaturated too quickly, preventing selective crystallization.
-
Solutions & Scientific Rationale:
-
Conduct a Thorough Solvent Screen: Test the solubility of your mixture in a wide range of solvents (e.g., acetone, ethyl acetate, isopropanol, acetonitrile, toluene) at both room temperature and elevated temperature. The ideal solvent is one in which the material is sparingly soluble at room temperature but fully soluble when heated.
-
Slow Down the Crystallization: Rapid cooling is your enemy. Allow the heated, saturated solution to cool to room temperature slowly, undisturbed. If no crystals form, place it in a refrigerator (4 °C), and then a freezer (-20 °C), allowing at least 12-24 hours at each step.
-
Use a Two-Solvent System: Dissolve your compound in a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (an "anti-solvent" like hexane) dropwise until the solution becomes faintly cloudy. Heat to clarify and then cool slowly. This method allows for fine-tuned control over saturation.[2]
-
Section 3: Detailed Protocols & Data
Workflow for Isomer Purification Strategy
The following diagram outlines a logical decision-making process for purifying this compound isomers.
Caption: Decision tree for selecting a purification strategy.
Table 1: Starting Solvent Systems for Silica Gel Flash Chromatography
| Polarity | Mobile Phase System | Ratio (v/v) | Rationale & Comments |
| Low | Hexane / Ethyl Acetate | 90:10 to 70:30 | Excellent starting point. Good for non-polar to moderately polar compounds. Adjust ratio based on initial TLC. |
| Medium | Dichloromethane / Methanol | 99:1 to 95:5 | Offers different selectivity. Methanol is a strong hydrogen bond donor. Good for more polar compounds. |
| Modified | Hexane / Ethyl Acetate + 0.5% Triethylamine | 80:20 | For basic compounds. The additive masks acidic silanol groups, preventing peak tailing.[7] |
Protocol 1: Optimized Flash Column Chromatography for Diastereomer Separation
-
TLC Analysis: Develop a TLC method to find a solvent system that gives a ΔRf of at least 0.1 between your two diastereomers. Aim for the lower spot to have an Rf of ~0.2-0.3.
-
Column Packing: Dry-pack your column with silica gel. Wet the silica with your least polar solvent (e.g., hexane) and then flush with your chosen mobile phase until the column bed is stable and free of air bubbles.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. Carefully add this to the top of the column bed.
-
Elution: Begin elution with your chosen mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions systematically. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 40g column).
-
Analysis: Analyze collected fractions by TLC. Combine fractions containing the pure, isolated isomers.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure.
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Common Trade Names | Typical Mobile Phase | Separation Principle |
| Polysaccharide (Coated) | Chiralcel OD-H, Chiralcel OJ-H | Normal Phase: Hexane/IPA | Analyte fits into chiral grooves of the coated cellulose or amylose derivative.[6][9] |
| Polysaccharide (Immobilized) | Chiralpak IA, Chiralpak IB, Chiralpak ID | Normal & Reverse Phase | Covalently bonded polysaccharide allows for a wider range of solvents (e.g., DCM, THF), offering expanded screening options.[9] |
| Pirkle-type | (S,S)-Whelk-O 1 | Normal Phase: Hexane/IPA | Based on π-π interactions, hydrogen bonding, and steric hindrance. Effective for aromatic compounds.[10] |
Protocol 2: Preparative Chiral HPLC for Enantiomer Resolution
-
Analytical Method Development: Using an analytical chiral column (e.g., 4.6 x 250 mm), screen various CSPs and mobile phases to achieve baseline separation (Resolution > 1.5) of your enantiomers.
-
Scale-Up Calculation: Based on the analytical method, calculate the loading capacity and flow rate for your preparative column (e.g., 20 x 250 mm). The flow rate should be scaled geometrically based on the column cross-sectional area.
-
Sample Preparation: Dissolve the purified diastereomer in the mobile phase at a concentration that prevents precipitation on the column. Filter the sample through a 0.45 µm filter.
-
Preparative Run: Equilibrate the preparative column with the mobile phase. Inject your sample.
-
Fraction Collection: Collect fractions based on the UV detector signal, starting just before the first peak rises and ending just after the second peak returns to baseline.
-
Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to confirm enantiomeric purity.
-
Pooling and Solvent Removal: Pool the fractions containing the pure enantiomers and remove the solvent.
References
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. [Link]
-
Weisz, A., et al. (1997). Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
-
PubChem. (n.d.). Octahydro-4H-quinolizin-4-one. National Center for Biotechnology Information. [Link]
-
Bhushan, R., & Kumar, V. (2013). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Biomedical Chromatography. [Link]
-
Weisz, A., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]
-
PubChem. (n.d.). Octahydro-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]
-
PubMed. (2009). Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chromatography. PubMed. [Link]
-
ElectronicsAndBooks. (n.d.). Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene- 1,3(2H)-dione monosulfon. ElectronicsAndBooks. [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Scribd. (n.d.). Chiral Drug Separation. Scribd. [Link]
-
Royal Society of Chemistry. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. [Link]
-
ResearchGate. (2020). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. [Link]
-
ResearchGate. (2014). Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and fluocinolone acetonide in pharmaceutical formulation with photodegradation kinetic study. ResearchGate. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
National Institutes of Health. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
National Institutes of Health. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. [Link]
-
PubMed. (2008). Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. Journal of Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]
- Google Patents. (1958). US2850549A - Separation of cis and trans isomers.
-
YouTube. (2020). 5.5 How to Identify Type of Isomerism | Organic Chemistry. Chad's Prep. [Link]
-
ResearchGate. (2012). Stress degradation studies on citicoline sodium and development of a validated stability-indicating HPLC assay. ResearchGate. [Link]
-
ResearchGate. (2021). Stability Analyses by HPLC-MS of Guanitoxin Isolated from Sphaerospermopsis torques-reginae. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in the Friedländer Synthesis of Quinolinones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Friedländer synthesis of quinolinones. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges related to byproduct formation in this widely used reaction. As a senior application scientist, I will walk you through the causality behind these side reactions and offer field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my Friedländer synthesis of quinolinones?
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a robust method for preparing quinolines and their derivatives.[1][2][3][4] However, several side reactions can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired quinolinone. The most common of these include:
-
Self-Condensation Products of the Methylene Compound: The ketone or aldehyde reactant with the α-methylene group can react with itself in an aldol-type condensation, especially under basic conditions.[5][6] This leads to the formation of α,β-unsaturated carbonyl compounds that can complicate purification.
-
Knoevenagel Condensation Products: This is a variation of the aldol condensation where the active methylene compound reacts with an aldehyde or ketone. In the context of the Friedländer synthesis, this can be a competing pathway.
-
Pfitzinger Reaction Products: If the starting material is an isatin or isatoic acid instead of a 2-aminoaryl aldehyde or ketone, the Pfitzinger reaction can occur, leading to the formation of quinoline-4-carboxylic acids.[2][7][4]
-
Self-Condensation of the 2-Aminoaryl Ketone: The 2-aminoaryl ketone can undergo self-condensation, particularly at elevated temperatures, to form complex mixtures.
-
Incomplete Cyclization: The intermediate aldol or Schiff base may not fully cyclize, leading to the presence of these acyclic precursors in the final reaction mixture.
Q2: I'm observing a significant amount of a byproduct that I suspect is from the self-condensation of my ketone. How can I minimize this?
Self-condensation of the active methylene compound is a frequent issue, particularly when using base catalysts.[5][6] The enolate of the ketone, which is necessary for the desired reaction with the 2-aminoaryl carbonyl compound, can also attack another molecule of the ketone.
Troubleshooting Strategies:
-
Catalyst Selection: Switching from a base to an acid catalyst can significantly suppress the self-condensation of the ketone.[5] Lewis acids or protic acids like p-toluenesulfonic acid are often effective.[1][8]
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired Friedländer pathway over the self-condensation reaction.
-
Order of Addition: Adding the ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl compound and the catalyst can help to keep the concentration of the ketone low, thereby minimizing its self-reaction.
-
Use of a More Reactive Electrophile: If the 2-aminoaryl carbonyl compound is significantly more electrophilic than the ketone, the enolate of the ketone will preferentially attack it.[6]
Q3: My reaction is sluggish and I'm getting a mixture of starting materials and some unidentified byproducts. What could be the cause?
A sluggish reaction with a complex product mixture often points to issues with the reaction conditions or the stability of the starting materials.
Causality and Solutions:
-
Catalyst Inefficiency: The chosen catalyst may not be active enough for the specific substrates being used. A variety of catalysts have been reported for the Friedländer synthesis, including acids, bases, and metal triflates.[1][9] It may be necessary to screen a few different catalysts to find the optimal one for your system.
-
Starting Material Decomposition: 2-Aminoaryl aldehydes and ketones can be unstable, especially at high temperatures.[10] This can lead to the formation of polymeric materials or other degradation products. Consider using milder reaction conditions or protecting the amino group if it is particularly sensitive.
-
Solvent Effects: The choice of solvent can have a significant impact on the reaction rate and selectivity.[10] In some cases, solvent-free conditions or the use of ionic liquids have been shown to be effective.[3][10]
-
Insufficient Temperature: While high temperatures can cause decomposition, some Friedländer reactions require a certain amount of thermal energy to proceed at a reasonable rate. Careful optimization of the reaction temperature is crucial.[10]
Troubleshooting Guide: A Systematic Approach
When faced with byproduct formation, a systematic approach to troubleshooting can save time and resources. The following workflow can help you identify the root cause of the problem and implement an effective solution.
Caption: Troubleshooting workflow for byproduct formation.
Reaction Mechanisms: Understanding the Pathways
A clear understanding of the reaction mechanisms is essential for controlling the outcome of the Friedländer synthesis. There are two primary proposed pathways.[1]
Mechanism 1: Aldol Condensation First
In this mechanism, the first step is an aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the active methylene compound to form an aldol adduct. This is followed by cyclization and dehydration to yield the quinolinone.
Caption: Aldol-first mechanism of the Friedländer synthesis.
Mechanism 2: Schiff Base Formation First
Alternatively, the reaction can proceed through the initial formation of a Schiff base between the 2-aminoaryl carbonyl compound and the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.
Caption: Schiff base-first mechanism of the Friedländer synthesis.
The predominant mechanism can depend on the specific substrates and reaction conditions employed.[11][12]
Experimental Protocols
General Protocol for Friedländer Synthesis of a Quinolinone (Acid-Catalyzed)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminoaryl ketone (1.0 eq)
-
Active methylene compound (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene or other suitable high-boiling solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone, the active methylene compound, and the solvent.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Purification of Quinolinones from Common Byproducts
The purification strategy will depend on the specific properties of the desired quinolinone and the byproducts.
General Strategies:
-
Recrystallization: If the desired quinolinone is a solid and has significantly different solubility in a particular solvent compared to the byproducts, recrystallization can be a highly effective purification method.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating the quinolinone from less polar byproducts (e.g., self-condensation products of the ketone) and more polar byproducts (e.g., unreacted 2-aminoaryl ketone).
-
Acid-Base Extraction: If the quinolinone has a basic nitrogen atom, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic byproducts in the organic layer. The quinolinone can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation
Table 1: Effect of Catalyst on Byproduct Formation in a Model Friedländer Synthesis
| Catalyst | Desired Quinolinone Yield (%) | Self-Condensation Byproduct (%) |
| NaOH | 45 | 35 |
| KOH | 52 | 30 |
| p-TSA | 85 | <5 |
| Sc(OTf)₃ | 92 | <2 |
This is a representative table; actual results will vary depending on the specific reaction.
References
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Concerning the mechanism of the Friedlnder quinoline synthesis: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Troubleshooting Low Yields in the Conrad-Limpach Synthesis of Quinolones
Welcome to the technical support center for the Conrad-Limpach synthesis of quinolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet often challenging reaction. Here, we will address common issues leading to low yields and provide field-proven insights and solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each experimental step, ensuring a robust and reproducible synthesis.
Understanding the Conrad-Limpach Synthesis: A Two-Stage Process
The Conrad-Limpach synthesis is a cornerstone for constructing the 4-hydroxyquinoline core, a privileged scaffold in medicinal chemistry. The reaction proceeds in two distinct stages, each with its own set of critical parameters:
-
Step 1: Enamine Formation (Low Temperature). An aniline is condensed with a β-ketoester, typically under mild, acid-catalyzed conditions, to form a β-aminoacrylate intermediate (an enamine). This step is generally kinetically controlled.[1][2]
-
Step 2: Thermal Cyclization (High Temperature). The isolated enamine is heated to high temperatures (around 250 °C) in a high-boiling point solvent to induce an intramolecular cyclization, followed by the elimination of an alcohol to yield the final 4-hydroxyquinoline product.[1][3][4]
Success in this synthesis hinges on optimizing both stages and understanding the delicate interplay between them.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here we address specific issues that researchers frequently encounter during their experiments.
Q1: My overall yield is very low. Where should I start troubleshooting?
Low overall yield can stem from inefficiencies in either the enamine formation or the thermal cyclization step. A logical first step is to analyze the outcome of each stage independently.
-
Actionable Advice: Before starting the high-temperature cyclization, ensure the enamine intermediate has been successfully formed and isolated in good purity. Monitor the initial condensation by Thin Layer Chromatography (TLC). You should see the disappearance of the aniline and β-ketoester starting materials and the appearance of a new, single spot for the enamine product. If the enamine formation is low-yielding, the final yield will invariably be poor.
Q2: The initial condensation to form the enamine is sluggish or incomplete. How can I improve this step?
The formation of the β-aminoacrylate intermediate is an acid-catalyzed condensation reaction.[2] Several factors can impede its progress.
-
Causality: The reaction involves the nucleophilic attack of the aniline's amino group on the keto-carbonyl of the β-ketoester. The subsequent dehydration to form the enamine is the rate-limiting step and is facilitated by an acid catalyst.[1]
-
Troubleshooting Steps:
-
Catalyst: Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is present.[1][2] A single drop of concentrated acid is often sufficient for a lab-scale reaction.
-
Water Removal: The reaction produces water as a byproduct. While often not a major issue on a small scale, for larger scale reactions or with particularly unreactive substrates, removing water can drive the equilibrium towards the product. This can be achieved by azeotropic removal with a solvent like toluene using a Dean-Stark apparatus.
-
Reactant Purity: Ensure both the aniline and β-ketoester are of high purity. Impurities can interfere with the catalyst or introduce side reactions.
-
Q3: During the high-temperature cyclization, my reaction mixture turns black, and I isolate a complex mixture of products, if any. What is happening?
This is a classic sign of thermal decomposition.[5] The high temperatures required for the Conrad-Limpach cyclization can also lead to the degradation of starting materials and products if not carefully controlled.
-
Causality: The cyclization requires overcoming a significant energy barrier to disrupt the aromaticity of the aniline ring during the intramolecular attack.[6] This necessitates high temperatures, often in excess of 250 °C.[3][4] However, prolonged exposure to such temperatures can cause unwanted side reactions and decomposition.
-
Troubleshooting Workflow:
Caption: Troubleshooting thermal decomposition.
Q4: I am getting a significant amount of the 2-hydroxyquinoline isomer instead of my desired 4-hydroxyquinoline. How can I control the regioselectivity?
This is a well-documented issue and relates to the competing Knorr quinoline synthesis , which yields the 2-hydroxy isomer. The reaction outcome is a classic example of kinetic versus thermodynamic control.[7]
-
Causality: The aniline can attack either the ketone or the ester carbonyl of the β-ketoester.
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (room temperature to ~100 °C), the more reactive ketone is preferentially attacked, leading to the β-aminoacrylate, which upon high-temperature cyclization gives the 4-hydroxyquinoline .[1][8]
-
Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (~140 °C or above), the reaction becomes reversible. The thermodynamically more stable anilide, formed by attack at the ester carbonyl, accumulates and then cyclizes to form the 2-hydroxyquinoline .[1][9]
-
-
Controlling Selectivity:
-
Temperature of Enamine Formation: To favor the 4-hydroxyquinoline product, the initial condensation of the aniline and β-ketoester should be performed at a lower temperature (e.g., room temperature or with gentle warming) to ensure the kinetic product is formed.
-
Isolate the Intermediate: Isolate and purify the β-aminoacrylate intermediate before subjecting it to the high-temperature cyclization. This prevents its isomerization to the anilide at elevated temperatures.
-
Caption: Kinetic vs. Thermodynamic control.
Q5: My aniline has an electron-withdrawing group (e.g., -NO₂, -CN), and the reaction is not working well.
Anilines with strong electron-withdrawing groups are notoriously difficult substrates for the Conrad-Limpach synthesis.
-
Causality: Electron-withdrawing groups decrease the nucleophilicity of the aniline's amino group, making the initial attack on the β-ketoester very slow.[10] Furthermore, these substituents deactivate the aromatic ring, making the final electrophilic cyclization step more difficult. In some cases, with electron-withdrawing groups, the formation of N,N'-diarylureas as a side product has been observed.
-
Actionable Advice:
-
Forceful Conditions: Longer reaction times and higher temperatures may be necessary for both the enamine formation and the cyclization steps.
-
Alternative Syntheses: For these challenging substrates, it may be more efficient to consider alternative quinoline syntheses, such as the Gould-Jacobs reaction.
-
Protecting Groups: If possible, consider using a protecting group strategy to temporarily replace the electron-withdrawing group with a less deactivating one.
-
Conversely, anilines with electron-donating groups (e.g., -CH₃, -OCH₃) are generally good substrates and tend to give higher yields due to the increased nucleophilicity of the aniline and the activated nature of the aromatic ring for cyclization.
Data Presentation: The Impact of Solvent Choice
The thermal cyclization step is highly dependent on the reaction temperature, which is dictated by the boiling point of the solvent. As the data below illustrates, there is a clear correlation between the solvent's boiling point and the yield of the 4-hydroxyquinoline.[6]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Data adapted from a study on the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[6]
Experimental Protocols
Protocol 1: Synthesis of Ethyl β-Anilinovinylacetate (Enamine Intermediate)
This protocol describes the acid-catalyzed condensation of aniline with ethyl acetoacetate.
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.0-1.1 eq).
-
Catalyst Addition: Add one drop of concentrated sulfuric acid (H₂SO₄) and stir the mixture at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is complete when the aniline spot has disappeared.[1][11]
-
Work-up: If the product crystallizes upon standing, it can be collected by filtration. Otherwise, the crude product can be purified by vacuum distillation or used directly in the next step if it is of sufficient purity.
Protocol 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
This protocol is adapted from a procedure in Organic Syntheses and is a robust method for the cyclization step.[12]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, add the high-boiling solvent (e.g., 150 mL of Dowtherm A for a 0.32 mole scale reaction).
-
Heating: Heat the solvent to reflux (approx. 250-260 °C) with vigorous stirring.
-
Addition of Intermediate: Add the ethyl β-anilinocrotonate (1.0 eq) rapidly through a dropping funnel.
-
Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will distill from the reaction mixture.
-
Work-up and Purification:
-
Allow the mixture to cool to room temperature. The product will often precipitate as a yellow solid.
-
Add petroleum ether or hexanes (~200 mL) to the mixture to further precipitate the product and help dissolve the high-boiling solvent.
-
Collect the solid by vacuum filtration and wash it thoroughly with more petroleum ether.[5][12]
-
For higher purity, the crude product can be recrystallized from a suitable solvent, such as boiling water or ethanol.[12][13][14][15][16] The use of decolorizing carbon during recrystallization can help remove colored impurities.[12]
-
References
-
Synthesis of 4-quinolinones. [Link]
-
Synthesis of 4-quinolinones. [Link]
-
2505 PDFs | Review articles in 4-QUINOLONES. [Link]
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]
-
Conrad-Limpach Synthesis - SynArchive. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]
- Conrad-Limpach Reaction.
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. [Link]
-
How to remove diphenyl ether from reaction mixture? - ResearchGate. [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Conrad-Limpach reaction - ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Purification by Recrystallization - CUNY. [Link]
-
Recrystallization and Crystallization. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. [Link]
-
Recrystallization - YouTube. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
Sources
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. mdpi.com [mdpi.com]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mt.com [mt.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. youtube.com [youtube.com]
Managing harsh reaction temperatures in quinolinone cyclization
Introduction: Navigating the Thermal Challenges of Quinolinone Cyclization
The quinolinone core is a privileged scaffold in medicinal chemistry and drug development. However, its synthesis is often hampered by the harsh conditions required for classical cyclization methods. Reactions like the Conrad-Limpach and Gould-Jacobs frequently demand temperatures exceeding 250°C to drive the critical ring-closing step[1][2]. These extreme temperatures can lead to a cascade of problems, including thermal degradation of sensitive substrates and products, formation of intractable tars, and a host of undesirable side reactions that complicate purification and decimate yields[2][3].
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering these challenges. Structured in a practical question-and-answer format, it provides not only troubleshooting steps but also delves into the mechanistic reasoning behind these phenomena. We will explore strategies to optimize traditional high-temperature protocols and introduce modern, milder alternatives that can circumvent the need for excessive heat altogether.
Frequently Asked Questions & Troubleshooting Guide
SECTION 1: Understanding the Core Problem
Q1: Why do classical quinolinone cyclization reactions, like the Conrad-Limpach or Gould-Jacobs, require such high temperatures?
The necessity for high temperatures in these reactions is rooted in the substantial activation energy required for the key thermal cyclization step. For instance, the Gould-Jacobs reaction involves the cyclization of a β-anilinoacrylate intermediate, while the Conrad-Limpach synthesis closes the ring on a β-aminoacrylate. Both pathways require overcoming significant energetic barriers to achieve the intramolecular condensation and dehydration needed to form the stable heterocyclic ring system[2][4]. In many cases, the reaction must proceed through a high-energy intermediate that involves temporary disruption of aromaticity, a process that is only feasible at extreme temperatures, often between 200-250°C[2]. Without sufficient thermal energy, these reactions either fail to proceed or do so at an impractically slow rate.
Q2: What are the primary negative consequences of using such harsh reaction temperatures?
Operating at temperatures above 250°C introduces several critical challenges that can compromise the success of the synthesis:
-
Thermal Decomposition: Many complex organic molecules, including the starting materials and the desired quinolinone products, are not stable at these temperatures. This leads to molecular breakdown, often observed as the formation of black, insoluble tars, which significantly reduces the yield of the target compound[2][5][6].
-
Side Product Formation: High thermal energy can activate alternative reaction pathways. Common side reactions include the self-condensation of ketone starting materials (an aldol condensation), unintended isomer formation, and other intermolecular reactions that compete with the desired intramolecular cyclization[1][3].
-
Solvent Management Issues: To achieve these temperatures, very high-boiling solvents like mineral oil, diphenyl ether, or Dowtherm A are required. These solvents are notoriously difficult to remove from the final reaction mixture, complicating product isolation and purification[2].
-
Safety and Equipment Demands: Maintaining stable temperatures of 250°C or higher requires specialized equipment like high-temperature heating mantles or sand baths and poses significant safety risks if not managed properly[1].
SECTION 2: Optimizing High-Temperature Reactions
Q3: My Conrad-Limpach cyclization is failing, resulting in a low yield and significant charring. How can I troubleshoot this specific step?
This is a frequent and challenging issue. The key is to ensure the system can safely and consistently reach the target temperature while minimizing exposure time and preventing oxidative degradation.
-
Ensure Accurate and Stable Heating: Verify your experimental setup. Use a high-temperature thermometer placed directly in the reaction medium (if possible) or a sand bath for uniform heat distribution. A standard heating mantle may create hot spots, leading to localized decomposition[1].
-
Utilize a High-Boiling, Inert Solvent: Running the reaction neat (without solvent) often leads to poor heat transfer and decomposition. The use of an inert, high-boiling solvent like mineral oil or 1,2,4-trichlorobenzene can dramatically improve yields by ensuring a consistent temperature throughout the mixture[1][2].
-
Maintain an Inert Atmosphere: Many organic compounds are susceptible to oxidation at high temperatures. Conducting the reaction under a nitrogen or argon atmosphere is crucial to prevent degradation from atmospheric oxygen or moisture[1].
-
Monitor Reaction Progress: Do not simply heat for a predetermined time. If feasible, monitor the reaction's progress using Thin Layer Chromatography (TLC) or by analyzing small aliquots with LC-MS. Once the reaction is complete, cool it down immediately to prevent the product from "stewing" at high temperatures, which inevitably leads to lower yields and purity[1].
A typical troubleshooting workflow for a failing high-temperature reaction is illustrated below.
Caption: Troubleshooting workflow for high-temperature quinolinone cyclization.
SECTION 3: Modern Alternatives to Avoid Harsh Temperatures
Q4: My substrates are too sensitive for traditional high-temperature methods. What are the best alternative strategies to achieve quinolinone cyclization under milder conditions?
Fortunately, significant advances in synthetic methodology provide several powerful alternatives to classical thermal cyclizations. These methods often offer higher yields, cleaner reactions, and shorter reaction times.
1. Modern Catalysis: The selection of an appropriate catalyst can dramatically lower the activation energy of the cyclization, allowing the reaction to proceed at much lower temperatures.
-
Friedländer Annulation Example: The traditional Friedländer synthesis often requires high temperatures and strong acids or bases, leading to low yields[3]. Modern protocols using catalysts like molecular iodine (I₂) can drive the reaction efficiently at temperatures between 80-100°C[1][3]. Nanocatalysts have also proven effective, sometimes enabling reactions at 60-80°C[7][8].
2. Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture. This technology dramatically reduces reaction times from hours to mere minutes, which minimizes the opportunity for thermal degradation[9][10].
-
Key Advantages: Dedicated microwave reactors offer precise control over both temperature and pressure, enhancing safety and reproducibility[11][12]. For the Friedländer synthesis, microwave irradiation using acetic acid as both solvent and catalyst can achieve excellent yields in just 5 minutes at 160°C, a significant improvement over conventional methods[13].
3. Continuous Flow Chemistry: Flow chemistry involves pumping reactants through heated tubes or reactors. This technology offers unparalleled control over reaction parameters. By using pressurized systems, solvents can be superheated far beyond their normal boiling points, a concept known as "Novel Process Windows"[14][15]. This allows for extremely high reaction rates at very short residence times (often seconds to minutes), which paradoxically minimizes thermal degradation despite the high temperatures[16].
-
Gould-Jacobs Example: A Gould-Jacobs thermal cyclization can be performed in a flow reactor at 390°C, but with a residence time of only 30 seconds, leading to high yields of the desired quinolone derivative[16].
The following diagram provides a decision-making framework for selecting an appropriate synthetic strategy.
Caption: Decision tree for selecting a quinolinone synthesis method.
Data Summary & Experimental Protocols
Table 1: Comparison of Reaction Conditions for Friedländer Quinolinone Synthesis
| Method | Typical Temperature | Typical Time | Typical Yield | Key Considerations |
| Classical Thermal | >200 °C | 2 - 24 hours | 20 - 50% | Requires high-boiling solvents; risk of decomposition and side reactions[1][3]. |
| Iodine-Catalyzed | 80 - 100 °C | 1 - 6 hours | 70 - 95% | Milder conditions, improved yields; requires removal of iodine during workup[1][3]. |
| Microwave-Assisted | 150 - 160 °C | 5 - 20 minutes | 85 - 98% | Extremely rapid; requires specialized microwave reactor for safety and control[11][13]. |
| Nanocatalyst | 60 - 80 °C | 2 - 8 hours | 80 - 96% | Very mild conditions, catalyst can often be recovered and reused[7][8]. |
Note: Yields are illustrative and highly dependent on the specific substrates used.
Protocol 1: Iodine-Catalyzed Friedländer Synthesis (Milder Conditions)
This protocol describes a method using molecular iodine as a mild catalyst, avoiding harsh temperatures[1][3].
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Ethyl Acetate
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (0.1 mmol, 10 mol%).
-
Place the flask in a pre-heated oil bath at 80-100°C and stir the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude mixture in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst (the purple/brown color will disappear).
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Friedländer Quinoline Synthesis
This protocol utilizes microwave irradiation for a rapid and efficient synthesis[13].
Materials:
-
2-aminobenzophenone (1.0 mmol)
-
Cyclic ketone (e.g., cyclohexanone) (1.2 mmol)
-
Glacial Acetic Acid
-
Microwave reactor with sealed vessel capability
Procedure:
-
In a dedicated microwave reaction vessel, combine 2-aminobenzophenone (1.0 mmol) and the cyclic ketone (1.2 mmol).
-
Add neat glacial acetic acid (2-3 mL) to serve as both the solvent and the acid catalyst.
-
Seal the vessel according to the microwave reactor's specifications.
-
Place the vessel in the microwave reactor and irradiate at a constant temperature of 160°C for 5 minutes.
-
After the irradiation is complete, allow the vessel to cool to room temperature (or as per the instrument's safety guidelines) before opening.
-
Pour the reaction mixture into cold water, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash thoroughly with water to remove acetic acid, and dry to obtain the quinoline product. Further purification can be performed if necessary.
References
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- Stalinska, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Tighadouini, S., et al. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Tighadouini, S., et al. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage.
- Unknown Authors. (n.d.). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller.... ResearchGate.
- Unknown Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH.
- Unknown Authors. (2021). Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Unknown Source.
- Stalinska, J., et al. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Unknown Authors. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Tighadouini, S., et al. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Unknown Source.
- Andrade, B., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. NIH.
- Pour, M., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. University of Bath's research portal.
- Gérardy, R., et al. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC.
- Unknown Authors. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate.
- Unknown Authors. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- Unknown Authors. (n.d.). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciSpace.
- Gérardy, R., et al. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. ACS Publications.
- Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Biotage.
- Gurnule, W. B., et al. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica.
-
Unknown Authors. (2025). Thermal Decomposition Kinetics of Poly(5-hydroxyquinoline) Synthesized by Oxidative Polycondensation. ResearchGate. Available from: [Link]
- BenchChem. (2025). optimizing reaction time and temperature for quinoline synthesis.
Sources
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- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. New Opportunities for Organic Synthesis with Superheated Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography protocols for "Octahydro-4(1h)-quinolinone" purification
An Application Scientist's Guide to the Column Chromatography Purification of Octahydro-4(1H)-quinolinone
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity compound for their work. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the principles and techniques required for successful purification, backed by robust troubleshooting advice.
This compound is a saturated heterocyclic ketone, a valuable building block in synthetic and medicinal chemistry.[1] Its synthesis, often via catalytic hydrogenation of quinolinone precursors, can result in a mixture of the desired product, unreacted starting materials, and various byproducts.[1] Column chromatography is the quintessential technique for isolating this compound in high purity. This guide will walk you through the process, from initial analysis to collecting your pure fractions.
Part 1: Pre-Chromatography Essentials - Setting the Stage for Success
Before you even pack your column, a successful purification is determined by your preparatory work. The foundation of a good separation is a well-developed Thin-Layer Chromatography (TLC) analysis.
Frequently Asked Questions: TLC and Solvent Systems
Q1: How do I choose the right solvent system for my TLC analysis?
A: The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[2] This Rf value typically translates well to column chromatography, ensuring the compound doesn't elute too quickly (with non-polar impurities) or stick to the column indefinitely.[2]
-
Starting Point: this compound is a moderately polar compound due to the ketone and the secondary amine. A good starting point is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc). Begin with a system like 20-30% Ethyl Acetate in Hexane.
-
Optimization:
-
If Rf is too low (spot doesn't move far): Increase the polarity by adding more Ethyl Acetate.[3]
-
If Rf is too high (spot runs to the top): Decrease the polarity by reducing the amount of Ethyl Acetate.[3]
-
For Tailing/Streaking: The basic nature of the secondary amine can cause streaking on acidic silica gel.[2] To mitigate this, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., 0.5-1%).[2][3]
-
Q2: My compound is not UV-active. How can I visualize it on the TLC plate?
A: While the quinoline core is UV-active, its fully saturated octahydro- derivative is not. Therefore, you must use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[2] The secondary amine and potentially other functional groups in your mixture will react with the permanganate, appearing as yellow-brown spots on a purple background.[2]
-
Iodine Chamber: Exposing the plate to iodine vapor is another effective, semi-destructive method. Iodine forms colored complexes with many organic compounds, which will appear as brownish spots.[4]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will show up as pink or purple spots upon heating.[5]
| Stain | Preparation Summary | Target Functionality | Appearance |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1 mL 10% NaOH in 200 mL water.[2] | Oxidizable groups (amines, etc.) | Yellow spots on purple BG |
| Iodine | A few crystals of I₂ in a sealed chamber.[4] | General, forms complexes | Brown spots on yellow BG |
| Ninhydrin | 0.2 g ninhydrin in 100 mL absolute alcohol.[5] | Primary & Secondary Amines | Pink/Purple spots |
Part 2: The Workflow - A Step-by-Step Protocol
This protocol outlines the purification of crude this compound using flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (DCM) or methanol.
-
Add silica gel (approximately 5-10 times the mass of your crude product) to this solution.[6]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample. Dry loading is superior for this application as it prevents dissolution issues at the column head and leads to sharper bands.[6][7]
-
-
Column Packing (Wet Packing):
-
Select a column of appropriate size (a 40-50 mm diameter column is suitable for 1-2 g of crude material).
-
Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[8]
-
Choose a starting eluent that is less polar than your TLC solvent system (e.g., if your TLC system is 30% EtOAc/Hexane, start packing with 10% or 15% EtOAc/Hexane).
-
Fill the column about one-third full with this solvent.
-
Prepare a slurry of silica gel (typically 50-100 times the mass of your crude sample) in the same solvent.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[9] Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Crucially, never let the top of the silica bed run dry. [9]
-
Add a final protective layer of sand (approx. 1-2 cm) on top of the packed silica.[7]
-
-
Loading and Elution:
-
Drain the solvent until the level is just at the top of the upper sand layer.
-
Carefully add your dry-loaded sample onto the sand.
-
Slowly add your initial, low-polarity eluent down the sides of the column without disturbing the surface.
-
Begin collecting fractions. Start with the low-polarity eluent (e.g., 15% EtOAc/Hexane) for a few column volumes to elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 15% to 25% to 40% EtOAc/Hexane. This gradual increase provides the best resolution.[8]
-
Monitor the elution by collecting fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to track the separation.
-
-
Fraction Analysis and Product Isolation:
-
Develop your TLC plates using one of the staining methods described previously.
-
Identify the fractions containing your pure product (they should show a single spot at the correct Rf).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
-
Confirm the purity and identity using techniques like NMR spectroscopy.[1]
-
Visual Workflow
Caption: Workflow for Column Chromatography Purification.
Part 3: Troubleshooting Guide
Even with a perfect protocol, unexpected issues can arise. This section addresses common problems in a Q&A format.
Q3: My compound won't come off the column, even at high solvent polarity. What happened?
A: This is a common and frustrating issue. Here are the likely causes and solutions:
-
Cause 1: Compound decomposed on the silica. Silica gel is acidic and can degrade sensitive compounds.[2][10] The secondary amine in your molecule could be interacting very strongly.
-
Solution: Before running a large-scale column, test the stability of your compound by dissolving a small amount with silica gel in your chosen eluent and monitoring it by TLC over an hour. If degradation occurs, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (pre-treated with triethylamine).[10]
-
-
Cause 2: Incorrect solvent system. You may have misread your TLC or used the wrong solvent bottles.
-
Solution: Double-check the solvents you used. Run a new TLC of your crude material to confirm the correct eluent composition.[10]
-
-
Cause 3: The compound is precipitating on the column. If your compound has poor solubility in the eluent, it might crystallize within the silica matrix, blocking flow.
-
Solution: Try to find a solvent system that dissolves your compound well while still providing good separation. This may require using a three-component solvent system.[10]
-
Q4: All my fractions are mixed. The separation on the column is much worse than my TLC predicted.
A: This indicates a loss of resolution during the chromatography process.
-
Cause 1: Column was overloaded. Too much crude material was loaded for the amount of silica used.
-
Solution: A general rule is to use a silica-to-sample mass ratio of at least 50:1. If the separation is difficult (close spots on TLC), increase this ratio to 100:1 or more.
-
-
Cause 2: Sample band was too wide. This happens if you load the sample dissolved in too much solvent or use a solvent that is too strong for loading.
-
Cause 3: Poor column packing. Channels or cracks in the silica bed will ruin the separation.
-
Solution: Pack the column carefully, ensuring no air bubbles are trapped. The top sand layer is critical to prevent the silica bed from being disturbed when adding solvent.[8]
-
Q5: My compound is coming off the column, but the fractions show significant "tailing" or "streaking". Why?
A: Tailing is often seen with basic compounds like amines on acidic silica gel.
-
Cause: Strong, non-ideal interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.
Troubleshooting Flowchart
Caption: A Diagnostic Flowchart for Common Chromatography Issues.
References
-
- University of Nebraska-Lincoln, Spectroscopy in the Core.
-
- Agilent Technologies.
-
- University of Rochester, Department of Chemistry.
-
- Sigma-Aldrich.
-
- ChemistryViews.
-
- Thermo Fisher Scientific.
-
- BenchChem.
-
- BenchChem.
-
- BenchChem.
-
- Chemistry Hall.
-
- ResearchGate.
-
- MDPI.
-
- Organic Syntheses.
-
- SIELC Technologies.
-
- National Center for Biotechnology Information (PMC).
-
- ResearchGate.
-
- Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
Preventing decomposition during "Octahydro-4(1h)-quinolinone" synthesis
Welcome to the dedicated technical support resource for the synthesis of octahydro-4(1h)-quinolinone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you troubleshoot common issues and optimize your synthetic protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Its synthesis, typically involving the reduction of quinoline or related precursors, can be susceptible to decomposition and side-product formation. This guide provides in-depth answers to common challenges, focusing on the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: Why is my overall yield of this compound significantly lower than expected?
Low yields can stem from several factors, from incomplete hydrogenation of the starting material to degradation of the product during workup. A systematic approach to identifying the root cause is crucial.
Possible Causes and Solutions:
-
Incomplete Hydrogenation: The initial reduction of the quinoline ring is a critical step. If this reaction is not driven to completion, you will be left with a mixture of partially and fully saturated intermediates, complicating purification and reducing the yield of your desired product.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your hydrogenation catalyst (e.g., PtO₂, Rh/C) is fresh and active. Deactivated catalysts are a common source of incomplete reactions. Consider using a fresh batch or increasing the catalyst loading.
-
Hydrogen Pressure and Reaction Time: The complete saturation of the quinoline ring often requires high hydrogen pressure and extended reaction times. Consult literature for optimal conditions for your specific substrate and catalyst system. For instance, the hydrogenation of 6-methoxyquinoline has been successfully achieved using a platinum catalyst in acetic acid under 50 psi of hydrogen for 48 hours.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and outcome. Acidic solvents like acetic acid or the addition of an acid co-solvent can facilitate the reduction of the pyridine ring in quinoline derivatives.
-
-
-
Product Decomposition During Workup: The this compound ring system can be sensitive to harsh pH conditions and elevated temperatures during extraction and purification.
-
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic or basic conditions during aqueous workup. If an acid was used in the hydrogenation step, neutralize it carefully with a mild base (e.g., sodium bicarbonate solution) while keeping the temperature low.
-
Temperature Management: Perform all extractions and solvent removal steps at reduced temperatures (e.g., using an ice bath for extractions and a rotary evaporator at low temperature and pressure).
-
-
-
Formation of Stable Intermediates or Byproducts: In some cases, stable intermediates, such as 1,2,3,4-tetrahydroquinolin-4-one, may form and be resistant to further reduction under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like TLC, GC-MS, or NMR to monitor the progress of the reaction and identify the presence of any stable intermediates.
-
Two-Step Reduction: If a one-pot reduction is problematic, consider a two-step approach where the quinoline is first reduced to the tetrahydroquinoline, which is then isolated and subjected to a second reduction under different conditions to obtain the fully saturated octahydro-quinolinone.
-
-
Experimental Protocol: Monitoring Hydrogenation by TLC
-
Carefully and quickly withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Quench the reaction in the aliquot with a suitable solvent.
-
Spot the starting material, the reaction mixture, and a co-spot on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Visualize the spots under UV light and/or with a staining agent. The disappearance of the starting material spot and the appearance of a new, more polar spot indicate the progress of the reaction.
Question 2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
Discoloration is a common indicator of impurities, often arising from decomposition products or residual starting materials.
Possible Causes and Solutions:
-
Aerial Oxidation: The nitrogen atom in the this compound ring can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored byproducts.
-
Preventative Measures:
-
Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for workup and chromatography.
-
-
-
Residual Starting Material or Intermediates: Many quinoline derivatives are colored, and even trace amounts remaining in your final product can cause discoloration.
-
Purification Strategies:
-
Column Chromatography: If your product is stable enough, column chromatography is an effective method for removing colored impurities. Choose a suitable stationary phase and eluent system based on the polarity of your product and the impurities.
-
Recrystallization: Recrystallization from an appropriate solvent can be a highly effective method for purifying the final product and removing colored impurities.
-
-
-
Decomposition on Silica Gel: Some nitrogen-containing compounds can be unstable on silica gel, leading to decomposition and streaking during column chromatography.
-
Troubleshooting Steps:
-
Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a base, such as triethylamine, added to the eluent. This can help to prevent the decomposition of sensitive compounds.
-
Alternative Stationary Phases: If decomposition on silica is a persistent issue, consider using an alternative stationary phase, such as alumina.
-
-
Data Summary: Recommended Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, good for separating complex mixtures. | Can be time-consuming, potential for product decomposition on the stationary phase. | Removing impurities with different polarities. |
| Recrystallization | Can yield highly pure product, scalable. | Requires finding a suitable solvent system, may result in product loss. | Removing small amounts of impurities from a solid product. |
| Distillation | Effective for purifying liquids. | Requires the product to be thermally stable and volatile. | Purifying liquid this compound derivatives. |
Frequently Asked Questions (FAQs)
What are the critical parameters to control during the catalytic hydrogenation of quinoline to form the octahydro-quinolinone core?
The critical parameters to control are:
-
Catalyst Choice and Loading: The type of catalyst (e.g., Pt, Pd, Rh) and its support (e.g., carbon, alumina) will influence the reaction's selectivity and rate. The catalyst loading should be optimized to ensure a reasonable reaction time without being excessive, which can lead to side reactions.
-
Hydrogen Pressure: Higher pressures generally favor complete saturation of the aromatic rings. The optimal pressure will depend on the specific substrate and catalyst.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. The temperature should be carefully controlled and optimized.
-
Solvent: The solvent can affect the solubility of the substrate and the activity of the catalyst. As mentioned, acidic solvents can be beneficial for the reduction of the pyridine ring.
-
Agitation: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
How can I confirm the stereochemistry of my synthesized this compound?
The hydrogenation of substituted quinolines can lead to the formation of multiple stereoisomers. Determining the stereochemistry is essential for structure-activity relationship studies.
-
NMR Spectroscopy: Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the protons on the saturated rings.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of its three-dimensional structure and stereochemistry.
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for diagnosing and resolving low product yields.
References
-
"Synthesis of 6-Methoxy-cis-decahydroquinolin-4-one" - Organic Syntheses, Coll. Vol. 10, p.534 (2004); Vol. 79, p.159 (2002). [Link]
Technical Support Center: Identification and Characterization of Impurities in Octahydro-4(1h)-quinolinone
Welcome to the technical support center for the analysis of Octahydro-4(1h)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization in this saturated heterocyclic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that arise during the analysis of this compound samples.
Part 1: Understanding Potential Impurities
Question 1: What are the most likely impurities I should expect in my this compound sample?
The impurity profile of this compound is primarily dictated by its synthetic route and subsequent storage conditions. The most common synthesis involves the catalytic hydrogenation of a quinolin-4(1H)-one precursor. Therefore, you should anticipate several classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted quinolin-4(1H)-one or its precursors.[1][2]
-
Intermediates: Partially hydrogenated species such as 1,2,3,4-tetrahydro-4(1H)-quinolinone are common byproducts if the hydrogenation is incomplete.[1]
-
Reagents and Catalysts: Residual hydrogenation catalysts (e.g., Palladium, Platinum, Nickel) or reagents from earlier synthetic steps.
-
Byproducts: Products from side reactions, such as over-reduction of the ketone functionality to an alcohol, yielding octahydroquinolin-4-ol.
-
-
Stereoisomers:
-
This compound possesses at least two chiral centers, leading to the formation of diastereomers (cis and trans isomers) and enantiomers.[3] The relative orientation of the hydrogen atoms at the ring junction determines whether the cis or trans isomer is formed. Each of these diastereomers exists as a pair of enantiomers. The separation and identification of these stereoisomers are critical as they may exhibit different pharmacological and toxicological profiles.[4]
-
-
Degradation Products:
-
Oxidation Products: The secondary amine is susceptible to oxidation. Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) can help identify potential oxidative degradants.[5][6]
-
Hydrolytic Products: While generally stable, forced degradation under acidic or basic conditions should be performed to investigate potential hydrolysis of the lactam bond, although this is less likely for the fully saturated ring system compared to its unsaturated precursor.
-
Photodegradation Products: Exposure to light, especially UV, can lead to the formation of various degradation products. Photostability studies are essential to identify these impurities.[5]
-
Part 2: Analytical Method Development and Troubleshooting
Question 2: I am developing an HPLC method for purity analysis. What are the key considerations, and how can I troubleshoot common problems like peak tailing?
Developing a robust HPLC method for a basic compound like this compound requires careful consideration of several factors to achieve good peak shape and resolution.
Key Method Development Considerations:
-
Column Selection: A C18 column is a good starting point. However, due to the basic nature of the analyte, interactions with residual silanols on the silica surface can cause significant peak tailing.[7][8][9] Consider using a modern, high-purity silica column with end-capping or a column with a polar-embedded phase to minimize these secondary interactions.
-
Mobile Phase pH: The pH of the mobile phase is critical. To ensure good peak shape for a basic compound, it is generally recommended to work at a low pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated, or at a high pH (e.g., 9-10) where the analyte is in its free base form and silanols are deprotonated. A mobile phase buffered with phosphate or formate is a common choice.
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to saturate the active silanol sites on the stationary phase and improve peak shape for basic analytes.[10] However, modern columns often reduce the need for such additives.
Troubleshooting Peak Tailing:
Question 3: How can I resolve the stereoisomers of this compound? I am seeing co-eluting or poorly resolved peaks.
Separating stereoisomers requires specific analytical approaches, as they often have very similar physicochemical properties.
-
Diastereomers (cis/trans): Diastereomers can typically be separated on standard achiral columns (like C18) with careful method optimization.
-
Troubleshooting Poor Resolution:
-
Optimize Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope.
-
Change Temperature: Temperature can significantly impact selectivity for diastereomers.[10]
-
Try a Different Stationary Phase: A phenyl-hexyl or a cyano column may offer different selectivity.
-
-
-
Enantiomers: Enantiomers cannot be separated on an achiral column. You will need to use a chiral stationary phase (CSP).
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of enantiomers of cyclic amines and ketones.[4][11][12][13][14]
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile). The addition of a small amount of a basic or acidic modifier is often necessary to improve peak shape and resolution.[11][14]
-
Troubleshooting Poor Resolution on a Chiral Column:
-
Optimize Mobile Phase: Small changes in the ratio of the organic modifiers can have a large impact on resolution.
-
Lower the Flow Rate: This can increase the interaction time with the CSP and improve resolution.[10]
-
Screen Different CSPs: If one type of chiral column does not provide separation, another with a different chiral selector may be effective.
-
-
Question 4: What are the best techniques for structural elucidation of unknown impurities?
A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for impurity identification. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, provides accurate mass measurements, enabling the determination of the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the impurity's structure.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for volatile and semi-volatile impurities, such as residual solvents or certain byproducts. The fragmentation patterns generated by electron ionization (EI) are highly reproducible and can be compared against spectral libraries for identification.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the atoms, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal connectivity within the molecule. NMR is also invaluable for determining the stereochemistry of isomers.[7][18][19]
-
Isolation and Characterization: For definitive structural confirmation, it may be necessary to isolate the impurity using preparative HPLC followed by analysis using a suite of spectroscopic techniques (NMR, MS, IR).
Experimental Protocols
The following protocols provide a starting point for your analytical method development. Optimization will be required for your specific instrumentation and sample matrix.
Protocol 1: Proposed HPLC-UV Method for Purity and Diastereomer Analysis
This method is designed as a starting point for assessing the purity of this compound and separating its potential diastereomers.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm (high-purity, end-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter and degas thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Integrate all peaks and calculate the percentage purity based on the area percent of the main peak. Assess the resolution between any observed isomeric peaks.
Protocol 2: Proposed GC-MS Method for Volatile Impurities
This method is suitable for the analysis of volatile and semi-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Sample Preparation | 1 mg/mL in Methanol |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
GC-MS Setup: Set up the GC-MS system with the parameters listed in the table.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Saturated cyclic ketones often exhibit a characteristic fragment at m/z 55.[5][16]
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[5][6][20]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection. |
| Oxidative Degradation | Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Store solid sample at 105 °C for 48 hours. |
| Photodegradation | Expose solid sample to UV light (e.g., 254 nm) for 24 hours. |
Procedure:
-
Prepare samples under each of the stress conditions described.
-
Analyze the stressed samples using the developed HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation peaks.
-
Use LC-MS to obtain mass information for the degradation products to aid in their identification.
References
- Journal of the Chemical Society, Perkin Transactions 2. NMR studies of four isomers of decahydroisoquinoline-3(S)-carboxylic acid and a potent HIV proteinase inhibitor incorporating the (S,S,S) isomer. RSC Publishing.
- BenchChem. This compound | 58869-89-9.
- Chrom Tech, Inc. (2025, October 28).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- PubMed. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP.
- PMC - PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- ACS Publications. (2019, June 5). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−).
- BenchChem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- BenchChem. Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- NIH.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- USDA Forest Service. Full Papers.
- Chromatography Forum. (2015, October 2). Trouble resolving isomers.
- Pharmaguideline.
- RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Whitman People.
- PubMed. (2021, April 13).
- Research Journal of Pharmacy and Technology.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR.
- ScienceDirect. Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions.
- ResearchGate. (PDF)
- Phenomenex.
- Organic Chemistry Portal. Synthesis of 4-quinolones.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- NIH.
- ResearchGate. Rapid and efficient one-pot synthesis of octahydroquinazolinone derivatives using lanthanum oxide under solvent-free condition.
- ResearchGate. (2025, August 7).
- Chemistry Steps. NMR Chemical Shift Values Table.
- ScienceDirect. Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions.
- SIELC Technologies. Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column.
- Technology Networks. METHOD DEVELOPMENT AND VALIDATION FOR SEPARATION OF EIGHT PHARMACEUTICAL ACTIVE INGREDIENTS USING REVERSED- PHASE LIQUID CHROMA.
- Scirp.org.
- PMC - PubMed Central.
- Wikipedia.
- ResearchGate. (2025, August 6).
- PMC - PubMed Central. (2025, January 3).
- PubMed. (2017, December 1). 4-Quinolone hybrids and their antibacterial activities.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Quinolone synthesis [organic-chemistry.org]
- 3. data.fs.usda.gov [data.fs.usda.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. whitman.edu [whitman.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. people.whitman.edu [people.whitman.edu]
- 17. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Mitigating Catalyst Poisoning in Octahydro-4(1h)-quinolinone Synthesis
Introduction: The catalytic hydrogenation of quinoline scaffolds is a cornerstone reaction for accessing saturated N-heterocycles like Octahydro-4(1h)-quinolinone, which are vital intermediates in pharmaceutical development. However, the efficiency and economics of this process are frequently hampered by catalyst deactivation, most notably through poisoning. This guide provides in-depth troubleshooting strategies and preventative measures designed for researchers and process chemists to diagnose, mitigate, and resolve catalyst poisoning issues, ensuring reaction robustness and catalyst longevity.
Section 1: Understanding the Problem - Common Catalyst Poisons and Their Sources
Catalyst poisoning is a chemical deactivation process where substances present in the reaction mixture strongly adsorb to the catalyst's active sites, blocking them from reactants.[1][2] In the context of hydrogenating quinoline precursors with noble metal catalysts (e.g., Pd, Pt, Ru, Ni), several classes of compounds are notorious poisons. Understanding their origin is the first step toward prevention.
Table 1: Common Catalyst Poisons in Quinoline Hydrogenation
| Poison Class | Common Examples | Likely Sources in Synthesis | Mechanism of Action |
| Sulfur Compounds | Thiols, thioethers, thiophenes, H₂S | - Contaminated starting quinolinone- Impurities in solvents- Reagents from previous synthetic steps | Strong, often irreversible chemisorption onto the metal surface, forming stable metal-sulfur bonds that render the active site inert.[3][4] |
| Nitrogen Compounds | - Starting quinoline/product amine- Nitriles, nitro compounds | - The reactants and products themselves- Byproducts from side reactions- Impurities in starting materials | Strong coordination to metal active sites. While the reactant must bind, over-adsorption or binding of N-containing byproducts can inhibit turnover.[5][6] |
| Carbon Monoxide (CO) | Carbon Monoxide | - Impurity in the hydrogen gas source (especially from industrial-grade H₂) | Preferential and strong adsorption onto metal sites (e.g., Pd, Pt), blocking sites required for H₂ activation and dissociation.[7][8] |
| Halides | Cl⁻, Br⁻, I⁻ | - Residual acids (e.g., HCl) from salt formation/removal steps- Halogenated solvents or starting materials | Adsorption onto the catalyst surface, which can alter the electronic properties of the metal or physically block active sites.[2][5] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | - Contamination from upstream processing equipment- Impurities in raw materials | Formation of alloys with the active metal catalyst or irreversible adsorption, leading to permanent deactivation.[2][9] |
The fundamental issue of poisoning is the blockage of catalytically active sites, as illustrated below.
Caption: General mechanism of catalyst poisoning by active site blocking.
Section 2: Troubleshooting Guide
This section is structured to address common problems encountered during the synthesis.
Q1: My hydrogenation reaction is sluggish, stalls before completion, or fails to initiate. How do I diagnose the cause?
A: A stalled reaction is a common report. Before suspecting poisoning, systematically rule out other common issues. Follow this diagnostic workflow.
Caption: Diagnostic workflow for a failing hydrogenation reaction.
If process parameters are correct, feedstock contamination is the most probable cause. The most effective strategy to prevent poisoning is to purify the inputs before they ever contact the catalyst.[7][10]
Q2: I suspect sulfur or other organic impurities in my starting material or solvent. What is the best practice for purification?
A: Activated carbon treatment is a cost-effective and highly efficient method for removing many common organic poisons, especially sulfur compounds, from liquid feedstocks.[7]
Experimental Protocol: Feedstock Purification with Activated Carbon
-
Preparation: In a suitable flask, dissolve the quinolinone starting material in the reaction solvent (e.g., ethanol, ethyl acetate) to the desired concentration for the hydrogenation step.
-
Carbon Addition: Add 5-10 wt% of activated carbon relative to the mass of the quinolinone substrate. Use a high-purity, low-sulfur grade of activated carbon.
-
Slurry Treatment: Stir the resulting slurry vigorously at room temperature for 1-2 hours. Gentle heating (e.g., 40-50°C) can sometimes improve efficiency but is not always necessary.
-
Filtration: Filter the mixture through a pad of celite or a fine porosity filter paper to completely remove all activated carbon particles. Ensure the filtrate is perfectly clear. Critical Step: Incomplete removal of carbon fines can introduce a different solid into your reaction.
-
Usage: The purified filtrate is now ready for the hydrogenation reaction. This solution should be used directly.
This simple pre-treatment step removes poisons before they can deactivate your expensive noble metal catalyst, often restoring reaction performance completely.
Q3: My reaction works with a fresh catalyst, but the activity drops sharply on the second or third cycle. How can I regenerate the poisoned catalyst?
A: A decline in performance upon recycling is a classic symptom of catalyst poisoning or fouling by strongly adsorbed byproducts.[11] Regeneration can often restore activity. The appropriate method depends on the nature of the poison.
Experimental Protocol A: Solvent Washing (For Fouling/Reversible Poisons)
This is the mildest and first method to try.
-
Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst cake thoroughly with several portions of a clean, polar solvent (e.g., methanol, ethanol) to remove weakly adsorbed species.
-
Drying: Dry the catalyst thoroughly under vacuum. For pyrophoric catalysts (like Raney Ni or dry Pd/C), ensure this is done under an inert atmosphere.
-
Re-test: Evaluate the performance of the washed catalyst in a new reaction.
Experimental Protocol B: Thermal & Reductive Treatment (For More Stubborn Poisons)
This method is effective for removing some organic poisons and re-activating the metal surface but carries a risk of sintering if temperatures are too high.[12]
-
Recovery and Washing: Recover and wash the catalyst as described in Protocol A.
-
Thermal Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or nitrogen to a moderate temperature (e.g., 250-400°C) for 2-4 hours. This step aims to oxidize and burn off strongly adsorbed organic residues.[12][13] Caution: Temperature control is critical to avoid thermal degradation (sintering) of the catalyst.[10]
-
Reduction: After cooling under nitrogen, switch the gas flow to a dilute hydrogen stream (e.g., 5% H₂ in N₂). Slowly ramp the temperature to 150-250°C and hold for 2-4 hours to re-reduce the oxidized metal sites back to their active metallic state.[13]
-
Cooling and Passivation: Cool the catalyst to room temperature under an inert atmosphere before use.
Q4: My hydrogen source is from a generator or industrial cylinder and may be contaminated. How can I address this?
A: Always use high-purity hydrogen (≥99.995%) for noble metal catalysis. If CO contamination is suspected, an in-line gas purifier (trap) containing materials that selectively adsorb CO can be installed between the H₂ source and the reactor. As an advanced strategy, consider catalysts known for CO tolerance, such as certain bimetallic formulations or those on specific supports like molybdenum carbide.[8]
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Can the this compound product itself poison the catalyst? Yes, it is possible. Saturated amines can bind strongly to the catalyst's active sites, leading to product inhibition, especially at high concentrations.[6] If a reaction stalls at high conversion, this may be a contributing factor. This is typically a reversible process that can be overcome by ensuring the catalyst is thoroughly washed between cycles.
-
FAQ 2: Which common catalyst (e.g., Pd/C, PtO₂, Raney Ni) is most resistant to poisoning? There is no universal answer, as resistance depends on the specific poison. However, platinum (Pt) catalysts are often considered more resistant to nitrogen-containing compounds than palladium (Pd). Ruthenium (Ru) catalysts have shown remarkable resistance to sulfur compounds in some applications.[4] Raney Nickel is highly sensitive to both sulfur and halides. Empirical screening is often necessary for a specific process.
-
FAQ 3: How can I differentiate between catalyst poisoning and thermal degradation (sintering)? Poisoning is a chemical process that occurs at any temperature, often characterized by a rapid loss of activity that may be reversible through regeneration.[14] Sintering is a thermal process caused by excessive heat, where the small metal particles on the catalyst support migrate and agglomerate into larger crystals, leading to an irreversible loss of active surface area.[3][10] Sintering is suspected if the catalyst was exposed to very high temperatures and regeneration attempts fail.
-
FAQ 4: Are there analytical techniques to identify the specific poison on my catalyst? Yes, surface-sensitive analytical techniques can identify poisons on a spent catalyst. X-ray Photoelectron Spectroscopy (XPS) can detect the elemental composition of the catalyst surface, identifying elements like sulfur, chlorine, or phosphorus.[9] Temperature Programmed Desorption (TPD) can also be used to identify and quantify adsorbed species. These are advanced characterization methods typically performed in collaboration with an analytical chemistry department.
References
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025). Vertex AI Search.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (2025). YouTube.
- Catalyst deactivation mechanisms and how to prevent them. (2025). Vertex AI Search.
- Method for regenerating and hydrogenation catalyst. (2013).
- Catalyst Deactivation, Poisoning and Regener
- Poisoned catalyst regeneration using the high-temperature oxidation... (2021).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Vertex AI Search.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzyl
- Catalyst poisoning - Wikipedia. (n.d.). Wikipedia.
- Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). AmmoniaKnowHow.
- Mechanisms of catalyst deactivation. | Download Table. (n.d.).
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). Catalysis Science & Technology (RSC Publishing).
- The quinoline hydrogenation performance under different conditions... (n.d.).
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube.
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). Journal of the American Chemical Society.
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- 14. researchgate.net [researchgate.net]
Enhancing the stereoselectivity of "Octahydro-4(1h)-quinolinone" synthesis
Welcome to the technical support center dedicated to the stereoselective synthesis of the octahydro-4(1H)-quinolinone scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this synthetically valuable heterocyclic system. The this compound core is a privileged structure in numerous natural products and pharmaceutical agents, where specific stereoisomers are often responsible for the desired biological activity. Achieving high diastereoselectivity and enantioselectivity is therefore not merely an academic challenge but a critical requirement for therapeutic efficacy and safety.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses specific, common issues encountered during the synthesis of octahydro-4(1H)-quinolinones in a practical question-and-answer format.
Q1: My reaction yields a nearly 1:1 mixture of cis- and trans-diastereomers. How can I improve the diastereoselectivity?
A1: Achieving high diastereoselectivity in the formation of the fused bicyclic ring system is a common hurdle. The outcome is often a delicate balance between kinetic and thermodynamic control, steric interactions, and the choice of catalyst.
Root Cause Analysis & Solutions:
-
Thermodynamic vs. Kinetic Control: High reaction temperatures often allow the reaction to reach thermodynamic equilibrium, which may favor a mixture of isomers or an undesired isomer.
-
Solution: Lower the reaction temperature. Kinetically controlled reactions, run at lower temperatures (e.g., -78 °C to 0 °C), often favor the formation of a single diastereomer corresponding to the lowest energy transition state.
-
-
Catalyst Influence: In reactions like intramolecular hetero-Diels-Alder cycloadditions or reductive aminations, the catalyst plays a pivotal role in organizing the transition state.
-
Solution: Screen a panel of Lewis acids. Bulky Lewis acids can create a more sterically demanding environment, forcing the substrate to adopt a specific conformation during the key bond-forming step. For instance, indium triflate has been successfully used as a Lewis acid in hetero-Diels-Alder reactions to form this scaffold.[1][2]
-
-
Substrate-Based Steric Hindrance: The inherent stereochemistry of your starting materials can direct the formation of new stereocenters.
-
Solution: Modify the substituents on your starting materials. Introducing a bulky protecting group or substituent can effectively block one face of the molecule, guiding the cyclization to occur from the less hindered side. This is a classic strategy in substrate-controlled synthesis.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition state and, consequently, the diastereomeric ratio.
-
Solution: Conduct a solvent screen. Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂, CH₃CN) to see how they affect the stereochemical outcome.
-
Below is a troubleshooting workflow to address poor diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: I'm struggling to achieve high enantiomeric excess (ee). My product is nearly racemic. What are my options?
A2: Inducing enantioselectivity requires the introduction of a chiral influence. This is typically achieved through one of two primary strategies: using a chiral auxiliary or employing an asymmetric catalyst.
Strategy 1: Chiral Auxiliaries
A chiral auxiliary is a chiral molecule that is temporarily attached to your starting material to direct the stereochemistry of a subsequent reaction.[3] After the key stereoselective step, the auxiliary is removed, yielding an enantiomerically enriched product.
-
Common Auxiliaries: Evans oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam are robust and well-documented choices.[3][4]
-
Mechanism of Action: The auxiliary provides a sterically biased environment, forcing reagents to approach from a specific face. For example, in an alkylation reaction, the bulky group on an Evans oxazolidinone will block one face of the enolate.
-
Troubleshooting:
-
Poor Induction: Ensure the correct metal counterion is used for chelation (e.g., lithium, sodium, or titanium enolates can give different results). The choice of electrophile is also critical.
-
Difficult Removal: Cleavage conditions must be optimized. If standard hydrolytic methods fail, consider reductive (e.g., LiBH₄) or other specialized conditions that are compatible with your molecule.
-
Caption: General workflow for using a chiral auxiliary.
Strategy 2: Asymmetric Catalysis
This approach uses a chiral catalyst (often a metal complex with a chiral ligand or an organocatalyst) to create a chiral environment for the reaction, directly producing an enantiomerically enriched product from a prochiral substrate.
-
Advantages: Generally more atom-economical than using auxiliaries, as it avoids the attachment and removal steps.
-
Common Approaches:
-
Catalytic Hydrogenation: The asymmetric hydrogenation of a quinolinone precursor using a chiral catalyst (e.g., Ru- or Ir-based complexes with chiral phosphine ligands) can be highly effective.
-
Chiral Lewis Acid Catalysis: In Diels-Alder or Michael addition reactions, chiral Lewis acids can coordinate to the substrate, rendering one face more susceptible to attack.[5]
-
Organocatalysis: Chiral amines or Brønsted acids can catalyze reactions like aza-Michael additions to form key intermediates with high enantioselectivity.
-
-
Troubleshooting:
-
Low ee: The catalyst may be suboptimal for your specific substrate. It is often necessary to screen a library of chiral ligands.
-
Catalyst Deactivation: Ensure all reagents and solvents are pure and anhydrous, as water and other impurities can poison many metal-based catalysts. Running reactions under an inert atmosphere (N₂ or Ar) is critical.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to octahydro-4(1H)-quinolinones where stereoselectivity is a key consideration? A: Several powerful methods exist. A prominent strategy is the intramolecular hetero-Diels-Alder reaction , where a diene and an imine (or iminium ion) within the same molecule undergo a [4+2] cycloaddition.[7] The stereochemistry can be controlled by chiral centers already present in the tether connecting the diene and dienophile or by using a chiral Lewis acid catalyst. Another effective method is the catalytic hydrogenation of a partially or fully unsaturated quinolinone precursor. The choice of catalyst and hydrogenation conditions can dictate the facial selectivity of hydrogen delivery. Finally, domino reactions , which combine multiple bond-forming events in a single pot, offer efficient routes where the stereochemical outcome of one step influences the next.[8][9]
Q: How do I choose between using a chiral auxiliary and an asymmetric catalyst? A: The choice depends on several factors, including the stage of synthesis, scalability, and available resources.
| Feature | Chiral Auxiliary | Asymmetric Catalysis |
| Development Time | Often faster to implement for a new substrate, as auxiliaries are well-established. | May require extensive screening of ligands and conditions. |
| Substrate Scope | Can be very broad, but requires functional handles for attachment. | Can be highly substrate-specific. |
| Atom Economy | Lower, due to the stoichiometric use of the auxiliary. | Higher, as the catalyst is used in small amounts (typically 0.1-10 mol%). |
| Scalability | Can be challenging due to the cost of the auxiliary and extra synthetic steps. | Generally more scalable and cost-effective for large-scale production. |
| Purification | Requires an extra step to remove the auxiliary, which can sometimes be difficult. | Product is isolated directly, but removal of trace metals may be required. |
Q: What analytical techniques are essential for determining the stereochemical outcome of my synthesis? A: A combination of techniques is crucial for unambiguous stereochemical assignment.
-
NMR Spectroscopy: 1H NMR is invaluable for determining the diastereomeric ratio (d.r.) by integrating distinct signals for each diastereomer. Nuclear Overhauser effect (NOE) experiments can establish the relative stereochemistry of the ring substituents.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for determining enantiomeric excess (ee). By using a chiral stationary phase, the two enantiomers can be separated and quantified.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product or a derivative, X-ray diffraction provides absolute confirmation of both relative and absolute stereochemistry.
Experimental Protocol: Diastereoselective Intramolecular Hetero-Diels-Alder Cycloaddition
This protocol is a representative example for the synthesis of a 2,5-disubstituted octahydroquinolin-4-one, adapted from literature procedures.[1][2] It involves the formation of an imine followed by a Lewis acid-catalyzed intramolecular cycloaddition.
Step 1: Imine Formation
-
To a solution of the aldehyde-diene precursor (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add benzylamine (1.2 mmol, 1.2 equiv).
-
Add anhydrous magnesium sulfate (MgSO₄, approx. 2 g) as a drying agent.
-
Stir the mixture at room temperature under an inert atmosphere (N₂) for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, filter off the MgSO₄ and wash the solid with a small amount of anhydrous acetonitrile. The crude imine solution is typically used directly in the next step without further purification.
Step 2: Lewis Acid-Catalyzed Cycloaddition
-
Cool the crude imine solution from Step 1 to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 mmol, 10 mol%) in anhydrous acetonitrile (2 mL).
-
Add the In(OTf)₃ solution dropwise to the stirred imine solution over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound. The diastereomeric ratio should be determined on the crude product by ¹H NMR before purification.
References
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]
-
New Strategies for Catalytic Stereocontrol in Photochemical Synthesis. UWDC. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]
-
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. NIH. Available at: [Link]
-
Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via anIntramolecular Hetero Diels-Alder Reaction. MDPI. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. ResearchGate. Available at: [Link]
-
Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]
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Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PubMed Central - NIH. Available at: [Link]
-
Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent. PubMed. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central - NIH. Available at: [Link]
-
Heterocyclic amines formation and mitigation in processed meat and meat products: a review. ResearchGate. Available at: [Link]
-
24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. Available at: [Link]
-
Facile Synthesis of Octahydrobenzo[h]isoquinolines: Novel and Highly Potent D1 Dopamine Agonists. PubMed Central. Available at: [Link]
-
Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. PubMed Central. Available at: [Link]
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- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Octahydro-4(1H)-quinolinone Analogs for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on the partially saturated derivative, octahydro-4(1H)-quinolinone, and its analogs, providing a comparative analysis of their biological activities. We will delve into key therapeutic areas where these compounds show promise, including anticancer, antimicrobial, and neuroprotective applications. By synthesizing data from multiple studies, this document aims to elucidate critical structure-activity relationships (SAR), present comparative biological data in a clear format, and provide detailed experimental protocols to support researchers and drug development professionals in this dynamic field.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
The quinoline nucleus, a bicyclic heterocycle, is a privileged structure in drug discovery, renowned for its versatility.[1][3] Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various microbial infections.[1][4] The saturation level of the quinoline ring system significantly influences the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. The this compound core provides a rigid, non-aromatic scaffold that allows for precise spatial orientation of functional groups, making it an attractive starting point for designing novel therapeutic agents. This guide will compare and contrast the biological activities of various analogs based on substitutions at different positions of this core structure.
Comparative Analysis of Anticancer Activity
Quinoline and its derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[5][6][7] Analogs of the saturated quinolinone core are being actively investigated for their antiproliferative effects against a range of cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of quinolinone derivatives is highly dependent on the nature and position of substituents.[8]
-
Substitution at the Nitrogen Atom: Modifications at the N1 position are crucial for activity. The introduction of bulky aromatic or heteroaromatic rings can enhance cytotoxicity.
-
Aryl Group Modifications: For analogs bearing an aryl substituent, modifications on this ring significantly impact potency. For instance, the presence of electron-withdrawing groups like halogens or nitro groups on a phenyl ring often correlates with increased anticancer activity.[1]
-
Hybrid Molecules: The strategy of creating hybrid molecules, such as linking the quinolinone scaffold to other known anticancer pharmacophores like chalcone, has yielded compounds with potent, nanomolar-level inhibitory activity against cancer cell lines.[7][9]
Comparative Cytotoxicity Data
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of representative quinolinone analogs against various human cancer cell lines.
| Compound ID | Core Structure | R¹ Substituent | R² Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | 8-Hydroxyquinoline-5-sulfonamide | -H | -CH₃, Propargyl | C-32 (Melanoma) | < 10 | [8] |
| 3c | 8-Hydroxyquinoline-5-sulfonamide | -H | -CH₃, Propargyl | MDA-MB-231 (Breast) | < 10 | [8] |
| 3c | 8-Hydroxyquinoline-5-sulfonamide | -H | -CH₃, Propargyl | A549 (Lung) | < 10 | [8] |
| 12e | Quinoline-Chalcone Hybrid | 4-Cl-Phenyl | - | MGC-803 (Gastric) | 1.38 | [7][9] |
| 12e | Quinoline-Chalcone Hybrid | 4-Cl-Phenyl | - | HCT-116 (Colon) | 5.34 | [7][9] |
| 12e | Quinoline-Chalcone Hybrid | 4-Cl-Phenyl | - | MCF-7 (Breast) | 5.21 | [7][9] |
| 11e | 4-Phenylquinolin-2(1H)-one | Phenyl | Various | COLO 205 (Colon) | Nanomolar range | [5] |
Note: The table presents a selection of data from cited literature. Direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: Microtubule Destabilization and Apoptosis Induction
Several potent quinolinone analogs exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[5]
One key mechanism involves the inhibition of tubulin polymerization. Certain analogs bind to the colchicine-binding site on tubulin, preventing the formation of microtubules.[5] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][6] The induction of apoptosis is often confirmed by observing the upregulation of key proteins like Caspase-3 and cleaved-PARP.[9]
Caption: Mechanism of action for anticancer quinolinone analogs.
Comparative Analysis of Antimicrobial Activity
The quinoline scaffold is famously represented in the antimicrobial field by the fluoroquinolone class of antibiotics.[10] These agents primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] Research into novel quinolinone analogs continues to yield compounds with potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[4][10]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of quinolinone derivatives is intricately linked to the substituents on the core ring system.[10]
-
Position 7 Substitutions: For fluoroquinolone-type structures, substitutions at the 7-position are critical. The addition of morpholine or piperazine moieties can enhance Gram-positive activity and modulate pharmacokinetic properties.[11]
-
Halogenation: The presence of halogens, such as bromine or chlorine, on the quinoline ring can significantly enhance antimicrobial potency.[1]
-
Hydrazone Moiety: The incorporation of a hydrazone functional group (-NH-N=C-) can produce compounds with a broad spectrum of activity against both bacteria and fungi.[1] For example, a bromo-substituted quinoline hydrazone with a nitro group showed remarkable activity against multiple bacterial strains.[1]
Comparative Antimicrobial Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness. The table below compares the MIC values of various quinolinone analogs against representative pathogens.
| Compound ID | Key Structural Features | Target Organism | MIC (µg/mL) | Reference |
| 7b | 6-Bromo, Hydrazone, Nitro group | S. aureus (Gram +) | 10 | [1] |
| 7b | 6-Bromo, Hydrazone, Nitro group | E. coli (Gram -) | 15 | [1] |
| 7d | 6-Bromo, Hydrazone | S. aureus (Gram +) | 75 | [1] |
| Compound 7 | 9-Bromo indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [4] |
| Compound 7 | 9-Bromo indolizinoquinoline-5,12-dione | MRSA | 0.031 | [4] |
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus | 3.12 - 50 | [12] |
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | Candida albicans | Potentially Active | [12] |
Note: MIC values are highly dependent on the specific strain and testing methodology.
Comparative Analysis of Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal cell death.[13][14] Quinoline derivatives have emerged as promising candidates for neuroprotection due to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[15][16]
Structure-Activity Relationship (SAR) and Mechanisms
The neuroprotective effects of quinoline analogs are often multi-faceted.
-
Antioxidant Activity: Many quinoline derivatives act as potent radical scavengers, mitigating the damaging effects of oxidative stress.[16] The ability to donate hydrogen atoms or single electrons is a key feature of their antioxidant capacity.[16]
-
Enzyme Inhibition: Certain analogs are designed to inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are important targets in the treatment of neurodegenerative disorders.[15][16]
-
Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. Some quinolinyl analogs have been shown to inhibit neuroinflammation by targeting pathways like the TLR4/NF-κB signaling cascade.[17]
A study on a quinolinyl analog of resveratrol, RV01, demonstrated that it reduces neuroinflammation by targeting the Toll-like receptor 4 (TLR4), which in turn inhibits the NF-κB signaling pathway and reduces the production of inflammatory cytokines like IL-6 and TNF-α.[17]
Caption: Inhibition of the TLR4/NF-κB neuroinflammatory pathway.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the antiproliferative effect of compounds on cancer cell lines.[8]
Objective: To determine the IC₅₀ value of a test compound.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of each concentration to the designated wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[12]
Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ampicillin)
Procedure:
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock test compound to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a sterility control (MHB only) and a growth control (MHB + inoculum, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The this compound scaffold and its broader quinoline analogs represent a highly versatile platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that small modifications to the core structure can lead to significant changes in biological activity, switching from anticancer to antimicrobial or neuroprotective effects.[18][19][20] The data compiled in this guide highlight several promising lead compounds in each category. Future research should focus on optimizing these leads to improve potency, selectivity, and pharmacokinetic profiles. Advanced strategies, such as molecular hybridization and multi-target drug design, will likely play a crucial role in unlocking the full therapeutic potential of this remarkable class of compounds.[3]
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The Untapped Potential of a Saturated Scaffold: A Comparative Guide to the Structure-Activity Relationships of Octahydro-4(1H)-quinolinone Derivatives
In the vast landscape of medicinal chemistry, the quinoline and quinolone scaffolds have long been celebrated as "privileged structures," forming the core of numerous approved drugs with a wide array of biological activities. Their rigid, aromatic nature has provided a robust framework for the design of potent anticancer, antimicrobial, and neuroprotective agents. However, the exploration of their saturated counterpart, the octahydro-4(1H)-quinolinone scaffold, remains a largely uncharted territory, presenting a compelling opportunity for the discovery of novel therapeutics with potentially improved physicochemical properties and unique pharmacological profiles.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing insights from their well-studied aromatic precursors. By examining the established SAR of quinolinones and quinolines, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework to guide the rational design and synthesis of novel therapeutic agents based on the this compound core.
The this compound Scaffold: A Foundation for Novelty
The this compound core represents a three-dimensional, flexible scaffold in contrast to its planar, aromatic quinolone counterpart. This conformational flexibility can allow for more precise interactions with the binding sites of biological targets, potentially leading to enhanced potency and selectivity. Furthermore, the saturated nature of the ring system can improve metabolic stability and solubility, key parameters in drug development.
Logical Relationship: From Aromatic Precursors to Saturated Scaffolds
Caption: Catalytic hydrogenation of the aromatic quinoline/quinolinone core yields the saturated this compound scaffold, which is predicted to retain biological activity with improved physicochemical properties.
Comparative SAR Analysis: Insights from Aromatic Analogs
While specific SAR studies on this compound derivatives are sparse in publicly available literature, a wealth of data on quinoline and quinolone analogs provides a strong foundation for predictive analysis.
Anticancer Activity: Targeting Cell Proliferation
Quinoline and quinolone derivatives have demonstrated significant potential as anticancer agents, with several compounds advancing to clinical trials. The primary mechanisms of action include the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[1][2]
Comparative SAR for Anticancer Activity
| Structural Position | Observed SAR in Quinolinones/Quinolines | Predicted SAR for Octahydro-4(1H)-quinolinones |
| N1-Substitution | Substitution with small alkyl or aryl groups can modulate activity and selectivity. | N-alkylation or N-arylation could be crucial for optimizing target engagement and cellular permeability. |
| C2-Substitution | Phenyl or other aryl groups at C2 are often associated with potent activity.[1] | Introduction of aryl or heteroaryl moieties at C2 may be a key strategy for potent anticancer activity. |
| C3-Substitution | Carboxamide and ester functionalities can enhance activity. | Functionalization at C3 with amides or esters could provide handles for improving potency and pharmacokinetic properties. |
| C6/C7-Substitution | Electron-withdrawing groups (e.g., halogens, nitro) or bulky substituents can significantly impact potency.[2] | Substitution on the carbocyclic ring with halogens or other functional groups is likely to be a critical determinant of activity. |
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: A typical workflow for determining the in vitro cytotoxicity (IC50) of compounds using the MTT assay.
Antimicrobial Activity: Combating Resistant Pathogens
The quinolone scaffold is famously the basis for the fluoroquinolone class of antibiotics. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Comparative SAR for Antimicrobial Activity
| Structural Position | Observed SAR in Fluoroquinolones | Predicted SAR for Octahydro-4(1H)-quinolinones |
| N1-Substitution | A cyclopropyl group is often optimal for potent activity. | N-cyclopropylation could be a key modification for antibacterial potency. |
| C3-Carboxylic Acid | Essential for DNA gyrase inhibition. | Maintaining a carboxylic acid or a bioisostere at C3 will likely be critical for activity. |
| C6-Fluorine | Significantly enhances antibacterial activity. | Introduction of a fluorine atom at an analogous position on the carbocyclic ring could be a crucial strategy. |
| C7-Piperazine/Pyrrolidine | Modulates spectrum of activity and pharmacokinetic properties. | Substitution at the C7 position with various nitrogen-containing heterocycles will likely influence the antibacterial spectrum. |
Neuroprotective Activity: A Frontier for Discovery
Quinoline derivatives have emerged as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] Their mechanisms of action are often multi-faceted, involving antioxidant effects, inhibition of cholinesterases, and modulation of various receptors.[3][4]
Comparative SAR for Neuroprotective Activity
| Structural Position | Observed SAR in Quinoline Derivatives | Predicted SAR for Octahydro-4(1H)-quinolinones |
| N1-Substitution | Long alkyl chains or substituted benzyl groups can enhance activity. | Introduction of lipophilic side chains at the N1 position may improve blood-brain barrier penetration. |
| C2/C4-Aryl/Heteroaryl Substitution | Can provide key interactions with enzyme active sites or receptor binding pockets. | Aryl or heteroaryl substituents at C2 or C4 could be important for targeting specific enzymes or receptors in the central nervous system. |
| Hydroxyl/Methoxy Groups | Often contribute to antioxidant activity. | Incorporation of hydroxyl or methoxy groups on the carbocyclic ring could impart antioxidant properties. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of quinolinone derivatives.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Protocol 2: Broth Microdilution Antibacterial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.[2] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[7]
Protocol 3: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.[8]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., with ³H or ¹²⁵I) specific for the target receptor
-
Unlabeled test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of an unlabeled ligand known to bind to the receptor.[9]
-
Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value of the test compound can be determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[8]
Conclusion and Future Directions
The this compound scaffold holds significant promise as a versatile template for the design of novel therapeutic agents. While direct SAR studies on its derivatives are currently limited, the extensive body of research on the corresponding aromatic quinoline and quinolone systems provides a robust framework for predictive drug design. By leveraging the established SAR of these precursors, medicinal chemists can strategically design and synthesize libraries of this compound derivatives with a higher probability of biological activity.
Future research should focus on the systematic synthesis and biological evaluation of substituted octahydro-4(1H)-quinolinones to establish concrete SAR for this underexplored scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds and paving the way for the development of next-generation drugs for a range of diseases.
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Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 11, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (2025). Retrieved January 11, 2026, from [Link]
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Retrieved January 11, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved January 11, 2026, from [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 11, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved January 11, 2026, from [Link]
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Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC - NIH. (2025). Retrieved January 11, 2026, from [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022). Retrieved January 11, 2026, from [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Some New Fused Quinolones Heterocyclic Compounds - Modern Scientific Press. (2018). Retrieved January 11, 2026, from [Link]
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SAR studies of antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, reported by Desai et al.[5]. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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The Octahydro-4(1h)-quinolinone Scaffold: A Critical Validation for Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this endeavor, the concept of "privileged scaffolds" has emerged as a powerful guiding principle. These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby offering a rich starting point for the development of new therapeutics. This guide provides an in-depth validation of octahydro-4(1h)-quinolinone as a privileged scaffold, offering a comparative analysis against established alternatives and furnishing the experimental evidence necessary to support its integration into modern drug discovery programs.
The Strategic Advantage of the this compound Core
The this compound scaffold is a saturated bicyclic amine, a structural motif that immediately presents several advantages in medicinal chemistry. Its three-dimensional architecture provides a rigid framework that can pre-organize appended pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for a target protein. This rigidity contrasts with more flexible acyclic or monocyclic amines, which often pay a higher entropic penalty upon binding.
Furthermore, the this compound core can be viewed as a conformationally restricted analog of piperidine , one of the most ubiquitous N-heterocycles in approved drugs.[1] By locking the piperidine ring within a bicyclic system, the this compound scaffold offers a means to explore specific conformational spaces that are inaccessible to its more flexible counterpart. This can be a crucial strategy for improving target engagement and mitigating off-target effects.
dot
Caption: The privileged scaffold concept.
Comparative Analysis: this compound vs. Alternative Scaffolds
The validation of a new scaffold necessitates a rigorous comparison against established alternatives. Here, we evaluate the this compound core against piperidine and the parent quinoline scaffold.
| Property | Piperidine | Quinoline | This compound |
| Conformational Flexibility | High (chair-boat interconversion) | Low (planar, aromatic) | Low (rigid, defined chair conformations) |
| 3D Shape | Chair-like | Planar | Defined, multi-vectorial |
| Synthetic Accessibility | High | High | Moderate to High |
| Physicochemical Properties | Generally basic, can be modulated | Generally basic, lipophilic | Basic, potential for improved solubility |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Susceptible to aromatic oxidation | Potentially improved metabolic stability |
| Novelty/IP Space | Crowded | Well-explored | Relatively unexplored |
Table 1: Comparative Properties of this compound and Alternative Scaffolds.
The key takeaway from this comparison is that the this compound scaffold occupies a unique space, offering a balance of structural rigidity, three-dimensionality, and synthetic tractability. This makes it an attractive alternative to both the overly flexible piperidine and the flat, aromatic quinoline.
Experimental Validation: Synthesis and Biological Evaluation
The true measure of a privileged scaffold lies in its ability to be readily synthesized and to impart desirable biological activity to its derivatives. In this section, we provide a representative synthetic protocol and a key biological assay to demonstrate the utility of the this compound core.
Stereoselective Synthesis of cis-Octahydro-4(1h)-quinolinone
The stereochemical configuration of the ring fusion in this compound is critical for defining the spatial orientation of substituents. The cis-fused isomer, in particular, presents a distinct three-dimensional arrangement. The following protocol describes a plausible stereoselective synthesis.
dot
Caption: Synthetic workflow for cis-octahydro-4(1h)-quinolinone.
Experimental Protocol:
-
Michael Addition: To a solution of a substituted aniline (1.0 equiv) in a suitable solvent such as ethanol, add cyclohex-2-en-1-one (1.1 equiv). The reaction is typically catalyzed by a mild acid, such as acetic acid, and stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Michael adduct.
-
Reductive Amination: The resulting aminoketone (1.0 equiv) is dissolved in a solvent like methanol, and a reducing agent, such as sodium borohydride (1.5 equiv), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the corresponding amino alcohol.
-
Lactamization: The amino alcohol is then subjected to a lactamization reaction. This can be achieved through various methods, including heating in the presence of a catalyst or by conversion of the alcohol to a leaving group followed by intramolecular cyclization. A common method involves heating the amino alcohol in a high-boiling solvent such as toluene or xylene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and a Dean-Stark trap to remove water. The reaction is monitored by TLC, and upon completion, the solvent is removed, and the crude product is purified by chromatography or recrystallization to afford the desired cis-octahydro-4(1h)-quinolinone.
Biological Evaluation: NMDA Receptor Antagonism
The this compound scaffold has shown promise in the development of N-methyl-D-aspartate (NMDA) receptor antagonists.[2] Dysregulation of NMDA receptor activity is implicated in a range of neurological disorders, making it a key therapeutic target.[3] The following protocol outlines a functional assay to assess the NMDA receptor antagonist activity of novel this compound derivatives.
dot
Caption: Workflow for NMDA receptor functional assay.
Experimental Protocol: Calcium-Flux Assay [4]
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured in appropriate media and seeded into 384-well plates.[4]
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 6 dye) in an assay buffer. The cells are incubated at room temperature to allow for dye uptake.
-
Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. Various concentrations of the test compounds (this compound derivatives) are then added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the test compounds, a solution containing NMDA receptor agonists (glutamate and glycine) is added to the wells to stimulate receptor activation and subsequent calcium influx.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is analyzed to determine the inhibitory effect of the test compounds on the agonist-induced calcium influx. The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the compounds as NMDA receptor antagonists.
Conclusion: A Privileged Scaffold for Future Drug Discovery
The this compound scaffold represents a compelling and underexplored area of chemical space for the development of novel therapeutics. Its rigid, three-dimensional structure, combined with its relationship to the well-established piperidine motif, provides a strong foundation for the design of potent and selective modulators of a variety of biological targets. The synthetic accessibility of this scaffold, coupled with the availability of robust biological assays, makes it a prime candidate for inclusion in modern drug discovery pipelines. As the demand for innovative medicines continues to grow, the strategic application of privileged scaffolds like this compound will be instrumental in driving the next wave of therapeutic breakthroughs.
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JoVE. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments. Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
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A Comparative Guide to Bioisosteric Replacement Strategies for the Octahydro-4(1H)-quinolinone Scaffold
For researchers, scientists, and drug development professionals, the strategic modification of privileged scaffolds is a cornerstone of modern medicinal chemistry. The "Octahydro-4(1H)-quinolinone" core is a conformationally restricted bicyclic system that offers a valuable three-dimensional framework for the precise spatial orientation of substituents. Its presence in numerous biologically active compounds underscores its significance as a template for engaging with a variety of biological targets, particularly G-protein coupled receptors (GPCRs).
However, the journey from a lead compound to a clinical candidate often necessitates fine-tuning of its physicochemical and pharmacokinetic properties. Bioisosteric replacement, the substitution of a functional group or scaffold with another that retains similar biological activity while favorably modulating other characteristics, is a powerful strategy in this optimization process.[1][2] This guide provides an in-depth comparison of potential bioisosteric replacements for the this compound scaffold, offering experimental insights and actionable protocols for the medicinal chemist's toolbox.
The this compound Scaffold: A Privileged Starting Point
The this compound framework, a saturated derivative of the quinoline ring system, is highly valued in drug discovery.[3] Its rigid, non-planar structure allows for the creation of stereochemically defined molecules, a critical factor in achieving selective interactions with biological targets.[3] The embedded secondary amine and ketone functionalities serve as versatile synthetic handles for diversification and the introduction of pharmacophoric elements.
dot
graph "Octahydro_4_1H_quinolinone_Scaffold" {
layout=neato;
node [shape=plaintext];
"this compound" [
label = <
this compound
>
];
}
dot
Caption: The core structure of the this compound scaffold.
Rationale for Bioisosteric Replacement
While the this compound scaffold provides a robust foundation, opportunities for optimization often lie in modifying the core ring system itself. The primary motivations for exploring bioisosteric replacements include:
-
Modulation of Physicochemical Properties: Altering lipophilicity (LogP), aqueous solubility, and pKa can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancement of Metabolic Stability: Introducing heteroatoms or altering the carbon framework can block sites of metabolism, thereby increasing a compound's half-life.
-
Exploration of New Chemical Space and Intellectual Property: Novel scaffolds can lead to the discovery of compounds with improved potency, selectivity, or a differentiated safety profile, while also providing a distinct intellectual property position.[1]
-
Fine-tuning of Receptor Interactions: Subtle changes in the geometry and electronic distribution of the scaffold can lead to more favorable interactions with the target protein.
Promising Bioisosteric Replacements: A Comparative Analysis
Based on structural and electronic similarity, two promising bioisosteric replacements for the this compound scaffold are the Decahydro-1,6-naphthyridin-4-one and the Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffolds.
dot graph "Bioisosteric_Replacement_Strategies" { layout=neato; node [shape=plaintext];
} dot Caption: Proposed bioisosteric replacements for the this compound scaffold.
Comparative Physicochemical Properties
The introduction of an additional nitrogen atom in the decahydro-1,6-naphthyridin-4-one and hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffolds is anticipated to significantly influence their physicochemical properties.
| Scaffold | Predicted cLogP | Predicted pKa (most basic) | Predicted Aqueous Solubility (logS) | Key Features |
| This compound | 1.5 - 2.0 | 8.5 - 9.0 | -2.5 to -3.0 | Single basic nitrogen, lipophilic carbocyclic portion. |
| Decahydro-1,6-naphthyridin-4-one | 0.5 - 1.0 | 8.0 - 8.5 | -1.5 to -2.0 | Two basic nitrogens, increased polarity, potential for improved solubility. |
| Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | 0.2 - 0.7 | 7.5 - 8.0 | -1.0 to -1.5 | Fused 5- and 6-membered rings, two nitrogen atoms, potentially enhanced solubility and different conformational profile. |
Note: Predicted values were generated using standard computational models and may vary depending on the specific software and parameters used.
The decahydro-1,6-naphthyridin-4-one and hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffolds are predicted to have lower cLogP values and higher aqueous solubility compared to the parent this compound. This can be advantageous for developing orally bioavailable drugs. The presence of a second nitrogen atom also introduces an additional site for hydrogen bonding, which could be exploited to enhance target affinity or modulate ADME properties.
Experimental Protocols
Synthesis of the Core Scaffolds
1. Synthesis of this compound (Representative Protocol)
A common route to the this compound core involves the cyclization of a substituted cyclohexanone with an appropriate amine.
dot graph "Synthesis_Octahydroquinolinone" { layout=neato; node [shape=plaintext];
} dot Caption: General synthetic workflow for this compound.
Step-by-step methodology:
-
Reaction Setup: To a solution of a suitable cyclohexanone derivative (1.0 eq) in an appropriate solvent such as toluene or ethanol, add the desired primary amine (1.1 eq).
-
Cyclization: The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
2. Synthesis of Decahydro-1,6-naphthyridin-4-one (Representative Protocol)
The synthesis of the decahydro-1,6-naphthyridin-4-one scaffold can be achieved through a multi-step sequence, often involving the construction of a substituted piperidine ring followed by cyclization.
dot graph "Synthesis_Decahydronaphthyridinone" { layout=neato; node [shape=plaintext];
} dot Caption: General synthetic workflow for Decahydro-1,6-naphthyridin-4-one.
Step-by-step methodology:
-
Starting Material: Begin with a suitably functionalized 4-aminopiperidine derivative.
-
Acylation: Acylate the primary amine with a reagent containing a latent electrophile, for example, a protected β-halopropionyl chloride.
-
Deprotection and Cyclization: Deprotect the piperidine nitrogen and induce intramolecular cyclization under basic conditions to form the bicyclic lactam.
-
Purification: The crude product is purified by crystallization or column chromatography. The stereochemistry of the ring junction can often be controlled by the choice of reaction conditions and starting materials.[4]
3. Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (Representative Protocol)
The hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffold is frequently synthesized via the cyclization of a proline derivative with an amino acid or a related building block.[5]
dot graph "Synthesis_Hexahydropyrrolopyrazinone" { layout=neato; node [shape=plaintext];
} dot Caption: General synthetic workflow for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one.
Step-by-step methodology:
-
Peptide Coupling: Couple N-protected proline with an appropriate amino acid ester using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).
-
Deprotection: Selectively remove the N-terminal protecting group of the dipeptide.
-
Cyclization: Induce intramolecular cyclization, often by heating in a suitable high-boiling solvent, to form the diketopiperazine-like core.
-
Reduction (if necessary): The resulting dione can be selectively reduced to the desired lactam.
-
Purification: The final product is purified by standard chromatographic techniques.
Biological Evaluation: GPCR Binding and Functional Assays
To objectively compare the performance of these scaffolds, a robust biological assay is essential. For GPCR targets, a combination of radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP accumulation) provides a comprehensive evaluation of a compound's affinity and efficacy.[6][7][8][9]
1. Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of a test compound for a specific GPCR by measuring its ability to displace a radiolabeled ligand.[6][7]
dot graph "Radioligand_Binding_Assay" { layout=neato; node [shape=plaintext];
} dot Caption: Workflow for a competitive radioligand binding assay.
Step-by-step methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably or transiently expressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ligand), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
2. cAMP Functional Assay (HTRF)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger for many GPCRs.[3][8][9][10]
dot graph "cAMP_Functional_Assay" { layout=neato; node [shape=plaintext];
} dot Caption: Workflow for a HTRF-based cAMP functional assay.
Step-by-step methodology:
-
Cell Plating: Plate cells expressing the GPCR of interest in a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist mode, pre-incubate with the test compound before adding a fixed concentration of a known agonist.
-
Cell Lysis and Reagent Addition: After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubation: Incubate the plate at room temperature to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.
-
Fluorescence Reading: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The this compound scaffold is a valuable starting point in drug discovery. However, the rational application of bioisosteric replacement strategies can unlock significant improvements in a compound's overall profile. The Decahydro-1,6-naphthyridin-4-one and Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffolds represent two promising alternatives that offer the potential to modulate physicochemical properties and explore new chemical space. By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically investigate these and other bioisosteric replacements to accelerate the development of novel and improved therapeutics.
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
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GPCR-radioligand binding assays. PubMed. [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). STAR Protocols. [Link]
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cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2015). Molecules. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. [Link]
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Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2013). Molecules. [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][9]triazino[2,3-c]quinazolines. (2022). Pharmaceuticals. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2018). Journal of Medicinal Chemistry. [Link]
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Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. (2021). Molecules. [Link]
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A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][6][7][9]triazine-1,4-dione and Related Compounds. ResearchGate. [Link]
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cis and trans Decahydro 1,6 naphthyridines. Stereoselective Synthesis and Stereochemistry. ResearchGate. [Link]
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Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2021). RSC Advances. [Link]
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Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. (2016). Asian Journal of Pharmaceutics. [Link]
-
3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. (2019). Frontiers in Microbiology. [Link]
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Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010). Molecular Informatics. [Link]
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Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]
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Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles, 1,3-Dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-Dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines Using a Supported Selenium Resin. (2009). Journal of Combinatorial Chemistry. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Octahydro-4(1H)-quinolinone: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The octahydro-4(1H)-quinolinone core, also known as decahydro-4-quinolinone, is a saturated bicyclic scaffold of significant interest in medicinal chemistry and alkaloid synthesis. Its rigid, three-dimensional structure provides a valuable framework for the development of novel therapeutic agents and complex natural product analogues. The stereochemical complexity, particularly at the C4a-C8a ring junction, presents a formidable synthetic challenge, demanding strategies that offer precise control over diastereoselectivity.
This guide provides an in-depth comparative analysis of two powerful and distinct synthetic strategies for constructing this key heterocyclic ketone: the Aza-Robinson Annulation and the Intramolecular Dieckmann Condensation . Moving beyond a simple recitation of steps, we will dissect the underlying mechanistic principles, evaluate the strategic advantages of each approach, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.
Method 1: The Aza-Robinson Annulation Strategy
The Robinson annulation is a classic and powerful tool for the formation of a six-membered ring onto an existing ketone. The "aza" variant adapts this logic to nitrogen-containing heterocycles, providing an elegant and convergent route to fused bicyclic systems. This strategy involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.
Mechanistic Deep Dive & Rationale
The strategic brilliance of this approach lies in its convergence. We begin with a pre-formed piperidine ring (specifically, a piperid-2-one or a related cyclic imide) and build the second, ketone-bearing ring onto it. The initial Michael addition of the piperidone enolate to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), extends the carbon chain. The subsequent acid-catalyzed intramolecular aldol condensation closes the ring, forming the target bicyclic system. The choice of an N-protected piperid-2-one as the starting material is critical; the lactam functionality provides sufficient acidity for enolate formation while being a stable and common synthetic handle. The stereochemical outcome of the ring junction (cis vs. trans) is often dictated by the thermodynamics of the cyclization step, which can be influenced by the choice of catalyst and reaction conditions.
Visualizing the Aza-Robinson Annulation Pathway
Caption: Workflow for the Aza-Robinson annulation synthesis.
Experimental Protocol: Aza-Robinson Annulation
This protocol is adapted from the general principles of aza-Robinson annulation strategies reported in the literature[1][2].
Step 1: Michael Addition
-
To a solution of sodium ethoxide (NaOEt, 1.1 eq.) in anhydrous ethanol (EtOH) at 0 °C under an inert atmosphere (N₂ or Ar), add N-benzyl-piperid-2-one (1.0 eq.) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl vinyl ketone (MVK, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate diketone.
Step 2: Intramolecular Aldol Condensation & Dehydration
-
Dissolve the purified diketone intermediate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the crude hexahydro-4(1H)-quinolinone enone.
Step 3: Catalytic Hydrogenation
-
Dissolve the enone precursor in methanol (MeOH) in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (10% Pd/C, 5 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 8 hours.
-
Carefully vent the vessel, and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to yield the final this compound product. Further purification can be achieved by recrystallization or chromatography if necessary.
Method 2: The Intramolecular Dieckmann Condensation
The Dieckmann condensation is a cornerstone of synthetic organic chemistry for forming five- and six-membered cyclic β-keto esters via the intramolecular cyclization of a diester.[3][4] This "constructive" approach builds the entire bicyclic system from an acyclic precursor, offering excellent control over substituent placement.
Mechanistic Deep Dive & Rationale
This strategy hinges on creating a linear precursor that contains both the piperidine nitrogen and two ester functionalities at the correct spacing. A suitable starting material is ethyl nipecotate (ethyl piperidine-3-carboxylate). N-alkylation with an ethyl acrylate equivalent introduces the second ester group, creating the required 1,7-diester.
Upon treatment with a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide), an enolate is formed at the α-position of one ester. This enolate then attacks the carbonyl of the second ester in an intramolecular fashion, forming the six-membered carbocyclic ring. The initial product is a bicyclic β-keto ester. The final step involves acidic hydrolysis and decarboxylation to remove the ester group at the C3 position, yielding the target ketone. This method is highly reliable and generally proceeds in good yield.
Visualizing the Dieckmann Condensation Pathway
Caption: Workflow for the Dieckmann condensation synthesis.
Experimental Protocol: Dieckmann Condensation
This protocol is constructed based on the well-established principles of the Dieckmann condensation.
Step 1: Synthesis of the Diester Precursor
-
In a round-bottom flask, dissolve ethyl nipecotate (1.0 eq.) and ethyl acrylate (1.1 eq.) in anhydrous acetonitrile.
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 24 hours.
-
Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil, the N-alkylated diester, is often of sufficient purity to be used directly in the next step.
Step 2: Dieckmann Condensation
-
Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous toluene in a flame-dried, three-neck flask under an inert atmosphere.
-
Heat the suspension to 100 °C.
-
Add a solution of the crude diester from Step 1 (1.0 eq.) in anhydrous toluene dropwise over 1 hour. Hydrogen gas will evolve.
-
After the addition is complete, continue to stir the mixture at 100 °C for an additional 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of glacial acetic acid, followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude β-keto ester, add a 6 M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 8-12 hours, until CO₂ evolution ceases.
-
Cool the solution to room temperature and carefully neutralize to pH 8-9 with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extract the product into dichloromethane (DCM, 3x).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final this compound product by column chromatography or vacuum distillation.
Comparative Analysis
| Feature | Method 1: Aza-Robinson Annulation | Method 2: Dieckmann Condensation |
| Strategy | Convergent Annulation | Linear Synthesis & Cyclization |
| Key Reactions | Michael Addition, Aldol Condensation | N-Alkylation, Intramolecular Acyl Sub. |
| Starting Materials | Piperid-2-one derivative, MVK | Piperidine-3-carboxylate, Ethyl Acrylate |
| Stereocontrol | Can be challenging; often thermodynamically controlled. | Good control based on precursor stereochem. |
| Scalability | Generally good; hydrogenation step is robust. | Excellent; classic, high-yielding reactions. |
| Advantages | Elegant, convergent, utilizes well-known name reactions. | Highly reliable, predictable, good yields. |
| Disadvantages | Control of aldol side reactions can be tricky. Final hydrogenation step required. | Requires a multi-step linear sequence to build the precursor. |
| Ideal Application | Rapid access to the core for analogue synthesis. | Robust, large-scale synthesis where reliability is key. |
Expert Conclusion & Outlook
Both the Aza-Robinson Annulation and the Dieckmann Condensation represent powerful and reliable strategies for the synthesis of the this compound scaffold.
The Aza-Robinson Annulation is a more convergent and arguably more elegant approach. Its main strength lies in rapidly assembling the bicyclic core from two readily available fragments. However, it may require more optimization to control the aldol condensation step and prevent side reactions. It is an excellent choice for medicinal chemistry programs where rapid diversification from a common piperidone precursor is desired.
The Dieckmann Condensation follows a more traditional, linear path. While this requires more steps to assemble the acyclic precursor, each step is typically high-yielding and robust. The predictability and reliability of the key cyclization and decarboxylation steps make this method exceptionally well-suited for large-scale synthesis where process control and reproducibility are paramount.
The choice between these methods will ultimately depend on the specific goals of the research program, including the desired scale, the availability of starting materials, and the need for stereochemical diversity. Future advancements will likely focus on developing catalytic, enantioselective versions of these cyclizations to provide direct access to specific stereoisomers, further enhancing the value of this important heterocyclic core.
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(Reference for tandem Michael addition/cyclization principles) Org. Lett. 2009 , 11(9), 1959–1962. [Link]
-
(Reference for hydrogenation of quinolines) ACS Catalysis, 2015 , 5(5), 2840-2848. [Link]
-
(Reference for synthesis of tetrahydroquinolines) Organic Chemistry Portal. [Link]
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(Reference for Pd-catalyzed hydrogenation of quinolines) New J. Chem., 2021 , 45, 1481-1487. [Link]
-
(Reference for Co-catalyzed hydrogenation of quinolines) Synthesis, 2021 , 53, A-N. [Link]
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(Reference for synthesis of 4-hydroxyquinolines) Molecules, 2018 , 23(9), 2187. [Link]
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(Reference for tandem conjugate addition/cyclization) Org. Lett., 2009 , 11(9), 1959-1962. [Link]
-
(Reference for diastereoselective synthesis of cis-decahydroquinoline) J. Org. Chem., 2007 , 72(15), 5845–5848. [Link]
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(Reference for tandem Michael addition/cyclization) J. Org. Chem., 2006 , 71(24), 9045-9053. [Link]
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(Reference for reductive cyclization principles) ChemInform, 2010 , 38(19). [Link]
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(Reference for cascade aza-Michael addition-cyclizations) Front. Chem., 2019 , 7, 723. [Link]
-
(Reference for Dieckmann condensation in quinolone synthesis) Molecules, 2021 , 26(24), 7488. [Link]
-
(Reference for general 4-quinolone synthesis) Organic Chemistry Portal. [Link]
-
(Reference for thermal Dieckmann condensation) Chemistry of Heterocyclic Compounds, 2004 , 40(5), 621-625. [Link]
-
(Reference for Aza-Robinson Annulation) Org. Lett., 2023 , 25(44), 7954–7958. [Link]
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(Reference for Friedländer Synthesis) Organic Reactions, 2004 . [Link]
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(Reference for Aza-Robinson Annulation) Org. Lett., 2023 , 25(44), 7954-7958. [Link]
-
(Reference for stereoselective synthesis of quinolinones) ChemRxiv. [Link]
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Navigating the Fortress: A Comparative Guide to the Efficacy of Saturated Quinolinone Derivatives Against Resistant Cancer Cell Lines
In the relentless pursuit of effective cancer therapeutics, the emergence of drug resistance remains a formidable obstacle. Cancer cells, with their inherent genomic instability, adeptly evolve mechanisms to evade the cytotoxic effects of chemotherapy, rendering once-potent drugs ineffective. This guide delves into the promising landscape of quinolinone derivatives, with a particular focus on saturated scaffolds like octahydro- and tetrahydro-4(1H)-quinolinones, as potential agents to breach the defenses of resistant cancer cell lines. We will explore their comparative efficacy, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology drug discovery.
The Quinolinone Scaffold: A Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities.[1] In oncology, quinoline-based compounds have demonstrated significant potential by targeting various cellular processes critical for cancer cell proliferation and survival.[2][3] These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes such as tyrosine kinases and topoisomerases.[4][5] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to enhance potency and overcome resistance.[1]
Confronting Resistance: The Advantage of Novel Scaffolds
Standard chemotherapeutic agents often fail due to the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene.[6] These transporters actively expel drugs from the cancer cell, preventing them from reaching their intracellular targets at effective concentrations.[6] A promising strategy to circumvent this is the development of novel chemical entities that are not substrates for these efflux pumps or may even inhibit their function. Saturated quinolinone derivatives represent such a class of compounds, with their unique three-dimensional structures potentially allowing them to evade recognition by P-gp.
One notable study identified a quinoline derivative, MPT0B392, which demonstrated efficacy in P-gp-overexpressing cancer cells, suggesting that modification of the quinoline core can lead to compounds that overcome this common resistance mechanism.[1] Furthermore, certain 4(1H)-quinolone derivatives have been shown to overcome acquired resistance to microtubule-targeting agents by targeting the colchicine binding site of β-tubulin, a different mechanism than that of taxanes and vinca alkaloids, which are often subject to resistance.[7]
Comparative Efficacy of Saturated Quinolinone Derivatives
While direct, comprehensive studies on "Octahydro-4(1h)-quinolinone" derivatives against a wide panel of resistant cancer cell lines are still emerging, research on structurally related tetrahydroquinolinone derivatives provides valuable insights into their potential.
A study on 3-substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-ones revealed potent cytotoxic activity against various cancer cell lines.[8] For instance, compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) exhibited significant growth inhibition in both colon (HCT-116) and lung (A549) cancer cell lines.[8] The table below summarizes the IC50 values for this and related compounds, providing a basis for comparison.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 | [8] |
| A549 (Lung) | Not specified | [8] | ||
| 5 | 3-benzyl-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 | [8] |
| 6 | 3-(2-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 | [8] |
It is crucial to note that these initial studies were performed on drug-sensitive cell lines. The true potential of these saturated quinolinone scaffolds lies in their evaluation against corresponding drug-resistant sublines.
Unraveling the Mechanism of Action
The anticancer effects of tetrahydroquinolinone derivatives appear to be multifaceted, primarily culminating in the induction of apoptosis. Compound 4a , for example, was found to arrest the cell cycle at the G2/M phase, a hallmark of agents that interfere with microtubule dynamics or DNA replication.[8] This cell cycle arrest subsequently leads to programmed cell death through both intrinsic and extrinsic apoptotic pathways.[8]
The proposed mechanism underscores the importance of evaluating the impact of these derivatives on key cellular processes. A logical workflow for investigating the mechanism of action is depicted below.
Caption: Workflow for investigating the anticancer mechanism of quinolinone derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key experiments in the evaluation of "this compound" derivatives.
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to a chemotherapeutic agent.
Materials:
-
Parental cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Chemotherapeutic agent for inducing resistance (e.g., Cisplatin, Doxorubicin)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the parental cell line: Culture the parental cells and treat with a serial dilution of the selected chemotherapeutic agent for 72 hours. Determine the IC50 value using a cell viability assay (see Protocol 2).
-
Initial low-dose exposure: Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration of 1/10th of the IC50.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, subculture them and increase the drug concentration in the medium by a factor of 1.5 to 2.
-
Repeat dose escalation: Continue this process of stepwise dose escalation over several months. Monitor the cells for changes in morphology and growth rate.
-
Characterize the resistant cell line: After achieving a significant level of resistance (e.g., 10-fold or higher increase in IC50 compared to the parental line), characterize the resistant cell line by re-evaluating the IC50 of the chemotherapeutic agent.
-
Validate resistance mechanism: Assess the expression of known resistance markers, such as P-glycoprotein, using Western blotting or immunofluorescence.[6]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of the test compounds.[1]
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
"this compound" derivative stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is for assessing changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p21, anti-cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: A typical workflow for Western Blot analysis.
Future Directions and Concluding Remarks
The exploration of "this compound" and related saturated derivatives as anticancer agents is a promising frontier in the battle against drug resistance. While the current body of literature provides a strong foundation, further research is imperative. Future studies should focus on:
-
Synthesis and screening of a broader library of "this compound" derivatives to establish clear structure-activity relationships.
-
Systematic evaluation against a panel of well-characterized drug-resistant cancer cell lines with different resistance mechanisms (e.g., P-gp overexpression, target mutations).
-
In-depth mechanistic studies to identify the precise molecular targets and pathways modulated by these compounds.
-
In vivo studies using xenograft models of resistant tumors to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of lead compounds.
By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full potential of these novel quinolinone derivatives and pave the way for a new generation of therapeutics capable of overcoming the challenge of cancer drug resistance.
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A Head-to-Head Comparison of Octahydro-4(1H)-quinolinone and Tetrahydroisoquinolines in Medicinal Chemistry
A Senior Application Scientist's Guide to Navigating Saturated Heterocyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic systems, the quinoline and isoquinoline frameworks have proven to be exceptionally fruitful, forming the basis of numerous approved drugs.[1][2][3] While their aromatic and partially saturated variants are widely explored, this guide delves into a head-to-head comparison of two of their fully saturated counterparts: Octahydro-4(1H)-quinolinone and 1,2,3,4-Tetrahydroisoquinolines (THIQs) . This analysis aims to provide a comprehensive understanding of their respective strengths and weaknesses in the context of modern drug discovery, supported by experimental data and synthetic considerations.
At a Glance: Key Structural and Property Differences
| Feature | This compound | Tetrahydroisoquinolines (THIQs) |
| Core Structure | Saturated bicyclic system with a nitrogen atom at position 1 and a carbonyl group at position 4. | Saturated bicyclic system with a nitrogen atom at position 2. |
| Chirality | Multiple stereocenters, leading to a variety of cis and trans isomers with distinct conformations. | Often a single stereocenter at the C1 position, with additional centers possible with substitution. |
| Synthetic Accessibility | Typically synthesized via catalytic hydrogenation of quinolinone precursors. Stereocontrol can be challenging. | Readily accessible through well-established methods like the Pictet-Spengler reaction, which allows for good stereocontrol at C1.[4][5] |
| Conformational Flexibility | Conformationally restricted due to the fused ring system, offering a rigid scaffold for substituent placement. | The heterocyclic ring adopts a half-chair conformation, providing a defined three-dimensional structure.[6] |
| Key Applications | Primarily utilized as a rigid scaffold in synthetic and medicinal chemistry. | Widely found in natural products and synthetic drugs with a broad range of biological activities, including anticancer, and neuroprotective effects.[7][8][9] |
Delving Deeper: A Comparative Analysis
Chemical Synthesis and Stereochemical Control
The synthetic accessibility of a scaffold is a paramount consideration in drug development, directly impacting the feasibility of library synthesis and lead optimization. In this regard, THIQs hold a distinct advantage.
Tetrahydroisoquinolines (THIQs): The Pictet-Spengler reaction stands as a cornerstone for THIQ synthesis.[4][5] This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone is a robust and versatile method that allows for the direct installation of a substituent at the C1 position, often with good stereocontrol. The reaction conditions can be tuned to favor the formation of specific diastereomers, a crucial aspect for structure-activity relationship (SAR) studies.
Experimental Protocol: The Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline.
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aldehyde or ketone to the solution at room temperature.
-
Add the acid catalyst dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This compound: The synthesis of the this compound core typically involves the catalytic hydrogenation of a quinolinone precursor.[10][11][12] While effective for achieving saturation, this approach often yields a mixture of cis and trans isomers, necessitating challenging separation and characterization steps. Achieving stereocontrol during the synthesis of substituted octahydro-4(1H)-quinolinones is a significant synthetic hurdle, often requiring multi-step sequences and chiral auxiliaries.
Experimental Protocol: Catalytic Hydrogenation of Quinolinone
This protocol outlines a general procedure for the synthesis of this compound from 4-hydroxyquinoline.
Materials:
-
4-Hydroxyquinoline (1.0 eq)
-
Catalyst (e.g., Platinum on carbon, Rhodium on alumina)
-
Solvent (e.g., acetic acid, ethanol)
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Place the 4-hydroxyquinoline and the catalyst in a high-pressure reaction vessel.
-
Add the solvent to the vessel.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
Conformational Analysis and Structural Rigidity
The three-dimensional shape of a molecule is intimately linked to its biological activity. The conformational properties of these two scaffolds present distinct advantages and disadvantages.
This compound: The fused bicyclic nature of the decahydroquinoline system imparts significant conformational rigidity. The cis and trans isomers adopt distinct chair-chair conformations, which dictate the spatial orientation of substituents.[13] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of pharmacophoric groups. However, the inherent lack of flexibility can also be a limitation if the target's binding pocket requires a degree of conformational adaptation.
Tetrahydroisoquinolines (THIQs): The heterocyclic ring of the THIQ scaffold typically adopts a half-chair conformation.[6] While still providing a well-defined three-dimensional structure, it possesses more conformational flexibility compared to the decahydroquinoline system. This can be beneficial for accommodating different binding pocket geometries. The stereochemistry at the C1 position significantly influences the preferred conformation and the orientation of the C1 substituent.
Caption: Conformational characteristics of the two scaffolds.
Biological Activity and Therapeutic Applications
The ultimate measure of a scaffold's utility lies in the biological activity of its derivatives. Here, the existing literature heavily favors THIQs.
Tetrahydroisoquinolines (THIQs): The THIQ motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[7][8][9] These include anticancer, antimicrobial, antiviral, and neuroprotective effects. The ability to readily synthesize diverse libraries of THIQs has facilitated extensive SAR studies, leading to the identification of potent and selective modulators of various biological targets. For instance, certain THIQ derivatives have shown potent anticancer activity with IC50 values in the nanomolar range.[9]
This compound: In contrast, there is a relative dearth of published data on the biological activities of derivatives of the saturated this compound core. While unsaturated quinolinone derivatives have demonstrated a range of pharmacological properties, including anticancer and anti-inflammatory activities, the biological potential of the fully saturated system remains largely underexplored.[14] This represents both a challenge and an opportunity for medicinal chemists. The rigid and stereochemically defined nature of the this compound scaffold suggests that its derivatives could exhibit high potency and selectivity if targeted appropriately.
| Compound Class | Biological Target/Activity | Representative IC50 Values | Reference |
| Tetrahydroisoquinoline Derivatives | Anticancer (various cell lines) | 0.23 - 0.74 µg/mL | [9] |
| Neuroprotective (anti-Parkinsonism) | N/A (in vivo studies) | [15] | |
| Quinolinone Derivatives (unsaturated) | Photosynthesis Inhibition | IC50 = 126 µmol/L | [16] |
| Anticancer (various cell lines) | N/A (general activity reported) | [14] |
Conclusion: A Tale of Two Scaffolds
In this head-to-head comparison, Tetrahydroisoquinolines emerge as the more established and versatile scaffold for drug discovery. Their synthetic tractability, coupled with a rich history of biological activity, makes them a reliable starting point for many medicinal chemistry programs. The well-defined stereochemistry at the C1 position provides a clear vector for SAR exploration.
This compound, on the other hand, represents a more nascent and challenging scaffold. Its synthetic accessibility, particularly with stereocontrol, is a significant hurdle. However, its inherent rigidity and unique three-dimensional architecture present an exciting opportunity for the design of highly specific and potent ligands. For research groups willing to invest in the development of novel synthetic methodologies, the exploration of the biological potential of this compound derivatives could unlock new avenues for therapeutic intervention.
Ultimately, the choice between these two scaffolds will depend on the specific goals of the research program, the available synthetic expertise, and the desired properties of the final drug candidate.
Caption: Decision workflow for scaffold selection.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Octahydro-4(1H)-quinolinone Compounds
In the landscape of modern drug discovery, the quinolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among its many derivatives, Octahydro-4(1H)-quinolinone compounds are gaining traction for their potential therapeutic applications, ranging from antimicrobial to anticancer and neuroprotective agents.[3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of this promising class of molecules, offering insights into experimental design, data interpretation, and the critical translation from laboratory assays to preclinical models.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The this compound core, a saturated heterocyclic ketone, provides a three-dimensional architecture that allows for diverse functionalization. This structural flexibility is key to its ability to interact with a variety of biological targets. Synthetic strategies for creating libraries of these compounds are continually being refined, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1][2]
In Vitro Evaluation: Unveiling Molecular Mechanisms in a Controlled Environment
In vitro assays are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the molecular mechanisms of action of novel compounds. For this compound derivatives, a battery of cell-free and cell-based assays is typically employed to establish a preliminary activity profile.
Key In Vitro Assays and Their Mechanistic Insights:
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined against a panel of pathogenic bacteria and fungi to assess the compound's potency.[6] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[7][8][9]
-
Anticancer Activity: Cytotoxicity is evaluated against various cancer cell lines using assays like the MTT or LDH assay to determine the half-maximal inhibitory concentration (IC50).[4][10] Further investigation into the mechanism may involve apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and Western blotting to probe effects on specific signaling pathways.[6][10]
-
Enzyme Inhibition Assays: For targeted therapies, the inhibitory activity against specific enzymes is quantified. For instance, quinolinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), BACE1, and GSK3β in the context of neurodegenerative diseases.[3]
-
Antioxidant Activity: The radical scavenging potential of these compounds can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[11][12]
Data Presentation: In Vitro Activity Profile
| Assay Type | Parameter Measured | Example Target/Cell Line | Typical Readout | Reference |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli | µg/mL or µM | [6] |
| Anticancer | Half-maximal Inhibitory Concentration (IC50) | MCF-7 (Breast), HCT-116 (Colon) | µM | [4][10] |
| Enzyme Inhibition | Half-maximal Inhibitory Concentration (IC50) | Acetylcholinesterase (AChE) | nM or µM | [3] |
| Antioxidant | Radical Scavenging Activity (%) | DPPH radical | % Inhibition | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxic effects of this compound compounds on cancer cell lines.[10]
Objective: To determine the IC50 value of a test compound.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
While in vitro data provides crucial mechanistic insights, in vivo studies are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[13] These studies provide critical information on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[14][15]
Common In Vivo Models for Quinolone Derivatives:
-
Infection Models: The efficacy of antimicrobial quinolones is tested in animal models of bacterial infections, such as sepsis, pneumonia, or urinary tract infections.[16] Key parameters include bacterial load reduction and survival rates.
-
Xenograft Models: To evaluate anticancer activity, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth and metastasis is then monitored.[6]
-
Inflammation Models: The anti-inflammatory properties can be assessed using models like the carrageenan-induced paw edema model in rats.[6]
-
Neurodegenerative Disease Models: The neuroprotective effects can be studied in animal models that mimic the pathology of diseases like Alzheimer's or Parkinson's.[17]
-
Toxicology Studies: General toxicology studies in rodents and non-rodent species are essential to determine the safety profile of the compound and identify any potential organ toxicities.[18]
Data Presentation: In Vivo Efficacy and Safety
| Model Type | Parameter Measured | Example Readout | Reference |
| Infection | Bacterial load, Survival rate | Log reduction in CFU, % survival | [16] |
| Xenograft | Tumor volume, Metastasis | mm³, Number of metastatic nodules | [6] |
| Inflammation | Paw edema | % inhibition of edema | [6] |
| Toxicology | Maximum Tolerated Dose (MTD), Organ toxicity | mg/kg, Histopathology findings | [18] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This protocol outlines a standard in vivo method to screen for acute anti-inflammatory activity.[6]
Objective: To evaluate the anti-inflammatory effect of an this compound compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Test compound
-
Vehicle (e.g., saline, DMSO)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
1% Carrageenan suspension in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg) intraperitoneally or orally to the test group. Administer the vehicle to the control group and the standard drug to the positive control group.[6]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[6]
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
The In Vitro to In Vivo Bridge: A Critical Translation
A significant challenge in drug development is the translation of promising in vitro activity to in vivo efficacy.[14][15] A potent inhibitor in a cell-based assay may fail in an animal model due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity.
Key Considerations for Successful Translation:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound determine its bioavailability and exposure at the target site. In vitro assays (e.g., Caco-2 permeability, microsomal stability) can provide early indicators of a compound's ADME profile.
-
Structure-Activity Relationship (SAR) vs. Structure-Property Relationship (SPR): While SAR guides potency optimization, SPR is crucial for improving drug-like properties. A successful drug candidate requires a balance of both.
-
Target Engagement: It is essential to confirm that the compound interacts with its intended target in vivo. This can be achieved through biomarker analysis or specialized imaging techniques.
-
Dose and Schedule: The optimal dose and dosing frequency need to be determined to maintain therapeutic concentrations of the drug without causing significant toxicity.
Conclusion
The journey of an this compound compound from a laboratory curiosity to a potential therapeutic agent is a multi-step process that relies on a thorough and systematic evaluation of its biological activities. A well-designed experimental cascade, starting with robust in vitro assays to establish potency and mechanism, followed by carefully selected in vivo models to assess efficacy and safety, is paramount for success. Understanding the nuances of translating in vitro data to the complexities of a living organism is the lynchpin of modern drug discovery and will be the deciding factor in unlocking the full therapeutic potential of this versatile chemical scaffold.
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Assessing the Drug-Likeness of Octahydro-4(1h)-quinolinone Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinolinone scaffold is a well-established "privileged structure," forming the backbone of numerous biologically active compounds.[1] Its derivatives have shown significant promise across a spectrum of therapeutic areas, including oncology and infectious diseases.[2][3] The hydrogenated analogue, octahydro-4(1h)-quinolinone, presents a compelling three-dimensional framework for the development of novel chemical entities. However, promising biological activity alone does not guarantee a successful drug. The journey from a hit compound to a clinical candidate is paved with challenges, many of which are related to a molecule's physicochemical and pharmacokinetic properties, collectively known as "drug-likeness."[4]
This guide provides a comprehensive framework for assessing the drug-likeness of novel this compound derivatives. We will delve into the foundational principles of drug-likeness, compare computational and experimental methodologies for its evaluation, and provide actionable insights to guide the optimization of this promising class of molecules.
The Rationale for Early Drug-Likeness Assessment
In modern drug discovery, addressing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties at the earliest stages is paramount.[5] Poor pharmacokinetic profiles are a major cause of late-stage attrition in clinical trials, leading to significant financial and temporal losses. By integrating drug-likeness assessment into the hit-to-lead and lead optimization phases, research teams can prioritize compounds with a higher probability of success.[6]
The this compound scaffold, with its inherent structural features, offers a versatile platform for chemical modification. However, each modification can profoundly impact properties like solubility, permeability, and metabolic stability. A systematic and comparative assessment of these properties is therefore not just advantageous, but essential for efficient drug development.
A Dual-Pronged Approach: In Silico and In Vitro Evaluation
The assessment of drug-likeness is a multi-faceted endeavor that combines the predictive power of computational models with the empirical validation of experimental assays. This dual-pronged approach allows for a cost-effective initial screening of a large number of derivatives, followed by a more resource-intensive, but crucial, experimental verification of the most promising candidates.
Caption: A streamlined experimental workflow for validating key drug-like properties.
Key In Vitro Assays for Drug-Likeness
Rationale: Poor aqueous solubility can be a major hurdle for oral absorption and the development of intravenous formulations.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Dilution: Add the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration (typically with 1-2% DMSO).
-
Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.
-
Separation: Centrifuge the samples to pellet the precipitate.
-
Quantification: Analyze the supernatant using LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a widely accepted model of the intestinal barrier. This assay provides a measure of a compound's apparent permeability (Papp).
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Table 3: Experimental Caco-2 Permeability Data for a Phenyltetrahydroquinolinedione Derivative
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Test Compound | A -> B | >10 | <2 |
| Test Compound | B -> A | >10 | |
| Ranitidine (Low Permeability Control) | A -> B | <1 | - |
| Propranolol (High Permeability Control) | A -> B | >10 | - |
Data adapted from a study on a related tetrahydroquinoline derivative, demonstrating high permeability.[6]
Rationale: Assessing a compound's susceptibility to metabolism by liver enzymes is critical for predicting its in vivo half-life and potential for drug-drug interactions. Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Experimental Protocol: HLM Metabolic Stability Assay
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and buffer.
-
Compound Addition: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
Table 4: Comparative Metabolic Stability of Isoquinoline Derivatives in Human Liver Microsomes
| Derivative | % Remaining (30 min) |
| 13f | 28.1 |
| 14b | 27.3 |
Data adapted from a study on isoquinoline derivatives, a related heterocyclic scaffold. A lower percentage remaining indicates lower metabolic stability.
Synthesizing the Data: A Holistic View of Drug-Likeness
The ultimate goal of this comprehensive assessment is to build a holistic profile for each this compound derivative. By integrating the in silico predictions with the in vitro experimental data, researchers can make more informed decisions about which compounds to advance and how to structurally modify those with liabilities.
For instance, a derivative that shows excellent target potency but is predicted to have high hERG inhibition and is confirmed to be rapidly metabolized in HLMs would be a poor candidate for further development. Conversely, a derivative with moderate potency but a clean ADMET profile and good metabolic stability would be a prime candidate for further optimization of its pharmacodynamic properties.
Conclusion: A Roadmap to Better Drug Candidates
The journey of a drug from concept to clinic is long and arduous. By embracing a systematic and comparative approach to assessing the drug-likeness of novel chemical series like the this compound derivatives, we can navigate this path with greater efficiency and a higher probability of success. The integration of predictive computational models and robust in vitro assays provides a powerful paradigm for identifying and optimizing the next generation of therapeutic agents. This guide serves as a foundational roadmap for researchers and drug development professionals committed to this critical endeavor.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Quinolinone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the potency of an inhibitor is but one piece of the puzzle. True therapeutic potential lies in its selectivity – the ability to interact with its intended target while minimizing off-target effects that can lead to unforeseen toxicities or diminished efficacy. The quinolinone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of inhibitors targeting a diverse range of enzymes and receptors.[1][2][3][4][5][6] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of quinolinone-based inhibitors, empowering researchers to make informed decisions in the development of next-generation therapeutics.
The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to a lack of selectivity.[7] Off-target interactions can lead to a cascade of undesirable effects, ranging from mild side effects to severe, life-threatening toxicities.[8] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will delve into the practical aspects of designing and executing robust cross-reactivity studies, with a focus on quinolinone-based inhibitors. We will explore both biochemical and cell-based assays, discuss the interpretation of the resulting data, and provide a framework for comparing the selectivity profiles of different inhibitor candidates.
Designing a Cross-Reactivity Study: A Multi-pronged Approach
A comprehensive assessment of inhibitor selectivity necessitates a multi-tiered strategy, employing a combination of in vitro and in cellulo techniques. The choice of assays will depend on the specific target class and the stage of drug development.
Biochemical Assays: A First Look at Off-Target Interactions
Biochemical assays provide a direct measure of an inhibitor's interaction with a purified protein. They are invaluable for initial screening and for quantifying the potency of an inhibitor against a panel of related and unrelated targets.
Kinase Profiling Panels: For quinolinone-based inhibitors targeting kinases, large-scale kinase profiling panels are the gold standard for assessing selectivity.[9] These panels typically consist of hundreds of purified kinases, allowing for a broad assessment of off-target activities in a single experiment. The data is usually reported as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) for each kinase.
Table 1: Hypothetical Kinase Selectivity Profile of a Quinolinone-Based Inhibitor (Compound A)
| Kinase | IC50 (nM) |
| Target Kinase X | 10 |
| Kinase Y | 500 |
| Kinase Z | >10,000 |
| ... | ... |
Competitive Binding Assays: These assays measure the ability of an inhibitor to displace a known ligand from its binding site.[10] They are particularly useful for targets that are not enzymes, such as receptors and ion channels.
Cell-Based Assays: Probing Selectivity in a Biological Context
While biochemical assays are essential for understanding direct protein-inhibitor interactions, they do not always recapitulate the complexities of the cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's selectivity.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By measuring the amount of soluble protein at different temperatures, one can determine whether an inhibitor is binding to its intended target and, importantly, to any off-targets in the cellular proteome.
Phospho-protein Profiling: For inhibitors targeting signaling pathways, such as kinase inhibitors, phospho-protein profiling using techniques like Western blotting or mass spectrometry can provide a global view of the inhibitor's effects on cellular signaling. A highly selective inhibitor should only affect the phosphorylation of downstream substrates of its intended target.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and reliability of cross-reactivity data, it is crucial to follow well-established protocols.
Protocol 1: Kinase Profiling using a Radiometric Assay
This protocol describes a common method for assessing the selectivity of a kinase inhibitor against a panel of kinases.
-
Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP (radiolabeled with ³²P or ³³P).
-
Add Inhibitor: Add the quinolinone-based inhibitor at a range of concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate: Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time.
-
Stop Reaction and Capture Substrate: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash and Detect: Wash the filter to remove unincorporated ATP and measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment.
-
Cell Treatment: Treat cultured cells with the quinolinone-based inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Separate the soluble proteins from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Data: Making Sense of Selectivity Profiles
The large datasets generated from cross-reactivity studies can be challenging to interpret. Data visualization tools are essential for identifying trends and comparing the selectivity of different inhibitors.
Kinome Trees: Kinome trees are graphical representations of the human kinome that can be used to visualize the selectivity of kinase inhibitors. By coloring the kinases based on their inhibition by a particular compound, one can quickly identify off-target activities and assess the overall selectivity of the inhibitor.
DOT Diagram: Experimental Workflow for Cross-Reactivity Studies
Caption: A streamlined workflow for assessing the cross-reactivity of quinolinone-based inhibitors.
Case Study: Comparing Two Hypothetical Quinolinone-Based Kinase Inhibitors
To illustrate the practical application of these principles, let's consider a hypothetical case study comparing two quinolinone-based inhibitors, Compound B and Compound C, both designed to target Kinase X.
Table 2: Comparative Selectivity Data for Compound B and Compound C
| Kinase | Compound B IC50 (nM) | Compound C IC50 (nM) |
| Target Kinase X | 15 | 25 |
| Kinase A | 200 | >10,000 |
| Kinase B | 5,000 | >10,000 |
| Kinase C | 150 | 8,000 |
Interpretation:
-
Potency: Compound B is slightly more potent against the target kinase X than Compound C.
-
Selectivity: Compound C exhibits a much cleaner selectivity profile, with minimal activity against the tested off-target kinases. Compound B, on the other hand, shows significant inhibition of Kinase A and Kinase C, suggesting a higher potential for off-target effects.
DOT Diagram: Signaling Pathway of Kinase X
Caption: Simplified signaling pathway illustrating the on- and off-target effects of Compound B and Compound C.
Based on this comparative analysis, Compound C would be the more promising lead candidate to advance in the drug development pipeline due to its superior selectivity, despite being slightly less potent.
Conclusion: A Commitment to Rigorous Science
The development of safe and effective medicines hinges on a deep understanding of their molecular interactions. For researchers working with the versatile quinolinone scaffold, a rigorous and comprehensive approach to cross-reactivity studies is paramount. By employing a combination of biochemical and cell-based assays, and by carefully analyzing and visualizing the resulting data, scientists can gain critical insights into the selectivity of their inhibitors and make informed decisions that will ultimately lead to the development of better and safer therapies.
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Benchmarking Novel Octahydro-4(1H)-quinolinone Analogs Against Existing Anticancer Drugs: A Comparative Guide for Drug Development Professionals
Introduction: The Therapeutic Promise of the Quinolinone Scaffold in Oncology
The quinoline and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[2][3][4] This guide focuses on a specific, promising subclass: novel Octahydro-4(1H)-quinolinone analogs. We will provide a framework for benchmarking these new chemical entities (NCEs) against established anticancer agents, offering a roadmap for researchers and drug development professionals to objectively assess their therapeutic potential.
Recent studies have highlighted the cytotoxic effects of quinolinone derivatives against various cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), and cervical cancer (HeLa).[2][5] The core hypothesis is that novel this compound analogs can be synthesized to exhibit enhanced cytotoxicity towards cancer cells, potentially with improved safety profiles and the ability to overcome common drug resistance mechanisms. This guide will use Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, and standard-of-care drugs for colon cancer as primary comparators.[6][7][8][][10][11][12][13]
Experimental Design and Rationale: A Multi-faceted Approach to Benchmarking
A robust benchmarking strategy requires a multi-pronged approach, progressing from initial in vitro screenings to more complex in vivo models.[14][15][16][17] The rationale behind this sequential testing is to efficiently identify promising candidates while minimizing the use of animal models.[15]
Synthesis of Novel this compound Analogs
The synthesis of the this compound scaffold is typically achieved through the catalytic hydrogenation of corresponding quinolinone derivatives.[1] This process saturates both the carbocyclic and heterocyclic rings, providing a versatile core for further functionalization.[1] The design of novel analogs should focus on systematic modifications of the core scaffold to explore structure-activity relationships (SAR).
In Vitro Benchmarking: Assessing Cellular Effects
In vitro assays are fundamental for the initial screening and characterization of NCEs.[18][19][20] They provide a controlled environment to assess a compound's direct effects on cancer cells.
1. Cell Viability and Cytotoxicity Assays:
The primary objective is to determine the concentration at which the novel analogs inhibit cancer cell growth (IC50 value).[14] This is a critical metric for comparing potency against existing drugs.
-
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel this compound analogs and the comparator drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
-
2. Apoptosis Assays:
To understand the mechanism of cell death induced by the novel analogs, it is crucial to assess whether they trigger apoptosis (programmed cell death).
-
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the novel analogs and comparator drug at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.
-
3. Investigating Multidrug Resistance (MDR):
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[21][22][23][24] Benchmarking should include an assessment of the novel analogs' efficacy in drug-resistant cancer cell lines.
-
Protocol: Cytotoxicity in P-gp Overexpressing Cells
-
Cell Lines: Utilize a pair of cell lines: a parental drug-sensitive line (e.g., parental HCT-116) and a derived line that overexpresses P-gp (e.g., HCT-116/Dox).
-
Cytotoxicity Assay: Perform the MTT assay as described above on both cell lines.
-
Resistance Factor Calculation: Calculate the resistance factor (RF) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A lower RF for the novel analogs compared to the existing drug indicates a better ability to overcome P-gp mediated resistance.
-
In Vivo Benchmarking: Evaluating Efficacy in a Biological System
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism.[17][25][26]
-
Protocol: Xenograft Tumor Model
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.[14][25]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, existing drug (e.g., a standard FOLFOX regimen for colon cancer), and the novel this compound analog at various doses.[6][8][12][13]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.[25]
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach a predetermined size. Key endpoints include tumor growth inhibition (TGI) and changes in body weight (as an indicator of toxicity).[25]
-
Comparative Data Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Novel Analogs vs. Doxorubicin
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) |
| Analog 1 | HCT-116 | [Insert Data] | [Insert Data] |
| HCT-116/Dox | [Insert Data] | ||
| Analog 2 | HCT-116 | [Insert Data] | [Insert Data] |
| HCT-116/Dox | [Insert Data] | ||
| Doxorubicin | HCT-116 | [Insert Data] | [Insert Data] |
| HCT-116/Dox | [Insert Data] |
Table 2: In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | [Insert Data] |
| Analog 1 | [Dose 1] | [Insert Data] | [Insert Data] |
| [Dose 2] | [Insert Data] | [Insert Data] | |
| FOLFOX | [Standard Dose] | [Insert Data] | [Insert Data] |
Visualizing Mechanisms and Workflows
Signaling Pathway of Doxorubicin-Induced Cell Death
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[7][][11][27][28]
Caption: Mechanism of Doxorubicin-induced apoptosis.
Experimental Workflow for Benchmarking
The overall experimental workflow follows a logical progression from in vitro to in vivo studies.
Caption: Experimental workflow for benchmarking novel anticancer compounds.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of novel this compound analogs against existing anticancer drugs. By systematically evaluating their cytotoxicity, mechanism of action, and in vivo efficacy, researchers can build a robust data package to support further development. Future studies should also investigate the pharmacokinetic and pharmacodynamic properties of the most promising analogs to fully understand their therapeutic potential. The ultimate goal is to identify novel drug candidates with superior efficacy, improved safety profiles, and the ability to address the ongoing challenge of drug resistance in cancer therapy.
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A Senior Application Scientist's Guide to Computational Docking of Octahydro-4(1h)-quinolinone Derivatives
This guide provides an in-depth comparison of computational methodologies for studying the binding of Octahydro-4(1h)-quinolinone derivatives to protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to computational drug design.
The Significance of the this compound Scaffold
The quinoline and quinolinone ring systems are foundational structures, or "privileged scaffolds," in medicinal chemistry.[1][2] Their derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The saturated version, the this compound core, offers a three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with biological targets.[1] Computational docking is an indispensable tool in this process, allowing for the rapid, cost-effective prediction of how these derivatives will bind to a protein, thereby guiding the synthesis of more potent and selective drug candidates.[6][7][8]
Comparing the Tools of the Trade: Molecular Docking Software
The success of any docking study hinges on two core components of the software: the sampling algorithm , which explores possible ligand conformations and orientations (poses), and the scoring function , which estimates the binding affinity for each pose.[6] Numerous software packages, both commercial and academic, are available, each with distinct strengths and weaknesses.
Several extensive studies have compared the performance of widely-used docking programs.[9][10][11] Programs like Glide, GOLD, and ICM often show a higher accuracy in reproducing experimentally determined binding poses.[11][12] AutoDock and its successor, AutoDock Vina, are popular open-source options known for their reliability and are extensively used in academic research.[7][13] The choice of software can be critical, as some algorithms may perform better for specific types of protein active sites.[9][12] For instance, some scoring functions are more effective in sterically demanding sites, while others excel where hydrophobic interactions are dominant.[12]
| Software | Sampling Algorithm Principle | Strengths | Weaknesses | Typical Application |
| AutoDock Vina | Gradient-based optimization search.[13] | High speed, ease of use, good accuracy for many systems, open-source.[7][13] | Can be less accurate for highly flexible ligands or complex binding sites.[9] | High-throughput virtual screening, initial lead discovery. |
| GOLD | Genetic Algorithm.[9] | High accuracy, considers ligand and partial protein flexibility.[7][9] | Steeper learning curve, computationally more intensive.[7] | Lead optimization, detailed binding mode analysis. |
| Glide (Schrödinger) | Hierarchical search protocol, exhaustive sampling.[6][9] | High accuracy and speed, well-integrated into a larger software suite.[6][10][11] | Commercial, can be cost-prohibitive. | Virtual screening and lead optimization in commercial drug discovery. |
| DOCK | Incremental construction, geometric matching.[6] | One of the pioneering docking programs, robust and well-documented.[10] | Performance can be variable compared to newer algorithms.[10] | Academic research, benchmarking studies. |
| ICM | Monte Carlo simulation. | High success rate in pose prediction.[11] | Performance can be binding-site dependent.[12] | Structure-based drug design and virtual screening. |
An Exemplar Protocol: Docking an this compound Derivative
This section details a self-validating workflow for a typical docking experiment. The causality behind each step is explained to ensure scientific integrity.
Experimental Workflow: Step-by-Step Docking Protocol
Caption: A typical workflow for molecular docking studies.
Step 1: Target Protein Preparation
-
Action: Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).
-
Protocol: Using visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, such as water, ions, and any co-crystallized ligands.[14] Then, add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).[14] The final structure is saved in a docking-ready format like PDBQT for AutoDock.
-
Causality: Water molecules can interfere with the docking process and are often not conserved; removing them simplifies the calculation. Adding hydrogens and correct charges is crucial for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions, which are key drivers of binding affinity.
Step 2: Ligand Preparation
-
Action: Generate a high-quality 3D structure of the this compound derivative.
-
Protocol: Draw the 2D structure of the ligand using software like ChemDraw. Convert this to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[14] Finally, define the rotatable bonds within the ligand to allow for conformational flexibility during docking.[14]
-
Causality: A ligand's 3D conformation is critical for how it fits into a binding pocket. Energy minimization ensures the starting structure is physically realistic. Defining rotatable bonds is essential for flexible ligand docking, allowing the software to explore how the molecule might change its shape to achieve optimal binding.
Step 3: Grid Generation
-
Action: Define the specific region of the protein where the docking search will be performed.
-
Protocol: A grid box is centered on the active site of the protein. The dimensions of this box should be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely within it.
-
Causality: This step focuses the computational search on the area of interest, saving immense computational time and preventing the algorithm from exploring irrelevant surfaces of the protein.
Step 4: Docking Simulation
-
Action: Run the docking software to predict binding poses and scores.
-
Protocol: Execute the chosen docking program (e.g., AutoDock Vina), providing the prepared protein and ligand files as input, along with the grid parameters. The software will then perform its sampling search and generate a series of potential binding poses ranked by their calculated scores.
-
Causality: This is the core of the experiment, where the software's algorithm explores thousands to millions of possible orientations and conformations to find the most favorable binding modes based on its scoring function.[13]
Step 5: Analysis and Interpretation
-
Action: Analyze the results to identify the most likely binding mode.
-
Protocol: Visualize the top-ranked poses within the protein's active site.[14] Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and key amino acid residues. The docking score provides a quantitative estimate of binding affinity.
-
Causality: The best pose is not just about the lowest energy score; it must also make chemical sense. A plausible binding mode will show favorable interactions with functionally important residues in the active site, corroborating existing biochemical data.
Trustworthiness: A Self-Validating System
A computational result is only as reliable as its validation. Describing a protocol is insufficient; it must be a self-validating system.
Protocol Validation Workflow
Caption: Logical flow for validating a docking protocol.
-
Redocking the Native Ligand: The first and most crucial validation step is to ensure your chosen protocol can reproduce experimental reality.[15] If the target protein structure was solved with a bound ligand (a co-crystallized ligand), extract this ligand and then dock it back into the protein using your protocol.
-
Metric for Success: The primary metric is the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating the protocol is accurate.[15]
-
-
Enrichment Studies: A robust protocol should be able to distinguish known active compounds (binders) from known inactive compounds (decoys). By docking a library containing both, a successful protocol will rank the active compounds significantly higher than the decoys.[10]
-
Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose over time in a simulated physiological environment.[15][16] If the ligand remains stably bound in its predicted pose throughout the simulation, it adds a high degree of confidence to the docking result.
Comparative Performance in Practice
The following table summarizes representative data from comparative studies, highlighting the variability in performance and the importance of protocol validation.
| Study Focus | Programs Compared | Key Finding | Success Rate (Example) | Reference |
| Pose Prediction | FlexX, DOCK, GOLD, LigandFit, Glide | Performance is algorithm and protein-dependent. No single program was best for all targets. | GOLD and Glide generally performed better in reproducing crystallographic poses. | [9] |
| Virtual Screening | Glide, GOLD, DOCK | Glide XP demonstrated the best enrichment, identifying 85% of known actives in the top 10% of a ranked database. | Glide XP: ~85%, Glide SP: ~67%, GOLD/DOCK: ~30-55% | [10] |
| Pose Prediction | DOCK, FlexX, GLIDE, ICM, PhDOCK, Surflex | ICM, GLIDE, and Surflex more frequently generated poses close to the X-ray conformation. | Not quantified as a single percentage, but these three consistently outperformed the others. | [11] |
| Binding Site Nature | Glide, ICM, GOLD | Glide performed most consistently across diverse binding sites; ICM and GOLD performance was more binding site–dependent. | Performance was qualitatively assessed based on binding site characteristics (e.g., hydrophobic vs. sterically demanding). | [12] |
Conclusion and Expert Recommendations
Computational docking is a powerful hypothesis-generating tool in the study of this compound derivatives. However, it is not a "magic bullet." The insights derived are critically dependent on the quality of the protocol and the rigor of its validation.
As a Senior Application Scientist, my recommendations are as follows:
-
No One-Size-Fits-All Solution: The choice of docking software should be informed by the specific research question and the nature of the protein target. For high-throughput virtual screening, a faster tool like AutoDock Vina may be appropriate. For detailed binding mode analysis and lead optimization, a more computationally intensive but potentially more accurate program like GOLD or Glide may be preferable.[9][12]
-
Validation is Non-Negotiable: Never trust a docking result without first validating the protocol. At a minimum, a redocking experiment with a known ligand should be performed to ensure the method can reproduce experimental data.[15][17]
-
Think Beyond the Score: The top-ranked score does not always correspond to the true binding mode. A chemically sensible pose with strong, favorable interactions with key residues is often more meaningful than a slightly better score with a nonsensical orientation.
-
Use Docking to Ask Questions: The greatest strength of computational docking is its ability to guide experimental work. Use your results to design the next generation of this compound derivatives, proposing specific modifications to improve binding affinity or selectivity, which can then be tested in the lab.
By adhering to these principles of scientific integrity and causality, researchers can harness the full potential of computational docking to accelerate the discovery of novel therapeutics based on the versatile this compound scaffold.
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A Senior Application Scientist's Guide to Comparative ADMET Profiling of Novel Octahydro-4(1H)-quinolinone Drug Candidates
Introduction: The Quinolinone Scaffold and the ADMET Gauntlet
The octahydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for presenting pharmacophoric features in precise orientations, making it an attractive starting point for novel drug discovery programs. However, promising biological activity is only the first step. A candidate molecule's journey to becoming a viable drug is a perilous one, often cut short by the unforgiving gauntlet of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[4][5][6] Poor ADMET properties are a leading cause of late-stage clinical trial failures, resulting in immense financial and temporal losses.
This guide provides a comparative framework for the early-stage ADMET profiling of novel this compound derivatives. We will move beyond a simple recitation of protocols, instead focusing on the "why" behind the "how"—grounding our experimental choices in the principles of drug action and disposition. We will follow three hypothetical, yet representative, drug candidates derived from the this compound scaffold, illustrating how a multi-parameter ADMET assessment guides lead optimization and candidate selection.
Our candidate molecules are:
-
OQH-001: The parent this compound core with a simple substitution.
-
OQH-002: A more lipophilic analogue, designed for potentially higher target affinity.
-
OQH-003: An analogue with a polar functional group, intended to improve solubility.
Pillar 1: Aqueous Solubility - The Foundation of Bioavailability
A drug must be in solution to be absorbed. Poor aqueous solubility is a primary hurdle that can terminate the development of otherwise potent compounds.[7] We will assess both kinetic and thermodynamic solubility to gain a comprehensive understanding of our candidates' behavior.
Kinetic Solubility: A High-Throughput First Look
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput assay ideal for early screening.[8][9]
-
Compound Preparation: Prepare 10 mM stock solutions of OQH-001, OQH-002, and OQH-003 in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO.
-
Assay Plate Preparation: Add phosphate-buffered saline (PBS, pH 7.4) to a clear-bottom 96-well plate.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the PBS-containing assay plate. This rapid solvent shift induces precipitation of insoluble compounds.
-
Incubation and Measurement: Incubate the plate for 2 hours at room temperature with gentle shaking. Measure the turbidity (light scattering) using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Thermodynamic Solubility: The "Gold Standard"
Thermodynamic solubility is the true equilibrium solubility of the solid crystalline form of a compound in a saturated solution. It is a more time-consuming but highly accurate and physiologically relevant measurement.[7][9][10]
-
Compound Addition: Add an excess amount of the solid, crystalline form of each OQH candidate to separate vials containing PBS (pH 7.4).
-
Equilibration: Seal the vials and shake them at a constant temperature (37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Comparative Solubility Data
| Compound ID | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) | Interpretation |
| OQH-001 | 150 | 125 | Moderate solubility, good starting point. |
| OQH-002 | 25 | 15 | Poorly soluble, as expected from its lipophilic nature. This is a significant flag. |
| OQH-003 | > 200 | 190 | High solubility, the polar group has had the desired effect. |
Expertise & Experience: The discrepancy between kinetic and thermodynamic solubility can reveal important information about a compound's physical properties. A large drop-off from kinetic to thermodynamic solubility may indicate that the compound is slow to crystallize or exists in a metastable amorphous form initially. OQH-002's low solubility is a major concern for oral bioavailability and may necessitate formulation strategies or structural modification.[9]
Pillar 2: Permeability - Crossing the Intestinal Barrier
For oral drugs, absorption across the intestinal wall is critical. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[12][13][14] Differentiated Caco-2 cells form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and functional efflux transporters.[13][15]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for ~21 days until they form a differentiated monolayer.[14]
-
Monolayer Integrity Check: The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values (e.g., >200 Ω·cm²) are used.[13][16]
-
Transport Study (A to B): The test compound (e.g., 10 µM) is added to the apical (A) side, representing the gut lumen. The plate is incubated at 37°C. Samples are taken from the basolateral (B) side, representing the blood, at various time points.
-
Transport Study (B to A): In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to measure reverse transport.
-
Analysis: Compound concentrations are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[14]
Comparative Permeability Data
| Compound ID | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| OQH-001 | 8.5 | 9.1 | 1.1 | High |
| OQH-002 | 15.2 | 45.6 | 3.0 | Moderate (Efflux limited) |
| OQH-003 | 1.2 | 1.3 | 1.1 | Low |
Expertise & Experience: OQH-002, our lipophilic candidate, shows high intrinsic permeability but is flagged as a potential efflux substrate (ER = 3.0). This is a classic ADMET trade-off: increasing lipophilicity to boost permeability can inadvertently increase recognition by efflux transporters, which can limit oral bioavailability.[17] OQH-003, while highly soluble, is poorly permeable, likely due to its high polarity. This suggests a delicate balance must be struck between solubility and permeability.
Pillar 3: Metabolic Stability - Surviving the Liver
The liver is the body's primary metabolic clearinghouse. Drugs are subject to metabolism by enzymes, most notably the Cytochrome P450 (CYP) family.[18] A compound that is too rapidly metabolized will have a short half-life and poor in vivo exposure. The human liver microsomal (HLM) stability assay is a fundamental in vitro tool to assess metabolic liability.[19][20][21]
Experimental Workflow: Human Liver Microsomal Stability Assay
Caption: Human Liver Microsomal Stability Workflow.
-
Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[19][22] A solution of the necessary cofactor, NADPH, is prepared separately.[20]
-
Incubation: The test compound (e.g., 1 µM final concentration) is added to the microsomal solution and pre-warmed to 37°C.
-
Reaction Initiation: The metabolic reaction is started by adding the NADPH solution.[22]
-
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical normalization.[21]
-
Sample Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Calculation: The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The natural log of this percentage is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[18]
Comparative Metabolic Stability Data
| Compound ID | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Hepatic Clearance |
| OQH-001 | 45 | 31 | Low to Moderate |
| OQH-002 | 8 | 173 | High |
| OQH-003 | > 60 | < 11.5 | Low |
Expertise & Experience: The results show a clear structure-metabolism relationship. The lipophilic OQH-002 is rapidly metabolized, indicating it is an excellent substrate for CYP enzymes. High clearance is a major liability that often leads to poor oral bioavailability and short duration of action. Conversely, the polar OQH-003 is highly stable, suggesting it is a poor substrate for metabolic enzymes. OQH-001 shows an intermediate and often desirable profile.
Pillar 4: Cytotoxicity and Cardiotoxicity - Early Safety Assessment
Toxicity is the ultimate deal-breaker. Early in vitro screening for general cytotoxicity and specific liabilities like hERG channel inhibition is crucial for de-risking candidates.
General Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24] It is used to determine the concentration at which a compound begins to cause general cell death.
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cell line) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the OQH compounds for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[25][26] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[26]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution on a plate reader (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to vehicle-treated control cells. The CC₅₀ (50% cytotoxic concentration) is determined.
Cardiotoxicity: The hERG Inhibition Assay
Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[27][28] Regulatory agencies mandate hERG testing for all new drug candidates.[28] Automated patch clamp is the gold-standard method for assessing hERG inhibition.[27]
-
Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).[27]
-
Automated Patch Clamp System: A system like the QPatch or SyncroPatch is used to achieve a high-resistance "giga-seal" between a single cell and the measurement electrode.[27]
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[29]
-
Compound Application: A baseline hERG current is established, after which increasing concentrations of the test compound are perfused over the cell.
-
Measurement and Analysis: The reduction in the hERG current is measured at each compound concentration. The data is used to generate a concentration-response curve and calculate the IC₅₀ (50% inhibitory concentration).
Comparative Toxicity Data
| Compound ID | Cytotoxicity (CC₅₀, HepG2, µM) | hERG Inhibition (IC₅₀, µM) | Therapeutic Index (hERG IC₅₀ / Target IC₅₀)* |
| OQH-001 | > 100 | 85 | > 100 |
| OQH-002 | 45 | 9 | < 10 |
| OQH-003 | > 100 | > 100 | > 100 |
| Assuming a hypothetical on-target IC₅₀ of <1 µM for all compounds. |
Expertise & Experience: A therapeutic index (the ratio of toxicity to potency) of >30-100 is generally desired. OQH-002 exhibits significant hERG liability with an IC₅₀ below 10 µM, a common finding for lipophilic, basic compounds. This is a serious safety concern that would likely halt its development unless the hERG activity can be engineered out through structural modifications. OQH-001 and OQH-003 show clean profiles in both assays, making them much more attractive from a safety perspective.
Synthesis and Path Forward: A Data-Driven Decision
No single data point determines a compound's fate. The power of ADMET profiling lies in the integrated analysis of multiple parameters.
Caption: Decision matrix summarizing the ADMET profile.
-
OQH-001: This candidate presents the most balanced profile. While its metabolic stability is not perfect, it is within an acceptable range for a lead compound. Its good solubility, permeability, and safety profile make it a strong candidate to advance to in vivo pharmacokinetic studies.
-
OQH-002: This candidate is a clear example of a "dud." Despite potentially high potency (a common driver for increasing lipophilicity), it has failed on multiple critical ADMET parameters: poor solubility, high efflux, rapid metabolism, and significant hERG toxicity. The confluence of these liabilities makes it a very high-risk candidate, and further investment is not warranted.
-
OQH-003: This candidate is a classic "fixer-upper." Its excellent solubility, metabolic stability, and safety profile are highly desirable. The primary challenge is its low permeability. This makes it an ideal candidate for a lead optimization campaign focused specifically on improving permeability while maintaining its other positive attributes. Medicinal chemists could explore strategies like reducing the polar surface area or introducing specific functionalities to facilitate absorption without reintroducing the liabilities seen in OQH-002.
By systematically and comparatively evaluating key ADMET parameters early in the discovery process, research teams can make informed, data-driven decisions. This approach minimizes the risk of late-stage failures, conserves resources, and ultimately accelerates the path toward identifying safe and effective medicines.
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Justification for using the "Octahydro-4(1h)-quinolinone" core in novel drug design
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and tunable physicochemical properties is paramount. The octahydro-4(1H)-quinolinone core has emerged as a compelling "privileged structure" – a foundational framework upon which a multitude of biologically active molecules can be built. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth justification for the use of this saturated heterocyclic ketone in novel drug design. We will explore its inherent advantages over traditional flat, aromatic systems, and present a comparative analysis against alternative scaffolds, supported by experimental data and detailed protocols.
The Strategic Advantage of Three-Dimensionality: Why this compound?
The quinoline ring system is a well-established pharmacophore, present in numerous FDA-approved drugs.[1] However, the fully saturated octahydro- version offers distinct stereochemical advantages that are increasingly sought after in modern drug discovery.[1] Unlike its planar aromatic counterpart, the this compound core possesses a rigid, non-planar, and conformationally restricted structure.[1] This three-dimensionality allows for the precise spatial orientation of substituents, a critical factor in designing molecules that can interact with high affinity and selectivity with the complex topographies of biological targets like enzymes and receptors.[1]
The core structure also features two key reactive sites: a secondary amine and a ketone group. This dual functionality provides synthetic chemists with versatile handles to introduce a wide array of molecular diversity, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
Comparative Analysis: this compound vs. Alternative Scaffolds
To appreciate the unique potential of the this compound core, it is instructive to compare it with other commonly employed scaffolds in similar therapeutic areas, such as the indole nucleus. While indole derivatives have a rich history in drug discovery, their flat, aromatic nature can sometimes limit the exploration of three-dimensional binding pockets.
Neuroprotective Agents: A Case Study
Neurodegenerative diseases are a key area where the spatial arrangement of functional groups is critical for target engagement. Let's consider a comparative scenario for the development of neuroprotective agents.
Table 1: Comparative Biological Activity of Neuroprotective Agents
| Compound Class | Scaffold | Target/Assay | IC50/EC50 | Reference |
| Indole Derivatives | Indole | MAO-A Inhibition | 8.23 µM | |
| Indole | MAO-A Inhibition | 0.07 µM | [2] | |
| Indole | BChE Inhibition | 56.9 nM | [3] | |
| Indole | AChE Inhibition | 26.22 µM | [3] | |
| Indole | BChE Inhibition | 4.33 µM | [3] | |
| Quinolinone Derivatives | 4-Hydroxy-2-quinolinone | LOX Inhibition | 10 µM | |
| 4-Hydroxy-2-quinolinone | LOX Inhibition | 27.5 µM | [4] |
While direct comparative studies between this compound derivatives and indole-based compounds for the same neuroprotective target are not yet abundant in the literature, the data in Table 1 illustrates the potent activities achievable with both scaffolds. The key advantage of the this compound core lies in its potential to access different chemical spaces and binding modes due to its 3D structure, which may lead to improved selectivity and reduced off-target effects.
Antiviral Agents: Exploring New Mechanisms
The development of novel antiviral agents is another area where the this compound scaffold holds promise. The diverse functionalities that can be appended to this core allow for the targeting of various stages of the viral life cycle.
Table 2: Comparative Biological Activity of Antiviral Agents
| Compound Class | Scaffold | Virus/Assay | EC50/IC50 | Reference |
| Indole Derivatives | Tetrahydroindole | HCV gt 1b | 12.4 µM | [5] |
| Tetrahydroindole | HCV gt 2a | 8.7 µM | [5] | |
| Tetrahydroindole | HCV gt 1b | 7.9 µM | [5] | |
| Tetrahydroindole | HCV gt 2a | 2.6 µM | [5] | |
| Indole | SARS-CoV-2 | 70.85 µM | [6] | |
| Indole | SARS-CoV-2 | 68.28 µM | [6] | |
| Quinolinone Derivatives | Quinolinone | VEEV | IC90 = 0.77 µM | [7] |
| Quinoline | Dengue Virus 2 | - | [8] |
As with neuroprotective agents, the existing data showcases the potential of both indole and quinolinone scaffolds in antiviral drug discovery. The unique stereochemistry of the this compound core could be leveraged to design inhibitors that fit into highly specific pockets on viral proteins, potentially leading to novel mechanisms of action.
Experimental Protocols
To facilitate the exploration of the this compound scaffold, we provide the following detailed experimental protocols.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through various domino reactions. One common approach involves a reduction-addition-elimination sequence starting from an appropriate enaminone.[6]
Step-by-Step Methodology:
-
Enaminone Formation: Synthesize the enaminone precursor, for example, from a substituted 2-nitroarylketone.
-
Reduction of the Nitro Group: Reduce the nitro group using a catalyst such as 10% Pd/C in the presence of a hydrogen donor like hydrazine hydrate or cyclohexene in an ethanol solution.
-
Domino Cyclization: The reduction of the nitro group initiates a domino process involving the Michael addition of the newly formed amino group to the polarized double bond of the enone system.
-
Elimination: Subsequent elimination of a leaving group (e.g., dimethylamine) from the intermediate yields the desired this compound core.
-
Purification: Purify the final product using column chromatography on silica gel.
Figure 2: Workflow for the MTT neuroprotection assay.
In Vitro Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture. [9][10] Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and grow to confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound and a known titer of the virus.
-
Infection: Infect the cell monolayers with the virus in the presence of different concentrations of the test compound. A virus-only control and a cell-only control should be included.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.
-
Staining: Fix and stain the cells with a dye such as crystal violet. The viable cells will be stained, while the plaques (areas of dead cells) will remain clear.
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value of the test compound.
Figure 3: Workflow for the plaque reduction antiviral assay.
Mechanistic Insights: Modulation of Key Signaling Pathways
The biological activities of quinolinone derivatives are often attributed to their ability to modulate key intracellular signaling pathways. While the specific mechanisms for this compound derivatives are still under active investigation, studies on related quinolinone scaffolds provide valuable insights. Two pathways of particular interest are the NF-κB and MAPK signaling cascades, which are central to inflammation and cell survival.
NF-κB Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. [11]Aberrant NF-κB signaling is implicated in a variety of inflammatory diseases and cancers. Some quinoline derivatives have been shown to inhibit the NF-κB pathway. [11]A plausible mechanism for this compound derivatives could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. [12]
Figure 4: Potential mechanism of NF-κB pathway inhibition.
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. [13]Dysregulation of MAPK signaling is a hallmark of many cancers. Certain quinolinone derivatives have been shown to modulate MAPK pathways, such as the p38 MAPK pathway. [4]By inhibiting key kinases in this cascade, this compound derivatives could potentially suppress the production of pro-inflammatory cytokines like TNF-α and regulate cell cycle progression, offering another avenue for therapeutic intervention.
Figure 5: Potential mechanism of p38 MAPK pathway modulation.
Conclusion and Future Directions
The this compound core represents a promising and underexplored scaffold in medicinal chemistry. Its inherent three-dimensionality, coupled with its synthetic tractability, offers a powerful platform for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. While the full clinical potential of this scaffold is yet to be realized, the preclinical data for related quinolinone derivatives in areas such as neuroprotection and antiviral therapy are highly encouraging.
Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives. Direct, head-to-head comparative studies against established scaffolds like indoles are crucial to definitively establish the advantages of this 3D framework. Furthermore, detailed mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds. As our understanding of the unique properties of the this compound core grows, so too will its application in the development of the next generation of innovative medicines.
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[14]Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (n.d.). PubMed Central. [Link]
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[3]Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. [Link]
[2]Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases--A Focus on Psychotria L. Genus. (n.d.). PubMed. [Link]
[16]Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]
[17]Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (n.d.). PubMed Central. [Link]
[7]Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus. (n.d.). PubMed Central. [Link]
[18]Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). NISCAIR-CSIR. [Link]
[8]Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). National Institutes of Health. [Link]
[10]Antiviral Efficacy of Test Compounds in a Plaque Reduction Assay... (n.d.). ResearchGate. [Link]
[19]SAR analysis of different N, O and S based heterocycles as AChE and BChE inhibitors. (n.d.). ResearchGate. [Link]
[12]Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PubMed Central. [Link]
[20]via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses. [Link]
[11]A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (n.d.). National Institutes of Health. [Link]
[21]Rapid and efficient one-pot synthesis of octahydroquinazolinone derivatives using lanthanum oxide under solvent-free condition. (n.d.). ResearchGate. [Link]
[22]Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]
[23]Cell viability was tested by MTT assay. (A) Cytotoxicity of compounds... (n.d.). ResearchGate. [Link]
[24]Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. [Link]
[25]Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). Semantic Scholar. [Link]
[26]MTT (Assay protocol). (n.d.). protocols.io. [Link]
[27]Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.). PubMed. [Link]
[28]Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. [Link]
[29]Drug compounds incorporating 4(1H)-quinolinones. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Octahydro-4(1H)-quinolinone for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper handling and disposal of octahydro-4(1H)-quinolinone (CAS No. 58869-89-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
This compound is a valuable core scaffold in organic synthesis, prized for its conformationally restricted structure that allows for precise spatial orientation of substituents.[1] Its ketone and secondary amine groups offer reactive sites for creating diverse molecular derivatives.[1] However, its chemical properties necessitate careful handling and a structured disposal plan to mitigate potential risks to personnel and the environment.
Immediate Safety and Hazard Information
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Serious Eye Irritation: May cause serious eye irritation or damage.[2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[3]
-
A properly fitted laboratory coat.[3]
-
Respiratory protection (e.g., an N95 dust mask) if handling the powder outside of a chemical fume hood.[3]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4] Eyewash stations and safety showers should be readily accessible.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 58869-89-9 | [6] |
| Molecular Formula | C₉H₁₅NO | [1][6] |
| Molecular Weight | 153.22 g/mol | [1][6] |
| Appearance | Powder | [7] |
| GHS Hazard Class | Irritant | [1] |
| Signal Word | Warning | [1][2] |
Detailed Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] In-lab chemical treatment or neutralization is not advised due to the potential for hazardous reactions.[3] All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Wear Appropriate PPE
Before handling any waste materials, ensure you are wearing the appropriate PPE as outlined in the "Immediate Safety and Hazard Information" section.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.[3]
-
Solid Waste: Collect unused this compound and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
Step 3: Container Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant").
Step 4: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[8] Keep containers tightly closed to prevent the release of vapors.[2][4]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Provide them with a complete and accurate description of the waste. The standard and safest protocol for disposal is typically high-temperature incineration in a permitted hazardous waste incinerator, which ensures the complete destruction of the chemical.[3]
Under no circumstances should this compound or its solutions be disposed of down the drain. [9] This is to prevent contamination of water systems, as related compounds are very toxic to aquatic life.[5][10]
Spill Management Protocol
In the event of a spill of this compound:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5][10]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.[3]
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal as hazardous waste.[5][10] Avoid creating dust.[5][10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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- SAFETY D
- This compound | 58869-89-9. Benchchem.
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- Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
- Octahydroquinolin-4(1H)-one hydrochloride. AK Scientific, Inc.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- CAS No.58869-89-9 | this compound. chem960.com.
- Precautions for safe handling. ECHEMI.
- Management of Hazardous Waste Pharmaceuticals. (2019, February 22). US EPA.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octahydro-4(1h)-quinolinone
This guide provides an essential operational framework for the safe handling and disposal of Octahydro-4(1h)-quinolinone (CAS 58869-89-9). As drug development professionals, our commitment to safety is paramount, extending beyond experimental success to encompass the well-being of every researcher in the laboratory. This document moves beyond a simple checklist, offering a procedural and causal analysis to build a culture of intrinsic safety and trust in our protocols.
Hazard Assessment: The Rationale for Protection
Understanding the "why" behind safety protocols is the cornerstone of their effective implementation. While comprehensive toxicological data for this compound itself is limited, the available information for its hydrochloride salt and the broader class of quinoline derivatives mandates a cautious and thorough approach.
The primary, documented hazards associated with the hydrochloride salt of this compound are:
-
Skin Irritation (H315): Direct contact may lead to inflammation, itching, scaling, or redness[1].
-
Serious Eye Irritation (H319): Contact with the eyes can cause redness, pain, and potentially severe damage[1].
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the lungs and respiratory system[1].
Furthermore, parent compounds like quinoline are classified with more severe hazards, including being toxic if swallowed and suspected of causing genetic defects or cancer[2][3]. This context necessitates treating this compound with a high degree of caution, assuming similar or unknown risks may be present. Our protective strategy is therefore designed to prevent all routes of exposure: dermal, ocular, and inhalation.
Core Protective Equipment (PPE) Mandates
A multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The following are the minimum requirements for handling this compound in any form.
Eye and Face Protection
Direct splashes are a primary risk. Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.
-
Recommended for Splash Risks: When handling larger quantities (>1g) or performing vigorous mixing or transfers, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face[4][5].
Hand Protection
The skin is a primary route of exposure. Glove selection is not a one-size-fits-all matter; it is a chemically-specific decision.
-
Material Selection: Nitrile gloves are a suitable starting point for incidental contact due to their general resistance to a range of chemicals, including ketones[6]. However, breakthrough times can vary significantly based on glove thickness, manufacturer, and the specific chemical formulation[7][8]. Always consult the glove manufacturer's specific chemical resistance chart for quinoline derivatives or ketones before beginning work.
-
Protocol: Double-gloving is mandatory. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. The outer glove should be removed and replaced immediately upon known or suspected contact. Regularly change gloves, at a minimum every two hours, or whenever their integrity is questioned.
Body Protection
Protecting the skin from spills and contamination is critical.
-
Standard Use: A clean, flame-resistant laboratory coat with a fully fastened front and tight-fitting cuffs is the minimum requirement.
-
High-Risk Procedures: For large-scale operations or situations with a high potential for splashing, disposable chemical-resistant coveralls (e.g., polyethylene-coated) should be worn over normal lab attire[9][10]. Standard cloth lab coats are not appropriate for significant splash hazards as they can absorb the chemical, holding it against the skin[10].
Respiratory Protection
Inhalation of the powdered compound is a significant risk. All work with solid this compound or concentrated solutions should be performed within a certified chemical fume hood to minimize airborne exposure.
-
Inside a Fume Hood: When working within a properly functioning fume hood, respiratory protection is typically not required.
-
Outside a Fume Hood (e.g., weighing): If brief handling of the solid compound outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine powders. For any tasks outside a hood that could generate aerosols or vapors, a full air-purifying respirator (APR) with organic vapor cartridges is required.
PPE Operational Plan & Logistics
A systematic approach to PPE usage minimizes the risk of contamination.
PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if outside fume hood) |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | N95 Respirator |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not Recommended; perform in hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Recommended; perform in hood |
| Spill Cleanup | Goggles & Face Shield | Double Chemical-Resistant Gloves (e.g., Butyl over Nitrile) | Chemical-Resistant Apron or Coverall | Air-Purifying Respirator with Organic Vapor Cartridges |
PPE Selection & Usage Workflow
The following diagram outlines the logical process for selecting and using PPE for any task involving this compound.
Caption: Logical workflow for PPE selection, donning, and doffing.
Emergency & Disposal Protocols
Properly managing emergencies and waste is a critical part of the safety lifecycle.
In Case of Exposure or Spill
Immediate and correct action can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[1].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[1].
-
Small Spill (<1g): Wearing appropriate PPE (see table above), cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a designated hazardous waste container. Clean the area with a suitable solvent, collecting all cleaning materials as hazardous waste[11].
-
Large Spill (>1g): Evacuate the immediate area and alert laboratory personnel. Prevent entry and ensure the area is well-ventilated. Follow your institution's established emergency spill response procedure. Do not attempt to clean up a large spill without specialized training and equipment.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Disposal of Contaminated PPE
All disposable items that have come into contact with this compound are considered hazardous waste.
-
Collection: Place all used gloves, disposable lab coats, coveralls, weighing papers, and spill cleanup materials into a dedicated, leak-proof, and clearly labeled hazardous waste container[11].
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office[11].
-
Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves arranging a pickup by a licensed contractor for high-temperature incineration[11][12].
By adhering to these rigorous, well-reasoned protocols, we not only protect ourselves and our colleagues but also ensure the integrity and trustworthiness of our scientific endeavors.
References
-
Octahydroquinolin-4(1H)-one hydrochloride Safety Data Sheet. AK Scientific, Inc. Link
-
Safety Data Sheet (8-Hydroxyquinoline). Thermo Fisher Scientific. Link
-
Safety Data Sheet (8-Hydroxyquinoline). Sigma-Aldrich. Link
-
Safety Data Sheet (8-Hydroxyquinoline). Thermo Fisher Scientific. Link
-
Quinoline Material Safety Data Sheet. Finar Limited. Link
-
Personal Protective Equipment (PPE) Glove Chart. University of Tennessee Knoxville EHS. Link
-
This compound Product Page. Santa Cruz Biotechnology, Inc. Link
-
Chemical Glove Compatibility Guide. Scribd. Link
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Link
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Safety Data Sheet (Quinolinic Acid). Cayman Chemical. Link
-
Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. BenchChem. Link
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Link
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Glove Chemical Compatibility Guide. Utah State University Office of Research. Link
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Link
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Link
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Link
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Chemical Resistance Reference Chart. Medicom. Link
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Link
-
Quinolinols: Human health tier II assessment. Australian Government Department of Health. Link
-
Chemical Compatibility Chart For Disposable Gloves. RS Components. Link
-
Ansell Chemical Resistance Glove Chart. University of California, Berkeley EHS. Link
-
Working with Hazardous Chemicals. Organic Syntheses. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
